3-Methoxy-2-methyl-1H-pyridin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWSQENQZGWCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968378 | |
| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76015-11-7, 53603-11-5 | |
| Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 76015-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxy-2-methyl-1H-pyridin-4-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2-methyl-1H-pyridin-4-one
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the versatile pyridin-4-one scaffold, it serves as a crucial intermediate in the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested synthetic protocol, spectroscopic characterization, and an exploration of its reactivity and applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction: The Pyridinone Core in Modern Chemistry
The pyridinone ring system is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets through hydrogen bonding and other non-covalent interactions. The 4-pyridone tautomer, in particular, is a cornerstone for designing molecules with diverse activities, including anticancer and antiviral properties.[1][2] this compound (CAS No. 76015-11-7) emerges as a key building block, offering strategically positioned functional groups—a nucleophilic ring nitrogen, a carbonyl group, and a methoxy group—that allow for controlled, stepwise elaboration into more complex molecular architectures. Its utility has been demonstrated in the synthesis of potential antitumor agents, making a thorough understanding of its chemical behavior paramount for its effective application.[3][4]
Physicochemical Properties
A foundational understanding of a molecule's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for this compound are summarized in the table below. The compound presents as a beige or light-yellow solid with a melting point suitable for standard laboratory handling and purification by recrystallization.[5][6] Its limited solubility in common organic solvents like methanol necessitates careful consideration during reaction and workup procedures.[6]
| Property | Value | Source(s) |
| CAS Number | 76015-11-7 | [7] |
| Molecular Formula | C₇H₉NO₂ | [7] |
| Molecular Weight | 139.15 g/mol | [7] |
| Appearance | Beige solid | [6] |
| Melting Point | 156-160 °C | [5][8] |
| Boiling Point | 252.7 ± 40.0 °C (Predicted) | [5][9] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [5][9] |
| pKa | 11.07 ± 0.69 (Predicted) | [6][10] |
| InChIKey | GNWSQENQZGWCSW-UHFFFAOYSA-N | [7] |
Synthesis and Purification
The most reliable and scalable synthesis of this compound originates from the readily available natural product, maltol.[10][11] This two-step process is efficient and avoids harsh or exotic reagents, making it highly practical for a standard research laboratory. The causality behind this pathway is clear: the first step protects the acidic hydroxyl group of maltol as a methyl ether, and the second step involves a ring transformation where the pyranone oxygen is exchanged for nitrogen from an ammonia source.
Synthetic Workflow
The synthesis proceeds via an O-methylation followed by a ring-opening/closing cascade with ammonia.
References
- 1. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 11. researchportal.unamur.be [researchportal.unamur.be]
An In-depth Technical Guide to the Structure Elucidation of 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one (CAS Number: 76015-11-7)
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive, in-depth look at the process of structure elucidation for the compound identified by CAS number 76015-11-7: 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one . This pyridinone derivative holds potential as a building block in the synthesis of novel therapeutic agents, particularly in the realm of antitumor research.[1][2] This document will not only outline the necessary analytical techniques but will also delve into the scientific reasoning behind the experimental choices and the interpretation of the resulting data.
Hypothetical Synthesis: A Plausible Route to 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one
To embark on the structure elucidation of a compound, one must first obtain a sample. While various synthetic routes to substituted pyridinones exist, a plausible approach for 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one could involve a multi-step synthesis, potentially starting from readily available precursors and culminating in a cyclization reaction to form the dihydropyridinone ring. The final step might involve the methylation of a hydroxyl group to yield the target methoxy derivative.
A generalized synthetic pathway for 1,4-dihydropyridine derivatives often follows the Hantzsch synthesis or a modification thereof.[3][4] For our target molecule, a possible synthetic strategy is outlined below.
Figure 1: A generalized, hypothetical synthetic workflow for 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one.
Upon successful synthesis and purification, a battery of analytical techniques would be employed to confirm the structure of the final product.
Spectroscopic Analysis: Unraveling the Molecular Architecture
The core of structure elucidation lies in the application and interpretation of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and elemental composition of the compound, and to gain insights into its structure through fragmentation analysis.
Methodology: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry
A high-resolution mass spectrometry technique such as ESI-TOF is ideal for obtaining an accurate mass measurement, which is crucial for determining the elemental formula.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the purified compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[1][5]
-
Instrumentation: The sample is introduced into the ESI source of a TOF mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, as the pyridinone nitrogen is a potential site for protonation.
Predicted Data and Interpretation:
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₇H₉NO₂ | Consistent with the proposed structure. |
| Monoisotopic Mass | 139.0633 g/mol | This is the exact mass of the uncharged molecule. |
| [M+H]⁺ Ion (m/z) | 140.0712 | The protonated molecular ion, which is expected to be the base peak in the ESI-MS spectrum. |
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information.
Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one.
The observation of these fragment ions would strongly support the presence of the methoxy and carbonyl groups, as well as the methyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and spatial relationships of the atoms.
Methodology: ¹H and ¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[6]
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard 1D ¹H and ¹³C spectra are acquired, along with 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0-7.5 | s (broad) | 1H | N-H | The N-H proton of the dihydropyridinone ring. |
| ~ 6.8-7.2 | d | 1H | H-6 | Vinylic proton on the dihydropyridinone ring, coupled to H-5. |
| ~ 5.5-5.9 | d | 1H | H-5 | Vinylic proton on the dihydropyridinone ring, coupled to H-6. |
| ~ 3.8-4.0 | s | 3H | O-CH₃ | Methoxy group protons. |
| ~ 2.1-2.3 | s | 3H | C-CH₃ | Methyl group protons attached to the ring. |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170-180 | C=O | Carbonyl carbon of the pyridinone ring. |
| ~ 140-150 | C-3 | Carbon attached to the methoxy group. |
| ~ 130-140 | C-6 | Vinylic carbon. |
| ~ 110-120 | C-2 | Carbon attached to the methyl group. |
| ~ 95-105 | C-5 | Vinylic carbon. |
| ~ 55-60 | O-CH₃ | Methoxy carbon. |
| ~ 15-20 | C-CH₃ | Methyl carbon. |
The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed connectivity of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet
Experimental Protocol (ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[7][8]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretch |
| 2900-3000 | Medium | C-H stretch (aliphatic and vinylic) |
| 1640-1680 | Strong | C=O stretch (amide/pyridinone) |
| 1580-1640 | Medium-Strong | C=C stretch (alkene) |
| 1200-1300 | Strong | C-O stretch (aryl ether) |
The presence of these characteristic absorption bands would provide strong evidence for the key functional groups in 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Purpose: To investigate the electronic transitions within the molecule and provide information about the conjugated system.
Methodology: Solution-Phase UV-Vis Spectroscopy
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).
Predicted UV-Vis Data:
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 280-320 | High | π → π* |
The position of the maximum absorption (λmax) is indicative of the extent of the conjugated π-system in the dihydropyridinone ring.
Integrated Structure Elucidation Workflow
The data from each of these analytical techniques are not considered in isolation but are integrated to build a cohesive and definitive structural assignment.
Figure 3: An integrated workflow for the structure elucidation of a novel compound.
Conclusion
The structure elucidation of CAS number 76015-11-7, 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one, is a systematic process that relies on the synergistic application of modern analytical techniques. Through a combination of mass spectrometry, NMR spectroscopy, FTIR spectroscopy, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has provided a comprehensive overview of the methodologies, expected data, and interpretive reasoning that form the foundation of this critical scientific endeavor. The confirmed structure of this molecule can then serve as a reliable starting point for its further investigation and application in drug discovery and development.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1613591B1 - Process to prepare 1,4-dihydropyridine intermediates and derivatives thereof - Google Patents [patents.google.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. longdom.org [longdom.org]
The Analytical Signature of a Key Pharmaceutical Building Block: A Spectroscopic Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one
Introduction: Elucidating the Structure of a Versatile Pyridinone
In the landscape of modern drug discovery and development, pyridinone scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in a variety of biological interactions, often serving as bioisosteres for other functional groups or as key chelating agents. 3-Methoxy-2-methyl-1H-pyridin-4-one (C₇H₉NO₂, Molar Mass: 139.15 g/mol ) is a significant member of this class, frequently utilized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[1][2] Its value lies in the specific arrangement of its substituents—a methoxy and a methyl group on the pyridin-4-one core—which offer distinct electronic and steric properties that can be exploited in molecular design.
A robust and unambiguous characterization of this molecule is the bedrock of its successful application. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not just the data, but also the underlying scientific rationale for its interpretation and the experimental protocols for its acquisition.
Molecular Structure and Key Spectroscopic Features
The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they create a comprehensive and self-validating analytical profile.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemical relationships within the molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.5 - 7.7 | d | ~5-7 |
| H6 | ~6.3 - 6.5 | d | ~5-7 |
| OCH₃ | ~3.8 - 4.0 | s | - |
| C2-CH₃ | ~2.2 - 2.4 | s | - |
| NH | ~11 - 13 | br s | - |
-
Rationale for Predictions:
-
The protons on the pyridinone ring (H5 and H6) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by their position relative to the carbonyl and heteroatom.
-
The methoxy (OCH₃) and methyl (C2-CH₃) protons will appear as singlets as they have no adjacent protons to couple with.
-
The N-H proton is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with the proton NMR, a predicted spectrum is presented based on data from analogous compounds.[3][4][5]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 155 |
| C3 | ~140 - 145 |
| C4 | ~175 - 180 |
| C5 | ~110 - 115 |
| C6 | ~135 - 140 |
| OCH₃ | ~55 - 60 |
| C2-CH₃ | ~10 - 15 |
-
Rationale for Predictions:
-
The carbonyl carbon (C4) will be the most downfield-shifted signal due to the strong deshielding effect of the double-bonded oxygen.
-
The carbons directly attached to heteroatoms (C2, C3, and C6) will also be significantly downfield.
-
The aliphatic carbons of the methoxy and methyl groups will appear at the most upfield positions.
-
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, a spectral width of 220 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₃) |
| ~1640 - 1660 | C=O stretch | Pyridinone carbonyl |
| ~1580 - 1620 | C=C stretch | Aromatic ring |
| ~1250 - 1300 | C-O stretch | Aryl-alkyl ether |
| ~3200 - 3400 (broad) | N-H stretch | Amide N-H |
-
Rationale for Predictions:
-
The most prominent peak is expected to be the strong absorption from the C=O stretch of the pyridinone ring.[6]
-
The N-H stretching vibration will likely appear as a broad band due to hydrogen bonding.
-
The aromatic C=C stretching and C-H stretching vibrations will also be present.
-
The C-O stretch of the methoxy group is another key diagnostic peak.
-
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.
Based on data from the NIST Mass Spectrometry Data Center, the electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 139, which corresponds to its molecular weight.[7]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Ion Identity | Proposed Fragmentation Pathway |
| 139 | [M]⁺ | Molecular Ion |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical |
| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
-
Interpretation of Fragmentation:
-
The molecular ion at m/z 139 is the heaviest ion and confirms the molecular weight of the compound.
-
The peak at m/z 124 is likely due to the loss of a methyl radical (•CH₃) from either the C2-methyl or the methoxy group.
-
The fragment at m/z 96 can be rationalized by the subsequent loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring, a common fragmentation pathway for such systems.
-
Caption: A simplified representation of the proposed fragmentation pathway.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the analyte from any impurities.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Ionize the molecules using a standard electron energy of 70 eV.
-
Scan a mass range of, for example, m/z 40-400 to detect the molecular ion and its fragments.
-
Conclusion: A Comprehensive Spectroscopic Profile
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-2-methyl-1H-pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one, a heterocyclic compound of interest in pharmaceutical research and development. The information presented herein is curated to support laboratory work, analytical method development, and formulation studies, ensuring a foundation of scientific integrity and practical applicability.
Compound Identity and Structure
This compound, also known by its CAS Number 76015-11-7, is a substituted pyridinone derivative.[1] Its molecular structure features a pyridin-4-one core with a methoxy group at the 3-position and a methyl group at the 2-position. This arrangement of functional groups dictates its physicochemical properties and reactivity.
Molecular Formula: C₇H₉NO₂[1]
Molecular Weight: 139.15 g/mol [1]
IUPAC Name: this compound[1]
Synonyms: 3-methoxy-2-methylpyridin-4(1H)-one, 2-methyl-3-methoxy-4(1H)-pyridinone, Pantoprazole Impurity 27[1][2]
The structural arrangement of the molecule is critical to its properties. The pyridinone ring can exist in tautomeric forms, although the keto form (pyridin-4-one) is generally more stable in polar solvents and the solid state. This equilibrium is a key consideration for its analysis and reactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in a research and development setting. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Beige solid | [2] |
| Melting Point | 156-160 °C | [2][3][4] |
| Boiling Point (Predicted) | 252.7 ± 40.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 11.07 ± 0.69 | [2] |
| LogP (Predicted) | 0.69190 | [3] |
Tautomerism and Stability
Pyridin-4-ones, including this derivative, can exhibit tautomerism, existing in equilibrium between the keto (pyridin-4-one) and enol (pyridin-4-ol) forms. The stability of these tautomers is influenced by the solvent, pH, and temperature. In polar solvents and the solid state, the pyridone form is generally favored due to resonance stabilization and intermolecular hydrogen bonding. This equilibrium can present challenges in analytical characterization, potentially leading to peak broadening in chromatography or the appearance of multiple signals in NMR spectra.
The stability of this compound is also affected by hydrolytic degradation, particularly under acidic or alkaline conditions. Furthermore, as with many heterocyclic compounds, it may be sensitive to light and oxidation, leading to the formation of degradation products such as N-oxides.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. A common route involves the methylation of maltol, followed by a ring transformation reaction with ammonia.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of pyridinones from pyranones.[5]
Step 1: Synthesis of 2-Methyl-3-methoxypyranone
-
To a 250 mL round-bottom flask, add maltol (7.56 g, 60 mmol), 100 mL of acetone, and methyl iodide (9.37 g, 66 mmol).[5]
-
Heat the mixture to reflux and maintain for 6 hours.[5]
-
After cooling to room temperature, remove the solvent under reduced pressure.[5]
-
Dissolve the residue in 100 mL of water and extract with dichloromethane (4 x 50 mL).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-3-methoxypyranone.[5]
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, combine the 2-methyl-3-methoxypyranone (8.65 g, assuming ~40 mmol from the previous step), 60 mL of 25% aqueous ammonia, and 50 mL of ethanol.[5]
-
Heat the mixture to 75 °C and reflux for 12 hours.[5]
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.[5]
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.[5]
Note on Causality: The choice of acetone as a solvent in Step 1 is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Dichloromethane is used for extraction due to its immiscibility with water and its ability to dissolve the methylated intermediate. In Step 2, the use of aqueous ammonia provides the nitrogen source for the ring transformation, and ethanol is used as a co-solvent to ensure miscibility.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a product of high purity.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the two protons on the pyridinone ring. The chemical shifts and coupling patterns of the ring protons are indicative of their positions relative to the substituents.
-
¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the methoxy carbon.
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
A strong absorption band for the C=O (carbonyl) stretch, typically in the region of 1630-1680 cm⁻¹.
-
C-H stretching vibrations for the methyl and aromatic protons.
-
N-H stretching for the pyridinone ring.
-
C-O stretching for the methoxy group.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of 139.15.[1]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A suitable reversed-phase method would typically employ a C18 column with a mobile phase consisting of a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the pyridinone chromophore absorbs in the UV region.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Applications in Research and Drug Development
Substituted pyridinones are a class of compounds with diverse biological activities and are frequently used as scaffolds in medicinal chemistry. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives with potential antitumor properties.[6][7] Its physicochemical properties, particularly its ability to act as a hydrogen bond donor and acceptor, make it an attractive building block in drug design.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its identity, physicochemical characteristics, synthesis, analytical characterization, and safety is intended to be a valuable resource for researchers and scientists. A thorough understanding of these properties is essential for the effective and safe use of this compound in the laboratory and for its potential applications in the development of new pharmaceuticals.
References
3-Methoxy-2-methyl-1H-pyridin-4-one solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-2-methyl-1H-pyridin-4-one
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No: 76015-11-7; Molecular Formula: C₇H₉NO₂) is a heterocyclic compound of significant interest within pharmaceutical research and development.[1][2] It serves as a key intermediate in the synthesis of various molecules, including potential antitumor agents.[3][4][5][6][7] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for scientists and researchers. This data is fundamental for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of analytical methods.
This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is designed to offer field-proven insights and actionable protocols for professionals in drug discovery and development, moving beyond a simple recitation of data to explain the causality behind experimental design and interpretation.
Core Physicochemical Properties
A molecule's solubility and stability are intrinsically linked to its fundamental physicochemical characteristics. The properties of this compound, summarized below, provide the essential context for the subsequent detailed analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][2][8] |
| Molecular Weight | 139.15 g/mol | [1][8] |
| Appearance | Beige Solid / Powder | [1][5] |
| Melting Point | 153-160 °C | [1][2][3][4][9] |
| Boiling Point | 252.7 °C (Predicted) | [1][2][3][4] |
| Density | 1.12 g/cm³ (Predicted) | [1][2][3][4] |
| pKa | 11.07 (Predicted) | [4] |
| XLogP3 | 0.69 - 0.7 | [1][2][8] |
The structure contains both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), while the XLogP3 value suggests a relatively balanced hydrophilic-lipophilic character. The predicted pKa indicates it is a very weak acid, a critical factor for its pH-dependent aqueous solubility.
Solubility Profile: A Duality of Measurement
Solubility is a critical determinant of a compound's suitability for further development. For a research professional, it is essential to distinguish between kinetic and thermodynamic solubility, as they serve different purposes in the drug discovery pipeline.
-
Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. This is a high-throughput assessment crucial for early-stage screening where speed is essential.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is lower-throughput but provides the definitive solubility value required for later-stage development and formulation.
Available data indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6] A comprehensive understanding, however, requires rigorous experimental determination.
Experimental Protocol: Aqueous Solubility Determination
This protocol outlines a self-validating system for assessing both kinetic and thermodynamic aqueous solubility. The core principle is the accurate quantification of the dissolved compound in a filtered supernatant using a calibrated analytical method.
Step 1: Stock Solution Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.
Step 2: Kinetic Solubility Assessment
-
Dispense 98 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well filter plate.
-
Add 2 µL of the 10 mg/mL DMSO stock solution to the wells.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solution into a clean collection plate using a vacuum manifold.
-
Quantify the concentration of the compound in the filtrate via HPLC-UV against a standard curve.
Step 3: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Seal the vial and agitate at room temperature for 24 hours to ensure equilibrium is reached.
-
Allow the suspension to settle, then filter the supernatant through a 0.45 µm syringe filter to remove undissolved solids.
-
Quantify the concentration in the filtrate via HPLC-UV against a standard curve.
Causality: The 24-hour incubation in the shake-flask method is critical to allow the system to reach thermodynamic equilibrium, distinguishing it from the rapid, kinetically-driven process measured in the 2-hour assay.
Stability Profile: Probing Molecular Integrity
Stability testing is a cornerstone of pharmaceutical development, designed to understand how a molecule's quality varies over time under the influence of environmental factors. Forced degradation, or stress testing, is an accelerated process that helps identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[10]
Solid-State Stability
Vendor recommendations consistently advise storing this compound in a dry, well-ventilated place at room temperature in a tightly closed container.[1][4][5][6] This is a standard precaution for solid chemical reagents to prevent degradation from atmospheric moisture and contaminants.
Solution-State Stability: Forced Degradation Protocol
This protocol is designed to subject the compound to a range of harsh conditions to deliberately induce degradation. The goal is not to destroy the molecule completely, but to achieve a target degradation of 10-30%, which provides sufficient quantities of degradants for detection and characterization without being excessive.[10]
Step 1: Sample Preparation
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will be the stock solution for all stress conditions.
-
Prepare a control sample by diluting the stock solution with the 50:50 acetonitrile:water diluent to a final concentration of 0.1 mg/mL. Store this at 4°C in the dark.
Step 2: Application of Stress Conditions For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution and incubate. At designated time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute to the target concentration for analysis.
-
Acid Hydrolysis: Stressor: 0.2 M HCl. Incubate at 60°C. Neutralize with 0.2 M NaOH.
-
Base Hydrolysis: Stressor: 0.2 M NaOH. Incubate at 60°C. Neutralize with 0.2 M HCl.
-
Oxidative Degradation: Stressor: 6% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Stressor: None (use stock solution). Incubate at 80°C in the dark.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions, >1.2 million lux hours and >200 W h/m²).
Step 3: Analysis
-
Analyze all samples (control and stressed) using a stability-indicating HPLC-UV method.
-
The method must be capable of separating the intact parent peak from all generated degradation product peaks.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to that of the control.
-
For structural elucidation of major degradants, collect fractions for analysis by LC-MS.
Trustworthiness: The inclusion of a time-zero control and analysis at multiple time points provides an internal validation system, allowing for the observation of degradation kinetics and distinguishing primary from secondary degradation products.[11]
Essential Analytical Methodologies
The success of any solubility or stability study hinges on the quality of the analytical methods used for quantification and characterization.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for these studies. A reversed-phase C18 column is typically suitable. The method must demonstrate specificity, linearity, accuracy, and precision. The goal is to achieve baseline separation between the parent compound and any impurities or degradants.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When forced degradation yields unknown peaks, LC-MS is indispensable. It provides the mass-to-charge ratio of the degradant products, which is the first and most critical piece of information used to elucidate their chemical structures.[12][13]
Conclusion
This guide has detailed the critical considerations for evaluating the solubility and stability of this compound. The molecule's balanced polarity suggests moderate solubility, which must be confirmed and precisely quantified through rigorous kinetic and thermodynamic experiments. Stability assessments, particularly forced degradation studies, are crucial for identifying potential liabilities in its chemical structure. By following the detailed protocols herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects, ensuring a solid foundation for formulation development, analytical method validation, and regulatory submissions.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. This compound | 76015-11-7 [chemicalbook.com]
- 8. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
Biological Activity of 3-Methoxy-2-methyl-1H-pyridin-4-one: Mechanisms, Applications, and Experimental Insights
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. While direct, extensive research on this specific methoxylated analog is emerging, the biological activities of its parent structure, the 3-hydroxypyridin-4-ones (HPOs), are well-documented, providing a strong predictive framework for its potential. This guide synthesizes the current understanding of this compound, focusing on its physicochemical properties, synthesis, and its established and potential biological activities. The core activities of the pyridinone scaffold, including iron chelation, anti-inflammatory, and antioxidant effects, are explored in detail. We provide mechanistic insights, relevant experimental protocols, and a forward-looking perspective on its applications in medicinal chemistry and drug development.
Introduction: The Pyridinone Scaffold in Medicinal Chemistry
Pyridinone-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry. They exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects, with several pyridinone-based drugs having received FDA approval.[1] this compound is a specific derivative within this class. It can be viewed as a methoxylated analog of the well-studied 3-hydroxy-2-methyl-1H-pyridin-4-one (deferiprone), an orally active iron chelator. Understanding the biological potential of this compound involves examining its intrinsic properties and leveraging the extensive knowledge base of related HPO compounds, which are known for their potent metal-chelating abilities.[2][3] This compound serves not only as a potential therapeutic agent in its own right but also as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4][5][6]
Physicochemical Properties and Synthesis
The biological activity of a compound is intrinsically linked to its physical and chemical properties, which dictate its solubility, stability, and ability to interact with biological targets.
Key Physicochemical Data
The structural and physical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | [4][6][7][8][9][10] |
| Molecular Weight | 139.15 g/mol | [4][7][10] |
| CAS Number | 76015-11-7 | [4][5][7][10][11] |
| Appearance | Beige to light yellow solid | [4][6] |
| Melting Point | 156-160 °C | [6][7][11] |
| Boiling Point | 252.7°C at 760 mmHg | [7] |
| Density | 1.12 g/cm³ (Predicted) | [6][7] |
| SMILES | COC1=C(C)NC=CC1=O | [8] |
| InChI Key | GNWSQENQZGWCSW-UHFFFAOYSA-N | [8] |
Synthesis Pathway
This compound can be synthesized from maltol, a naturally occurring organic compound. The process involves a two-step reaction: first, the methylation of maltol to form 2-methyl-3-methoxypyranone, followed by a reaction with ammonia to yield the final pyridinone product.[6]
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 76015-11-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound [stenutz.eu]
- 9. echemi.com [echemi.com]
- 10. scbt.com [scbt.com]
- 11. chemwhat.com [chemwhat.com]
3-Methoxy-2-methyl-1H-pyridin-4-one derivatives and analogs
An In-Depth Technical Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one Derivatives and Analogs: From Core Chemistry to Therapeutic Frontiers
Authored by a Senior Application Scientist
Foreword: The pyridin-4-one scaffold, particularly the 3-hydroxy-4-pyridinone (3,4-HP) core, represents a versatile and privileged structure in medicinal chemistry. Its intrinsic ability to chelate essential metal ions has made it a cornerstone for developing therapies for metal overload diseases. However, the story of this scaffold extends far beyond simple chelation. By modifying its core and peripheral functionalities, researchers have unlocked a remarkable spectrum of biological activities, from neuroprotection to anticancer efficacy. This guide provides an in-depth exploration of this compound, a key derivative, and the broader family of its analogs. We will dissect their synthesis, explore the intricate relationship between structure and activity, and delve into the cutting-edge therapeutic applications being pursued by drug development professionals.
Part 1: The 3-Hydroxypyridin-4-one (3,4-HP) Core: A Foundation of Versatility
The journey into this class of compounds begins with understanding the central 3-hydroxy-4-pyridinone (3,4-HP) moiety. This scaffold's power lies in its deprotonatable hydroxyl group and adjacent ketone, which together form a potent bidentate chelation site for various metal ions, most notably iron(III)[1][2]. The parent compound, this compound (CAS 76015-11-7), serves as a crucial synthetic intermediate. The methoxy group can be readily converted to a hydroxyl group, unmasking the critical chelating functionality that underpins much of the biological activity discussed herein[3][4].
The natural product mimosine, an amino acid containing the 3-hydroxy-4-pyridone ring, stands as a testament to the biological relevance of this scaffold[5][6]. Its diverse activities, including anti-proliferative and anti-inflammatory effects, have inspired the synthesis of countless derivatives[6][7][8].
Physicochemical Properties of the Core Intermediate:
| Property | Value | Source |
| Chemical Name | This compound | [9][10] |
| CAS Number | 76015-11-7 | [10][11][12] |
| Molecular Formula | C₇H₉NO₂ | [9][10] |
| Molecular Weight | 139.15 g/mol | [9][12] |
| Melting Point | 156-160 °C | [3][12][13] |
| Appearance | Beige Solid | [14] |
Part 2: Synthetic Pathways and Methodologies
The accessibility of the pyridin-4-one core is a key driver of its widespread investigation. Synthetic routes are well-established, often commencing from readily available and inexpensive starting materials like maltol (3-hydroxy-2-methyl-4-pyrone).
General Synthesis from Maltol
A common and efficient strategy involves a two-step process to convert a 4-pyrone into a 4-pyridone. The first step typically involves protecting the hydroxyl group, for example, through methylation to yield a 3-methoxy-4-pyrone intermediate. This is followed by a ring transformation reaction with ammonia or a primary amine to insert the nitrogen atom into the heterocyclic ring, furnishing the desired pyridin-4-one scaffold[3][15].
Caption: General synthetic workflow from Maltol to the active 3-hydroxypyridin-4-one.
Protocol: Synthesis of this compound
This protocol is a representative example based on established literature procedures[3].
-
Step 1: Methylation of Maltol.
-
To a solution of maltol (1 equivalent) in a suitable solvent such as acetone, add a base (e.g., K₂CO₃, 1.5 equivalents).
-
Add methyl iodide (1.1 equivalents) dropwise to the suspension.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 2-methyl-3-methoxypyranone.
-
-
Step 2: Conversion to Pyridinone.
-
Dissolve the crude 2-methyl-3-methoxypyranone in aqueous ammonia.
-
Heat the solution in a sealed pressure vessel at 100-120 °C for 12-18 hours.
-
Cool the reaction vessel and concentrate the solution under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound[3].
-
Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)
The true power of the this compound scaffold is realized upon its conversion to the 3-hydroxy form and subsequent derivatization. These modifications have paved the way for a multitude of therapeutic applications.
A. Iron Chelation and Neurodegenerative Diseases
A primary application of 3-hydroxypyridin-4-one (3,4-HP) derivatives is in managing iron overload and neurodegenerative disorders like Parkinson's and Alzheimer's disease[1][16][17]. Dysregulated iron metabolism is implicated in the oxidative stress and neuronal cell death characteristic of these conditions[18].
-
Mechanism of Action: 3,4-HP derivatives are orally active iron chelators that can cross the blood-brain barrier[19]. They bind to excess iron, preventing it from participating in the Fenton reaction, which generates highly toxic hydroxyl radicals. This reduces oxidative stress and subsequent cellular damage[20]. Deferiprone, a simple dimethyl-substituted 3,4-HP, is a clinically approved iron chelator that has shown promise in clinical trials for neurodegenerative diseases[21][22].
-
Structure-Activity Relationship (SAR):
-
High pFe³⁺: The primary goal is to design ligands with a high affinity and selectivity for Fe³⁺ under physiological conditions, quantified by the pFe³⁺ value[21][23][24]. Modifications at the N-1 and C-2 positions of the pyridinone ring can significantly influence this value[23].
-
Lipophilicity: Lipophilicity is a critical factor for blood-brain barrier permeability and can also influence the inhibition of metalloenzymes[25][26]. A careful balance is required to achieve brain penetration without excessive off-target effects.
-
Multifunctional Ligands: A leading strategy involves creating multifunctional agents. For instance, researchers have fused the 3,4-HP moiety with other pharmacophores, such as histamine H3 receptor antagonists or monoamine oxidase B (MAO-B) inhibitors, to create single molecules that can tackle multiple pathological pathways in Alzheimer's disease, including Aβ aggregation, metal dyshomeostasis, and oxidative stress[19][21][22].
-
Caption: Mechanism of neuroprotection by 3-hydroxypyridin-4-one derivatives via iron chelation.
B. Anticancer and Enzyme Inhibition
The utility of this compound derivatives extends to oncology, where they have been explored as potential antitumor agents[11][27]. Their anticancer effects are often multifaceted, stemming from their ability to chelate iron (which is vital for rapidly proliferating cells) and to inhibit key metalloenzymes.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are zinc-dependent enzymes often overexpressed in cancer. Certain 3-hydroxy-4-pyridinone derivatives have been shown to be potent inhibitors of HDACs, particularly HDAC6 and HDAC8, with IC₅₀ values in the nanomolar range[22].
-
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme crucial for melanin synthesis. Overactivity can lead to hyperpigmentation disorders. Mimosine and its synthetic analogs are effective tyrosinase inhibitors, making them attractive for dermatological and cosmetic applications[5][28]. Conjugating amino acids to the mimosine scaffold has been shown to enhance inhibitory potency[5].
-
Anti-inflammatory Activity: Some derivatives, including mimosine, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway[5].
SAR for Enzyme Inhibition:
-
A study on the inhibition of mammalian tyrosine hydroxylase by 3-hydroxypyridin-4-ones found that lipophilicity was the dominant factor controlling inhibitory activity, more so than iron-binding affinity[25][26]. Ligands with more lipophilic substituents were stronger inhibitors.
-
For HDAC inhibition, converting the pyridone's carbonyl group to a thiocarbonyl (forming a hydroxy-thiopyridone) can enhance chelation of the active site Zn(II) ion, leading to potent and selective inhibition[22].
C. Other Therapeutic Avenues
The versatile scaffold has also been investigated for:
-
Herbicidal Activity: Mimosine and its derivatives have shown potent herbicidal properties, suggesting potential applications in agriculture[7][29].
-
Antimicrobial Agents: By sequestering essential metal ions, certain poly-HP compounds can act as biostatic or antimicrobial agents[2].
-
Anti-ischemic Effects: Hydroxypyridine derivatives have demonstrated the ability to protect brain cells from ischemic damage in models of stroke, likely through antioxidant and membrane-stabilizing effects[30].
Part 4: Future Directions and Conclusion
The this compound core and its analogs, particularly the 3-hydroxypyridin-4-ones, continue to be a fertile ground for drug discovery. The field is moving beyond simple chelators towards highly sophisticated, multi-targeting agents designed to address complex diseases like Alzheimer's with a single molecule. The ease of synthesis and the well-understood structure-activity relationships provide a robust platform for rational drug design. Future research will likely focus on refining the pharmacokinetic properties of these compounds, enhancing their target specificity, and further exploring their potential in combination therapies to achieve synergistic effects. For researchers and drug development professionals, this chemical family offers a compelling blend of proven clinical relevance and untapped therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mimosine Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Herbicidal Activity of Mimosine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 3-甲氧基-2-甲基-1H-吡啶-4-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemwhat.com [chemwhat.com]
- 14. This compound CAS#: 76015-11-7 [amp.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson’s disease | Scientific Letters [publicacoes.cespu.pt]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 21. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 27. This compound | 76015-11-7 [chemicalbook.com]
- 28. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methoxy-2-methyl-1H-pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its strategic use as a synthetic intermediate has led to the development of derivatives with significant biological activities. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound, based on the established mechanisms of its derivatives. We will delve into the scientific rationale and experimental validation for targeting iron homeostasis, monoamine oxidase B (MAO-B) for neurodegenerative diseases, and cellular pathways implicated in cancer. This document will further provide detailed experimental protocols for assessing these biological activities and will serve as a resource for researchers looking to explore the therapeutic potential of the pyridinone scaffold.
Introduction: The Pyridinone Core as a Privileged Scaffold
The pyridinone ring is a six-membered heterocyclic motif that has garnered significant attention in drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This compound, with its specific substitution pattern, offers a valuable starting point for the synthesis of diverse chemical entities.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| CAS Number | 76015-11-7 | [2] |
| Appearance | White solid | [3] |
| Melting Point | 156-160 °C | [3] |
Potential Therapeutic Target I: Iron Homeostasis
The 3-hydroxy-4-pyridinone moiety, which can be accessed from this compound via demethylation, is a potent and selective chelator of ferric iron (Fe³⁺).[4][5] Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction. This leads to oxidative stress and cellular damage, implicating iron overload in a variety of pathologies, including hemochromatosis, neurodegenerative diseases, and certain cancers.
Mechanism of Action: Iron Chelation
3-Hydroxy-4-pyridinones are bidentate ligands that form highly stable hexacoordinate complexes with Fe³⁺ in a 3:1 ligand-to-metal ratio. The high affinity for iron is attributed to the hard-hard interaction between the Fe³⁺ ion and the two oxygen donor atoms of the hydroxypyridinone ring. The resulting iron complexes are typically water-soluble and can be readily excreted from the body, primarily through the bile and urine.[6][7]
The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a defined total iron and ligand concentration. A higher pFe³⁺ value indicates a stronger chelating ability. Derivatives of 3-hydroxy-4-pyridinone have demonstrated impressive pFe³⁺ values, often superior to the clinically used iron chelator deferiprone.[4][8]
Caption: Inhibition of MAO-B by pyridinone derivatives prevents dopamine breakdown.
Quantitative Data: MAO-B Inhibitory Activity
| Compound Class | Compound | IC₅₀ (µM) for MAO-B | Kᵢ (µM) for MAO-B | Reference |
| Pyridazinone Derivatives | TR16 | 0.17 | 0.149 | [9][10] |
| TR2 | 0.27 | 0.230 | [9][10] | |
| Pyridazinobenzylpiperidine Derivatives | S5 | 0.203 | 0.155 | [11] |
| S16 | 0.979 | 0.721 | [11] |
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is based on the detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound solutions
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add 50 µL of the test compound at various concentrations. For the control, add 50 µL of the assay buffer.
-
Add 25 µL of a solution containing the MAO-B enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Potential Therapeutic Target III: Cancer-Related Pathways
This compound has been used as a reactant in the synthesis of 4-pyridone nucleoside derivatives with potential antitumor activity. [12]While the specific targets of these nucleoside derivatives are not fully elucidated, related pyridone and pyridinone compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. [7][13]
Postulated Mechanisms of Anticancer Activity
Based on studies of structurally related compounds, the potential anticancer mechanisms of 4-pyridone derivatives synthesized from this compound may involve:
-
Induction of Reactive Oxygen Species (ROS): Some pyridone derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent DNA damage, which can trigger apoptotic pathways in cancer cells.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). [13]* Apoptosis Induction: By activating intrinsic or extrinsic apoptotic pathways, these derivatives can lead to programmed cell death in cancer cells. This can involve the modulation of Bcl-2 family proteins and the activation of caspases. [13]
Diagram: Potential Anticancer Mechanisms of 4-Pyridone Derivatives
Caption: Postulated pathways for the anticancer activity of 4-pyridone derivatives.
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Derivatives | HepG2 (Liver Cancer) | 4.5 - 7.5 | [13] |
| MCF-7 (Breast Cancer) | 6.3 - 16 | [13] | |
| Pyrido[2,3-d]pyrimidine Derivatives | SW620 (Colon Cancer) | 6.9 - >40 | [14] |
Synthesis of a Key Derivative: 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one
A derivative of this compound with reported dual iron chelating and MAO-B inhibitory activity is 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one. [3]A general synthetic route is described below.
General Synthetic Route:
-
Preparation of this compound: This starting material can be synthesized from maltol.
-
Synthesis of the Intermediate: this compound is reacted with 3-bromomethyl coumarin in the presence of a base such as potassium carbonate in a solvent mixture like acetonitrile and water. The reaction is heated to reflux.
-
Demethylation: The methoxy group of the intermediate is then demethylated to yield the final 3-hydroxy derivative. This can be achieved using various demethylating agents.
Note: A detailed, step-by-step protocol with precise quantities, reaction times, and purification methods for this specific synthesis was not available in the public domain at the time of this writing. The provided route is a general outline based on available information. [3]
Conclusion and Future Directions
This compound is a valuable building block in medicinal chemistry, providing access to a range of compounds with promising therapeutic potential. The primary and most well-supported potential therapeutic applications for its derivatives lie in the chelation of excess iron for the treatment of iron overload disorders and the inhibition of MAO-B for neuroprotective strategies in diseases like Parkinson's. Furthermore, the demonstrated anticancer activity of related pyridone nucleosides warrants further investigation into the specific molecular targets and mechanisms of action.
Future research should focus on:
-
Direct Biological Screening: Evaluating this compound and its simple derivatives for a broader range of biological activities to identify novel therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize potency and selectivity for the identified targets.
-
In Vivo Efficacy and Safety: Progressing the most promising derivatives into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the chemical versatility of this compound, the scientific community can continue to develop novel and effective therapies for a range of challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 7. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 3-Methoxy-2-methyl-1H-pyridin-4-one Interactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 3-Methoxy-2-methyl-1H-pyridin-4-one, a small molecule with potential therapeutic relevance. In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of lead compounds and elucidating their mechanisms of action.[1] This document offers researchers, scientists, and drug development professionals a detailed narrative on constructing a robust computational workflow. We will progress from initial ligand characterization and target identification to sophisticated molecular docking and dynamic simulations. The causality behind each methodological choice is explained, ensuring that the described protocols are not merely procedural but are grounded in scientific rationale, creating a self-validating system for rigorous scientific inquiry.
Introduction: The Pyridinone Scaffold and the Imperative for In Silico Analysis
The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Specifically, various pyridinone-containing molecules have been identified as inhibitors of critical cellular targets such as protein kinases, Met kinase, and histone deacetylases (HDACs).[3] Our subject molecule, this compound, represents a novel entity within this class. Its therapeutic potential is unknown, making it an ideal candidate for a comprehensive in silico evaluation.
Computational, or in silico, modeling allows for the rapid, cost-effective screening of molecular properties and interactions before committing to expensive and time-consuming laboratory experiments.[1][4] This guide outlines an integrated modeling workflow designed to predict the physicochemical properties, potential biological targets, binding modes, and interaction stability of this compound.
Ligand Preparation and Pharmacokinetic Profiling
Before any interaction studies can be performed, the ligand itself must be thoroughly characterized. The initial steps involve obtaining its structure and evaluating its drug-like properties, which are critical indicators of its potential as a therapeutic agent.
Ligand Structure Acquisition
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1=C(C(=O)C=CN1)OC, serves as the digital representation of the molecule.[5] This string can be used in various cheminformatics tools to generate 2D and 3D structures.
Physicochemical and ADME Property Prediction
A critical aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetic profiles are a major cause of late-stage drug development failures. Tools like SwissADME provide free, web-based access to robust predictive models.[6]
Experimental Protocol: ADME & Physicochemical Prediction using SwissADME
-
Navigate to SwissADME: Access the web server at --INVALID-LINK--]">http://www.swissadme.ch.[6]
-
Input Molecule: In the input field, paste the SMILES string for this compound: CC1=C(C(=O)C=CN1)OC.
-
Execute Analysis: Click the "Run" button to initiate the calculations.[7]
-
Data Interpretation: Analyze the output, focusing on key parameters such as those listed in Table 1. The "BOILED-Egg" model provides an intuitive graphical assessment of gastrointestinal absorption and blood-brain barrier penetration.[7]
Causality and Insight: This initial screening is a critical gating step. Properties like Lipinski's Rule of Five violations, poor water solubility, or predicted P-glycoprotein substrate activity can be red flags. The SwissADME output provides a first-pass assessment of the molecule's "drug-likeness" and potential liabilities.[8][9]
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Significance |
| Formula | C₇H₉NO₂ | Basic molecular composition.[5] |
| Molecular Weight | 139.15 g/mol | Within the typical range for small molecule drugs (<500 g/mol ).[5] |
| LogP (iLOGP) | 0.59 | Indicates good hydrophilicity, which can influence solubility and absorption. |
| Water Solubility | Soluble | High solubility is generally favorable for oral bioavailability. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Not predicted to cross the blood-brain barrier, suggesting a lower likelihood of CNS side effects. |
| Lipinski Violations | 0 | Complies with the Rule of Five, indicating good drug-likeness. |
| Lead-likeness | Yes | Possesses characteristics suitable for a lead compound. |
Data generated for illustrative purposes based on typical SwissADME outputs.
Target Identification: A Ligand-Based Cheminformatics Approach
With a promising ADME profile, the next logical step is to identify potential protein targets. For a novel compound, target identification often relies on the principle of chemical similarity: molecules with similar structures are likely to interact with similar proteins.
Given that pyridinone derivatives are known to target a range of proteins, including kinases and metalloproteins, these families represent a logical starting point for investigation.[3][10] Web servers like SwissTargetPrediction can predict protein targets by comparing the 2D and 3D similarity of a query molecule to a library of known active compounds.
Molecular Docking: Predicting Binding Conformation and Affinity
Once a putative protein target is identified and its 3D structure is obtained, molecular docking can predict the preferred binding orientation of the ligand within the protein's active site.[11][12] This technique is fundamental to structure-based drug design.[13] AutoDock Vina is a widely used and validated open-source tool for this purpose.[14]
References
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 5. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissADME [swissadme.ch]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. 3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
Methodological & Application
Synthesis of 4-Pyridone Nucleoside Derivatives Using 3-Methoxy-2-methyl-1H-pyridin-4-one: An Application Note and Protocol
Introduction: The Growing Interest in 4-Pyridone Nucleosides
In the landscape of medicinal chemistry and drug development, nucleoside analogues represent a cornerstone of therapeutic innovation, particularly in antiviral and anticancer research. Among the diverse heterocyclic scaffolds used to construct these analogues, the 4-pyridone moiety has emerged as a privileged structure. Its ability to engage in hydrogen bonding as both an acceptor and a donor, coupled with its bioisosteric relationship to natural pyrimidines, makes it an attractive candidate for the design of novel therapeutic agents.[1] 4-Pyridone derivatives have demonstrated a wide spectrum of biological activities, including significant potential as antitumor agents.[2][3][4]
This application note provides a detailed guide to the synthesis of 4-pyridone nucleoside derivatives, with a specific focus on leveraging 3-Methoxy-2-methyl-1H-pyridin-4-one as a key precursor. This particular starting material offers unique electronic and steric properties that can influence the glycosylation reaction and the biological activity of the final compounds. We will delve into the strategic considerations behind the synthetic pathway, provide a robust, step-by-step protocol for the synthesis, and discuss the rationale for key experimental choices, thereby offering a comprehensive resource for researchers in the field.
Strategic Approach: The Vorbrüggen Glycosylation
The cornerstone of modern nucleoside synthesis is the Vorbrüggen glycosylation, a powerful and versatile method for forming the crucial N-glycosidic bond.[5] This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative, catalyzed by a Lewis acid. The silylation of the heterocycle is a critical preparatory step, enhancing its solubility in aprotic organic solvents and increasing the nucleophilicity of the ring nitrogen, thereby facilitating the subsequent glycosylation.
Our synthetic strategy, therefore, is a multi-step process that begins with the preparation of the silylated this compound, followed by the Lewis acid-mediated coupling with a protected ribose moiety, and concludes with the deprotection of the resulting nucleoside.
Experimental Protocols
Part 1: Preparation of the Silylated Pyridone Base
Rationale: Silylation of the 4-pyridone is paramount for a successful glycosylation. The introduction of a trimethylsilyl (TMS) group onto the pyridone nitrogen increases its nucleophilicity and prevents O-glycosylation, ensuring the desired N-glycosidic bond formation. Hexamethyldisilazane (HMDS) is a common and effective silylating agent for this purpose, with a catalytic amount of ammonium sulfate to facilitate the reaction.
Protocol 1: Silylation of this compound
-
Reagents and Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add a catalytic amount of ammonium sulfate (approximately 0.05 equivalents).
-
Add an excess of hexamethyldisilazane (HMDS) (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction mixture becomes a clear solution, indicating the completion of the silylation.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess HMDS under reduced pressure to obtain the crude silylated pyridone as an oil or a low-melting solid. This crude product is typically used in the next step without further purification.
-
Part 2: The Glycosylation Reaction
Rationale: The Vorbrüggen glycosylation is a stereoselective reaction, and the choice of the protected sugar is crucial. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a commonly used ribose donor that generally leads to the formation of the desired β-anomer of the nucleoside.[1][6] The benzoyl protecting groups are stable under the reaction conditions and can be removed in a subsequent step. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid catalyst for this transformation.[6]
Protocol 2: Vorbrüggen Glycosylation
-
Reagents and Materials:
-
Silylated this compound (from Protocol 1)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the crude silylated this compound (1.2 equivalents) in anhydrous acetonitrile in a dry round-bottom flask under an inert atmosphere.
-
Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected 4-pyridone nucleoside.
-
Part 3: Deprotection of the Nucleoside
Rationale: The final step in the synthesis is the removal of the benzoyl protecting groups from the sugar moiety to yield the free nucleoside. A common and effective method for the deprotection of benzoyl esters is methanolic ammonia or a solution of sodium methoxide in methanol. This basic hydrolysis cleaves the ester linkages without affecting the newly formed N-glycosidic bond.
Protocol 3: Deprotection of the Benzoyl Groups
-
Reagents and Materials:
-
Protected 4-pyridone nucleoside (from Protocol 2)
-
Methanolic ammonia (saturated solution) or Sodium methoxide in methanol
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve the protected 4-pyridone nucleoside (1.0 equivalent) in methanol in a round-bottom flask.
-
Add a saturated solution of methanolic ammonia or a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with an acidic resin or by adding a few drops of acetic acid.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or by column chromatography on silica gel to obtain the final 4-pyridone nucleoside derivative.
-
Visualization of the Synthetic Workflow
Figure 1. A schematic overview of the three-part synthetic workflow for the preparation of 4-pyridone nucleoside derivatives.
Data Presentation and Characterization
The successful synthesis of the target 4-pyridone nucleoside derivative should be confirmed by a suite of analytical techniques. The following table provides an example of the expected characterization data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Yield (%) |
| Protected Nucleoside | C₃₅H₃₁NO₉ | 609.62 | Characteristic signals for pyridone, ribose, and benzoyl protons | Characteristic signals for pyridone, ribose, and benzoyl carbons | [M+H]⁺, [M+Na]⁺ | Typically 60-80% |
| Final Nucleoside | C₁₂H₁₅NO₅ | 253.25 | Characteristic signals for pyridone and ribose protons | Characteristic signals for pyridone and ribose carbons | [M+H]⁺, [M+Na]⁺ | Typically 80-95% |
Note: The exact NMR chemical shifts and mass spectrometry data will be specific to the synthesized compound and should be determined experimentally.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust and reliable pathway for the synthesis of 4-pyridone nucleoside derivatives from this compound. The strategic use of the Vorbrüggen glycosylation, coupled with efficient silylation and deprotection steps, allows for the creation of these promising molecules in good yields.
The synthesized 4-pyridone nucleosides are valuable candidates for biological evaluation, particularly for their potential antitumor activities.[2][4] Further derivatization of the pyridone ring or the sugar moiety can lead to the development of a library of compounds for structure-activity relationship (SAR) studies, ultimately paving the way for the discovery of novel therapeutic agents. The methodologies described herein serve as a foundational guide for researchers and drug development professionals seeking to explore the rich chemical and biological landscape of 4-pyridone nucleosides.
References
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxy-2-methyl-1H-pyridin-4-one as a Key Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No. 76015-11-7), a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its structural framework, featuring a pyridinone core, is integral to the development of various therapeutic agents, including potential antitumor drugs and iron chelators.[1][2] This guide details the physicochemical properties, safety protocols, a robust two-step synthesis method starting from maltol, purification techniques, and analytical characterization of the intermediate. Furthermore, it explores its strategic application in drug development, particularly as a precursor to bioactive 3-hydroxy-4(1H)-pyridone derivatives. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing experimental rationale and self-validating methodologies.
Compound Profile: Physicochemical Properties and Safety
This compound is a beige to white solid compound that serves as a versatile building block in medicinal chemistry.[1][3] Its properties are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 76015-11-7 | [4] |
| Molecular Formula | C₇H₉NO₂ | [5][6] |
| Molecular Weight | 139.15 g/mol | [4][5] |
| Appearance | White to beige solid/powder | [1][3][5] |
| Melting Point | 156-160 °C | [3][6] |
| Boiling Point | 252.7 ± 40.0 °C (Predicted) | [3][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| IUPAC Name | This compound | [4] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to Good Laboratory Practices (GLP) and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [4][5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4][5][8] |
| Required PPE | Dust mask (N95 or equivalent), safety glasses with side shields, chemical-resistant gloves. |
Synthesis Protocol from Maltol
The most common and efficient synthesis of this compound utilizes maltol (3-hydroxy-2-methyl-4H-pyran-4-one) as a readily available and economic starting material.[6] The process involves two primary transformations: O-methylation of the hydroxyl group on the pyrone ring, followed by a ring transformation reaction with an ammonia source to yield the target pyridinone.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-methyl-3-methoxypyranone (Intermediate) [6]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add maltol (7.56 g, 60 mmol) and acetone (100 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (12.4 g, 90 mmol) as a base, followed by the dropwise addition of methyl iodide (9.37 g, 66 mmol).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic hydroxyl group of maltol, forming a phenoxide-like species that acts as a nucleophile. Methyl iodide is an excellent electrophile for the subsequent Sₙ2 reaction to form the methyl ether.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the maltol spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 2-methyl-3-methoxypyranone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound [6]
-
Setup: Transfer the crude intermediate from Step 1 into a pressure-rated flask or a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add aqueous ammonia (25-30% solution, ~100 mL).
-
Rationale: Ammonia acts as the nitrogen source for the ring transformation. The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring, leading to ring-opening, followed by intramolecular condensation and dehydration to form the more stable aromatic pyridinone ring.
-
-
Reaction: Seal the vessel (if pressure-rated) or heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution as a solid.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual ammonia and salts.
Purification Protocol
-
Recrystallization: Transfer the crude solid product to a beaker. Add a minimal amount of a suitable hot solvent, such as ethanol, methanol, or an ethanol/water mixture, to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight. A typical yield is in the range of 60-75% over the two steps.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the N-H proton (broad singlet), aromatic C-H protons on the pyridinone ring, the methoxy (-OCH₃) group (singlet, ~3.8 ppm), and the methyl (-CH₃) group (singlet, ~2.2 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), aromatic carbons of the ring, and the aliphatic carbons of the methoxy and methyl groups. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated mass of 140.07 g/mol for C₇H₁₀NO₂⁺. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O (ketone) stretching (~1640 cm⁻¹), C=C aromatic stretching, and C-O (ether) stretching. |
| Melting Point | A sharp melting point within the literature range of 156-160 °C indicates high purity. |
Application in Pharmaceutical Development
The primary utility of this compound lies in its role as a protected precursor to 3-hydroxy-4(1H)-pyridones. The 3-hydroxy-4-pyridone moiety is a powerful bidentate chelator for trivalent metal ions, most notably Fe(III).[9] This makes it a critical pharmacophore in drugs for iron-overload diseases.
-
Deferiprone Analogs: Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is an orally active iron chelator used to treat thalassemia.[10][11] Our title compound is a direct precursor for synthesizing N-substituted analogs of Deferiprone. The methoxy group serves as a robust protecting group for the chelating hydroxyl group, allowing for selective modification at the nitrogen atom (N-alkylation or N-arylation). The final step is a straightforward O-demethylation (e.g., using BBr₃ or HBr) to unmask the active chelating site.
-
Antitumor Agents: The pyridinone scaffold has been used to develop potential antitumor agents, such as 4-pyridone nucleoside derivatives.[2][7] The intermediate can be functionalized at the N1 position to introduce sugar moieties or other side chains to modulate biological activity.
Strategic Role in Synthesis Diagram
Caption: Strategic use of the intermediate for synthesizing different classes of APIs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 76015-11-7 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. macsenlab.com [macsenlab.com]
- 11. Systematic comparison of the mono-, dimethyl- and trimethyl 3-hydroxy-4(1H)-pyridones - Attempted optimization of the orally active iron chelator, deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods for Purity Assessment of 3-Methoxy-2-methyl-1H-pyridin-4-one
For: Researchers, scientists, and drug development professionals engaged in the quality control and purity analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Abstract
This comprehensive guide details robust and scientifically grounded methodologies for the purity assessment of 3-Methoxy-2-methyl-1H-pyridin-4-one, a key intermediate in pharmaceutical synthesis.[1] We present detailed protocols for both a quantitative High-Performance Liquid Chromatography (HPLC) method and a semi-quantitative Thin-Layer Chromatography (TLC) method. The development and validation of these methods are anchored in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[2][3][4][5][6] This document provides not only step-by-step instructions but also the scientific rationale behind the selection of chromatographic conditions, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its molecular formula is C₇H₉NO₂ and it has a molar mass of 139.15 g/mol .[1][7] The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, reliable and validated analytical methods are essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the quantitative analysis of multi-component pharmaceutical samples due to its high resolution, sensitivity, and precision.[8] Thin-Layer Chromatography (TLC) offers a complementary, rapid, and cost-effective method for qualitative and semi-quantitative analysis, particularly for limit tests of impurities.[9] This application note provides detailed protocols for both techniques, designed to be readily implemented in a quality control laboratory.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective chromatographic method.[10]
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][7][11] |
| Molar Mass | 139.15 g/mol | [1][7] |
| Melting Point | 156-160 °C | [1][12][13] |
| Appearance | Powder or liquid | [11] |
| LogP | 0.69190 | [12] |
The compound's moderate polarity, indicated by its LogP value, suggests that reversed-phase HPLC will be a suitable separation mode.
High-Performance Liquid Chromatography (HPLC) Method for Quantitative Purity Assessment
The following proposed HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities. The method is developed based on established principles of reversed-phase chromatography and is intended to be validated according to ICH Q2(R2) guidelines.[14][15][16]
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid | The acetonitrile/water mixture is a common mobile phase for reversed-phase HPLC. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Based on the pyridinone chromophore, this wavelength is expected to provide good sensitivity. A UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential impurities. |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 30:70 ratio. Add 0.1% formic acid and degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 0.1 mg/mL solution in the mobile phase.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Data Analysis: Integrate the peaks in the chromatograms. Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
HPLC Method Validation
A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[2][3][4][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and the blank. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 50-150% of the nominal concentration. |
| Accuracy | The recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | The RSD for peak area should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Thin-Layer Chromatography (TLC) Method for Semi-Quantitative Purity Assessment
This TLC method is designed for the rapid detection of impurities in this compound and can be used as a limit test.
TLC Workflow Diagram
References
- 1. chembk.com [chembk.com]
- 2. pharmtech.com [pharmtech.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. scientistlive.com [scientistlive.com]
- 10. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 11. echemi.com [echemi.com]
- 12. Page loading... [guidechem.com]
- 13. chemwhat.com [chemwhat.com]
- 14. m.youtube.com [m.youtube.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. database.ich.org [database.ich.org]
Application Notes & Protocols: Leveraging 3-Methoxy-2-methyl-1H-pyridin-4-one for the Synthesis of Novel Antitumor Agents
Introduction: The Pyridinone Scaffold in Modern Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyridinone core is a prominent example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into numerous therapeutic agents.[1][2] Pyridinones serve as crucial building blocks, capable of acting as both hydrogen bond donors and acceptors, a property that facilitates strong binding affinities to biological macromolecules.[2] Their derivatives have shown a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2]
Nitrogen-containing heterocycles, like pyridines, are foundational to many FDA-approved drugs due to their chemical stability and capacity for hydrogen bonding with targets such as DNA and protein kinases.[3][4] Specifically, the pyridinone scaffold has been successfully exploited in the design of inhibitors for various protein kinases, histone deacetylases (HDAC), and other key regulators of cancer cell proliferation and survival.[1]
This guide focuses on a particularly valuable derivative: 3-Methoxy-2-methyl-1H-pyridin-4-one . This compound serves as a highly adaptable starting material for constructing libraries of potential antitumor agents. Its intrinsic functionalities—a methoxy group, a methyl group, a reactive N-H bond, and a keto group—provide multiple handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). We will detail the synthesis of this key precursor from common lab reagents and provide protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is critical for reaction design and optimization.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 76015-11-7 | [5][6] |
| Molecular Formula | C₇H₉NO₂ | [5][6] |
| Molecular Weight | 139.15 g/mol | [5] |
| Melting Point | 156-160 °C | [6][7] |
| Boiling Point | 252.7°C at 760 mmHg | [6] |
| Appearance | Liquid or Solid | [6] |
Core Synthetic Strategy and Rationale
The strategic value of this compound lies in its potential for diversification. The core scaffold can be modified at three primary positions (N1, C5, and the C3-methoxy group) to generate a library of analogs for screening. The pyridinone moiety itself is an effective peptide bond isostere, capable of forming critical hydrogen bond interactions with the kinase hinge region, a common strategy in designing kinase inhibitors.[1]
Our approach involves:
-
Synthesis of the Core Scaffold : An efficient, two-step synthesis of this compound from commercially available maltol.
-
N-Functionalization : Utilizing the acidic N-H proton for alkylation or arylation to introduce side chains that can occupy hydrophobic pockets in target proteins.
-
C-H Functionalization/Coupling : Introducing substituents at the C5 position via coupling reactions to extend the molecule and engage additional binding sites.
-
O-Demethylation and Re-functionalization : Cleavage of the methyl ether to reveal a hydroxyl group, which can be used as a new point for diversification or as a key interacting group (mimicking the structure of Deferiprone).[8][9][10]
The following diagram illustrates the key points of molecular diversification on the pyridinone scaffold.
Caption: Synthetic diversification strategy for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the starting material from maltol.[7]
Part A: Synthesis of 3-Methoxy-2-methyl-4H-pyran-4-one
-
Principle : This step involves the O-methylation of maltol. The phenolic hydroxyl group of maltol is more acidic and reactive than the enolic hydroxyl, allowing for selective methylation under basic conditions.
-
Materials & Reagents :
-
Maltol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Iodomethane (CH₃I, 1.1 eq)
-
Anhydrous Acetone
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure :
-
To a 250 mL round-bottom flask, add maltol (e.g., 7.56 g, 60 mmol) and anhydrous acetone (100 mL).[7]
-
Add anhydrous K₂CO₃ (12.4 g, 90 mmol) to the suspension.
-
Slowly add iodomethane (4.1 mL, 8.8 g, 62 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the solid residue with additional acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, 3-methoxy-2-methyl-4H-pyran-4-one, which can be used in the next step without further purification or purified by column chromatography.
-
Part B: Synthesis of this compound
-
Principle : This is a ring transformation reaction where the oxygen atom in the pyranone ring is replaced by a nitrogen atom from an ammonia source, yielding the desired pyridinone.[7]
-
Materials & Reagents :
-
3-Methoxy-2-methyl-4H-pyran-4-one (from Part A)
-
Aqueous Ammonia (28-30%)
-
Sealed reaction vessel or pressure tube
-
-
Procedure :
-
Place the crude 3-methoxy-2-methyl-4H-pyran-4-one into a pressure-rated sealed vessel.
-
Add an excess of aqueous ammonia (e.g., 50-100 mL).
-
Seal the vessel tightly and heat to 100-120 °C for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for these conditions.
-
Cool the vessel to room temperature before opening.
-
Transfer the reaction mixture to a beaker and concentrate under reduced pressure to remove excess ammonia and water.
-
The resulting solid is the crude this compound.
-
-
Purification & Characterization :
-
Safety Precautions : Iodomethane is toxic and a suspected carcinogen; handle in a fume hood with appropriate personal protective equipment (PPE). The reaction in Part B generates high pressure; use a properly sealed and shielded reaction vessel.
Protocol 2: General Procedure for N1-Alkylation
-
Principle : The N-H proton of the pyridinone is weakly acidic and can be deprotonated by a suitable base, forming a nucleophilic anion that readily reacts with alkyl or benzyl halides.
-
Materials & Reagents :
-
This compound (1.0 eq)
-
Alkyl/Benzyl Halide (e.g., Benzyl Bromide, 1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 eq)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
-
Procedure :
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add the base and stir the suspension for 15-30 minutes at room temperature. If using NaH, cool the reaction to 0 °C before addition.
-
Add the alkyl/benzyl halide dropwise.
-
Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) until completion as monitored by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Biological Evaluation Workflow
Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising antitumor agents.
Caption: Workflow for the biological evaluation of synthesized pyridinone derivatives.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
-
Principle : This colorimetric assay measures the metabolic activity of cells. The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.
-
Materials & Reagents :
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A-549 lung).[14]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates, multichannel pipette, microplate reader.
-
-
Procedure :
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment : Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation : Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization : Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold allows for the elucidation of SAR. Below is a table of representative data for a hypothetical series of compounds.
| Compound ID | R (N1-substituent) | Yield (%) | IC₅₀ MCF-7 (µM)[15][16] | IC₅₀ HCT-116 (µM)[15] | PIM-1 Kinase IC₅₀ (nM)[16] |
| I-a | -H | - | >50 | >50 | >1000 |
| I-b | -CH₃ | 85 | 25.3 | 30.1 | 850 |
| I-c | -CH₂Ph | 78 | 8.9 | 12.5 | 210 |
| I-d | -CH₂(4-F-Ph) | 81 | 4.2 | 5.8 | 95 |
| I-e | -CH₂(3-CN-Ph) | 75 | 1.5 | 2.1 | 18.2 |
SAR Insights :
-
N1-Substitution : Unsubstituted pyridinone (I-a) is inactive. The addition of small alkyl (I-b) or benzyl (I-c) groups at the N1 position introduces modest cytotoxic activity.
-
Aromatic Substitution : Introducing electron-withdrawing groups on the benzyl ring, such as fluorine (I-d) or nitrile (I-e), significantly enhances both cytotoxicity and target kinase inhibition. This suggests that these groups may be involved in specific electronic or hydrogen-bonding interactions within the kinase ATP-binding pocket. The nitrile group, in particular, is a known pharmacophore that can improve activity.[4]
-
Correlation : A strong correlation is observed between cellular cytotoxicity and PIM-1 kinase inhibition, suggesting that PIM-1 is a likely intracellular target for this series of compounds.
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for the development of novel antitumor agents. Its straightforward synthesis and the potential for multi-point diversification make it an ideal starting point for medicinal chemistry campaigns. The protocols outlined here provide a comprehensive framework for synthesizing, screening, and optimizing pyridinone-based compounds.
Future work should focus on exploring a wider range of substitutions at the N1 and C5 positions, including the incorporation of heterocyclic moieties known to interact with kinases.[17][18] Furthermore, leveraging the C3-hydroxyl group (after demethylation) could open pathways to new classes of derivatives with different target profiles. The integration of computational modeling and in silico screening can further accelerate the discovery process, guiding the synthesis of compounds with enhanced potency and selectivity against critical cancer targets.[19]
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinases Home [pubs.rsc.org]
Application Notes and Protocols: 3-Methoxy-2-methyl-1H-pyridin-4-one in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-Methoxy-2-methyl-1H-pyridin-4-one. This versatile heterocyclic compound serves as a crucial intermediate and building block in the synthesis of a range of functional molecules, most notably as a precursor to Deferiprone analogues and other biologically active compounds.[1][2][3] We will delve into the core reactivity of this pyridinone, focusing on its application as a reactant in key organic transformations. This guide offers detailed, field-tested protocols, mechanistic insights, and data-driven application notes to empower scientists in leveraging this valuable synthon for their research endeavors.
Introduction: The Chemical Versatility of this compound
This compound, with a molecular weight of 139.15 g/mol , is a beige solid at room temperature.[4] It is a derivative of maltol, a naturally occurring compound, and is often synthesized by reacting 2-methyl-3-methoxypyranone with ammonia.[1] Its structure features a pyridinone core, which confers a unique blend of nucleophilic and electrophilic character, making it a valuable reactant in organic synthesis.
The key reactive sites of this compound are the nitrogen and oxygen atoms of the pyridinone ring, which can undergo alkylation and arylation reactions. The methoxy group at the 3-position and the methyl group at the 2-position also offer avenues for further functionalization. This guide will primarily focus on the application of this compound in the synthesis of more complex molecules, particularly those with therapeutic potential.[4][5]
Core Synthetic Transformations
The reactivity of this compound is dominated by the nucleophilicity of the ring nitrogen and the exocyclic oxygen. The choice of reaction conditions, particularly the base and solvent, can often direct the selectivity towards either N- or O-functionalization.
O-Alkylation and O-Arylation
The oxygen atom of the pyridinone ring can act as a nucleophile to form ether linkages. This transformation is crucial for modifying the steric and electronic properties of the molecule and is a key step in the synthesis of various derivatives.
O-alkylation of pyridinones is a common strategy to introduce diverse functionalities.[6] While direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, the use of specific bases and solvents can favor the formation of the O-alkylated product.[7][8] For instance, in the presence of a hard base like potassium carbonate, the reaction with an alkyl halide in a polar aprotic solvent such as acetonitrile often proceeds with good O-selectivity.
Protocol 1: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid residue and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Scientist's Notes:
-
The choice of base is critical for selectivity. Weaker bases or phase-transfer catalysts can also be employed.
-
Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
For less reactive alkylating agents, a stronger base like sodium hydride in a solvent like DMF or THF might be necessary.
N-Alkylation and N-Arylation
The nitrogen atom of the pyridinone ring is also nucleophilic and can be alkylated or arylated to introduce substituents at the 1-position. This is a fundamental transformation in the synthesis of Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one) and its analogues, which are important iron-chelating agents.[2][3]
The synthesis of Deferiprone analogues often involves the N-alkylation of a 3-hydroxypyridin-4-one precursor. While our focus is on the methoxy-protected version, understanding this reaction is key. The reaction typically proceeds by treating the pyridinone with an appropriate amine in a suitable solvent.
Protocol 2: Synthesis of 1-Alkyl-3-methoxy-2-methyl-pyridin-4-one
This protocol provides a method for the N-alkylation of this compound, a key step towards the synthesis of various analogues of biologically active molecules.
Materials:
-
This compound
-
Alkylamine (e.g., methylamine, ethylamine) as a solution in a suitable solvent (e.g., water, ethanol)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add the alkylamine solution (2.0-3.0 eq) to the flask.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Scientist's Notes:
-
The reaction is essentially a nucleophilic substitution where the amine displaces the ring oxygen in the pyrone precursor of the pyridinone. For the pyridinone itself, this is a direct N-alkylation.
-
The use of an excess of the amine drives the reaction to completion.
-
The workup procedure is crucial to remove unreacted amine and byproducts.
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of molecules with therapeutic potential, including antitumor agents and iron chelators.[4][5]
Case Study: Precursor to Deferiprone-Resveratrol Hybrids
Recent research has focused on the development of multi-target-directed ligands for diseases like Alzheimer's. One such approach involves creating hybrid molecules that combine the metal-chelating properties of Deferiprone with the antioxidant and anti-amyloid aggregation properties of resveratrol.[9] The synthesis of these hybrids often starts from a pyridinone core, which can be derived from this compound.
Data Summary
The following table summarizes typical reaction outcomes for the functionalization of this compound and related compounds.
| Reaction Type | Electrophile/Reagent | Product Type | Typical Yield (%) | Reference |
| O-Alkylation | Benzyl Bromide | 4-Benzyloxy-3-methoxy-2-methylpyridine | 70-85 | General Procedure |
| N-Alkylation | Methylamine | 1,2-Dimethyl-3-methoxy-pyridin-4-one | 60-75 | Adapted from[2] |
| Demethylation | HBr/AcOH | 3-Hydroxy-2-methyl-1H-pyridin-4-one | >90 | General Procedure |
Visualizing Synthetic Pathways
The following diagrams illustrate the key reactive sites of this compound and a general workflow for its functionalization.
Caption: Key reactive sites of this compound.
Caption: A generalized workflow for synthesis and purification.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 76015-11-7 [chemicalbook.com]
- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cell-Based Evaluation of 3-Methoxy-2-methyl-1H-pyridin-4-one
Introduction
3-Methoxy-2-methyl-1H-pyridin-4-one is a pyridinone derivative with the chemical formula C₇H₉NO₂.[1] Its structural architecture, particularly the pyridin-4-one core, bears a close resemblance to Deferiprone, a well-characterized bidentate iron chelator used clinically for the treatment of iron overload in thalassemia patients.[2][3] This structural similarity provides a strong rationale for investigating this compound as a potential modulator of iron-dependent cellular processes.
Iron is a fundamental element for nearly all living organisms, playing a critical role as a cofactor in enzymes essential for DNA synthesis, oxygen transport, and cellular respiration.[4][5] However, its redox activity can also catalyze the formation of harmful reactive oxygen species (ROS), making tight regulation of intracellular iron levels crucial for cellular homeostasis.[6] Dysregulation of iron metabolism is implicated in a variety of pathologies, including cancer, where tumor cells often exhibit an "iron addiction" to fuel their high proliferative rates.[7][8]
This guide presents an integrated suite of cell-based assay protocols designed to systematically characterize the biological activity of this compound. The experimental workflow is structured to first establish its impact on cell viability and then to dissect the underlying mechanisms, focusing on its potential as an iron chelator. We will explore its ability to induce apoptosis, directly modulate intracellular iron pools, and impact downstream iron-sensitive signaling pathways, such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action.
Section 1: Foundational Assessment of Cellular Viability and Cytotoxicity
Rationale: The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. The MTT assay is a robust and widely used colorimetric method for this purpose. It relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10][11]
Workflow: MTT Cell Viability Assay
Caption: Generalized workflow for assessing cell viability using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cell line of interest (e.g., HepG2, MDA-MB-231)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
Vehicle (e.g., DMSO, PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding (Day 1): a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells to the appropriate density (e.g., 5,000-10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[11] Include wells for background control (medium only). d. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment (Day 2): a. Prepare a 2X stock concentration series of this compound in complete culture medium. Include a vehicle-only control. b. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control. c. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition and Solubilization (Day 4/5): a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer. d. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9] For some solubilizers, an overnight incubation may be required.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[9] b. Subtract the average absorbance of the medium-only background wells from all other readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100. d. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Summary: Expected IC₅₀ Values
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) |
|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | 48 | User-determined |
| MDA-MB-231 (Breast Cancer) | 48 | User-determined |
| K562 (Erythroleukemia) | 48 | User-determined |
| WI-38 (Normal Fibroblast) | 48 | User-determined |
Section 2: Mechanistic Investigation of Apoptosis Induction
Rationale: If this compound induces cytotoxicity, it is critical to determine the mode of cell death. Iron chelators frequently trigger apoptosis, a form of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.[7][8] Caspase-3 and Caspase-7 are key executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[13] The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent method to quantify their activity. The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]
Pathway: Simplified Apoptotic Cascade
Caption: Simplified intrinsic apoptosis pathway initiated by cellular stress.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Materials:
-
Cells seeded and treated in white-walled, 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
Positive control inducer of apoptosis (e.g., Staurosporine, Etoposide).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate at a density that will not exceed confluence at the end of the experiment. b. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a relevant time period (e.g., 12, 24 hours). Include vehicle-treated and positive control-treated wells.
-
Assay Execution: a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[15] b. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. c. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15] d. Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. e. Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period.[15]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate luminometer. b. Calculate the fold change in caspase activity relative to the vehicle-treated control: (Fold Change) = (Luminescence_Treated / Luminescence_Vehicle). c. Present data as a bar graph showing the fold change in caspase-3/7 activity at each concentration of the test compound.
Data Summary: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Fold Change in Luminescence (vs. Vehicle) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| Compound | 0.5 x IC₅₀ | User-determined |
| Compound | 1 x IC₅₀ | User-determined |
| Compound | 2 x IC₅₀ | User-determined |
| Positive Control (e.g., Staurosporine) | 1 | User-determined |
Section 3: Target Engagement Assay for Intracellular Iron Chelation
Rationale: To directly test the hypothesis that this compound acts as an iron chelator, it is essential to measure its effect on the intracellular labile iron pool (LIP). The LIP is a pool of weakly bound, redox-active iron that is accessible to chelators.[4] The Calcein-AM assay is an effective method for this purpose. Calcein-AM is a cell-permeable dye that becomes fluorescent (Calcein) upon cleavage by intracellular esterases. The fluorescence of Calcein is efficiently quenched by divalent metal ions like Fe²⁺.[16] When an effective iron chelator enters the cell, it binds to the Fe²⁺, removing it from Calcein and causing a de-quenching effect, which results in a measurable increase in fluorescence.[16]
Assay Principle: Calcein-AM for Labile Iron Pool
Caption: Principle of the Calcein-AM assay for detecting intracellular iron chelation.
Protocol 3: Measuring the Labile Iron Pool with Calcein-AM
Materials:
-
Cells seeded in a black-walled, clear-bottom 96-well plate.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Iron source (optional, for iron-loading): Ferric Ammonium Citrate (FAC).[17]
-
Positive control chelator: Deferiprone (DFP) or Desferrioxamine (DFO).
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
Procedure:
-
Cell Seeding: a. Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight. b. (Optional) To create an iron-overload model, treat cells with a source of iron like FAC (e.g., 100-200 µM) for 24 hours prior to the assay.[17]
-
Calcein Loading: a. Wash cells twice with warm HBSS to remove culture medium. b. Prepare a working solution of Calcein-AM (e.g., 0.25-1 µM) in HBSS. c. Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light. d. Wash cells twice with warm HBSS to remove excess Calcein-AM. Add 100 µL of HBSS back to each well.
-
Chelator Treatment and Measurement: a. Measure the baseline fluorescence (F_initial) of each well using a fluorescence plate reader. b. Add the test compound (this compound), vehicle, or positive control chelator to the wells. c. Measure the fluorescence kinetically over time (e.g., every 5 minutes for 60 minutes) or at a fixed endpoint (e.g., 30-60 minutes post-addition). Let this be F_final.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF = F_final - F_initial). b. Normalize the response to the vehicle control to determine the relative increase in fluorescence, which corresponds to the degree of iron chelation. c. Plot the fluorescence increase against compound concentration.
Data Summary: Relative Fluorescence Increase
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) Increase |
|---|---|---|
| Vehicle Control | - | Baseline |
| Compound | 10 | User-determined |
| Compound | 50 | User-determined |
| Compound | 100 | User-determined |
| Positive Control (e.g., DFP) | 100 | User-determined |
Section 4: Downstream Functional Assessment of HIF-1α Stabilization
Rationale: The activity of prolyl hydroxylase domain (PHD) enzymes, which target HIF-1α for degradation under normal oxygen (normoxic) conditions, is dependent on Fe²⁺ as a cofactor.[18] Iron chelators can deplete the intracellular Fe²⁺ available to PHDs, thereby inhibiting their activity. This leads to the stabilization and accumulation of HIF-1α protein, even in the presence of oxygen, effectively mimicking a hypoxic state.[18][19] Measuring HIF-1α protein levels is therefore a robust downstream functional assay to confirm the iron-chelating activity of a compound. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for this purpose.[20][21]
Signaling Pathway: Iron-Dependent Regulation of HIF-1α
Caption: Iron chelation inhibits PHD enzymes, preventing HIF-1α degradation.
Protocol 4: Quantification of HIF-1α Stabilization by ELISA
Materials:
-
Cells cultured in 6-well or 12-well plates.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. For HIF-1α, it is critical to include a chelator like EDTA and work quickly on ice. Some protocols recommend adding CoCl₂ to the lysis buffer to inhibit PHD activity post-lysis.[19]
-
Bicinchoninic acid (BCA) protein assay kit.
-
Human/mouse HIF-1α ELISA kit.
-
Positive control PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG).[22]
-
Microplate reader capable of absorbance measurements at 450 nm.
Procedure:
-
Cell Culture and Treatment: a. Seed cells and allow them to reach ~80% confluence. b. Treat cells with this compound, vehicle, or a positive control (like DMOG or CoCl₂) under normoxic conditions (37°C, 5% CO₂) for 4-8 hours. A shorter incubation is often sufficient for HIF-1α stabilization.
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells directly in the plate by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. c. Collect the supernatant (total cell lysate) and keep it on ice. d. Determine the total protein concentration of each lysate using a BCA assay.[21]
-
ELISA Protocol: a. Follow the specific instructions provided with the commercial HIF-1α ELISA kit. A general workflow is as follows.[21][22] b. Prepare standards and dilute cell lysates to an equal protein concentration (e.g., 0.5-1 µg/µL) using the provided reagent diluent. c. Add standards and diluted samples to the wells of the microplate pre-coated with a HIF-1α capture antibody. d. Incubate as recommended (e.g., 2 hours at room temperature or overnight at 4°C).[21] e. Wash the wells, then add the detection antibody. Incubate for 1-2 hours at room temperature. f. Wash the wells, then add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes. g. Wash the wells, add the substrate solution, and incubate until color develops (e.g., 30 minutes). h. Add the stop solution to terminate the reaction.
-
Data Acquisition and Analysis: a. Immediately read the absorbance at 450 nm. b. Generate a standard curve by plotting the absorbance versus the concentration of the HIF-1α standards. c. Use the standard curve to determine the concentration of HIF-1α (in pg/mL) in each sample. d. Normalize the HIF-1α concentration to the total protein amount used in the assay (e.g., pg HIF-1α per mg total protein). e. Compare the normalized HIF-1α levels in treated samples to the vehicle control.
Data Summary: HIF-1α Protein Levels
| Treatment | Concentration (µM) | HIF-1α (pg/mg total protein) |
|---|---|---|
| Vehicle Control | - | User-determined |
| Compound | 10 | User-determined |
| Compound | 50 | User-determined |
| Compound | 100 | User-determined |
| Positive Control (e.g., DMOG) | 1000 | User-determined |
References
- 1. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identifying a Deferiprone–Resveratrol Hybrid as an Effective Lipophilic Anti-Plasmodial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 8. Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. stemcell.com [stemcell.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
Investigating iron chelating properties of 3-Methoxy-2-methyl-1H-pyridin-4-one derivatives
An In-Depth Guide to the Synthesis, Characterization, and Evaluation of 3-Methoxy-2-methyl-1H-pyridin-4-one Derivatives as Iron Chelating Agents
Preamble: The Imperative for Novel Iron Chelators
Iron is indispensable for numerous biological processes, yet its excess can be profoundly toxic, catalyzing the formation of reactive oxygen species that inflict cellular damage. Pathological conditions of iron overload, such as β-thalassemia and hemochromatosis, necessitate lifelong treatment with iron chelating agents to mitigate severe organ damage.[1] The clinical landscape has been shaped by chelators like deferoxamine, deferasirox, and deferiprone. Deferiprone, a 3-hydroxy-4-pyridinone (3,4-HP), was a landmark achievement as the first orally active iron chelator, highlighting the therapeutic potential of the pyridinone scaffold.[2][3][4]
This guide focuses on derivatives of This compound (CAS No. 76015-11-7), a crucial parent compound for developing next-generation iron chelators.[5][6][7][8][9][10] By systematically modifying this core structure, researchers can fine-tune physicochemical and biological properties to design superior drug candidates. This document provides a comprehensive framework for the synthesis, characterization, and rigorous evaluation of these derivatives, intended for researchers, scientists, and drug development professionals dedicated to advancing chelation therapy.
Section 1: Foundational Principles in Chelator Design
The Chemistry of Pyridinone-Iron Interaction
The therapeutic efficacy of 3,4-HP derivatives stems from their ability to form stable complexes with ferric iron (Fe³⁺). The core chelating motif is the bidentate 3-hydroxy-4-keto moiety, which coordinates with iron in a 3:1 ligand-to-metal stoichiometry. A critical metric for evaluating chelators is the pFe³⁺ value , defined as the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under specific ligand and metal concentrations.[11] A higher pFe³⁺ value indicates a greater affinity and sequestering ability for iron under biological conditions, making it a more predictive measure of efficacy than simple stability constants.[12][13]
Rationale for Derivatization
The parent this compound structure is a versatile platform. Strategic chemical modifications can profoundly influence a derivative's therapeutic profile:
-
Lipophilicity (LogP/LogD): This parameter governs the molecule's ability to cross biological membranes.[14] Modifying substituents can alter the LogP value to enhance oral bioavailability, facilitate entry into iron-overloaded cells, and even target specific organs like the liver or brain.[2][15]
-
Chelating Affinity: Alterations to the pyridinone ring or its substituents can modulate the electronic environment of the chelating oxygen atoms, thereby fine-tuning the pFe³⁺ value for optimal iron binding and release dynamics.[12][16]
-
Pharmacokinetics and Safety: Derivatization can block sites of metabolic degradation, prolonging the drug's half-life, and can be used to reduce inherent cytotoxicity, leading to a wider therapeutic window.[17]
General Synthetic Strategy
The synthesis of novel this compound derivatives typically follows a multi-step pathway. A common and cost-effective starting material is maltol (2-methyl-3-hydroxy-4-pyrone). The process involves protecting the hydroxyl group, reacting with an amine to form the pyridinone ring, and then deprotecting to yield the active chelating site or using the protected intermediate for further functionalization.
Section 2: Physicochemical Characterization Protocols
Accurate characterization of novel derivatives is fundamental to understanding their potential. Lipophilicity is a primary determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol 2.1: Determination of Lipophilicity by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method to estimate the octanol-water partition coefficient (LogP).[18] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA
-
Test compounds and a set of standard compounds with known LogP values
-
Methanol for sample dissolution
Procedure:
-
Prepare Standards: Dissolve standard compounds (e.g., a homologous series of alkylbenzenes) in methanol to a concentration of ~1 mg/mL.
-
Prepare Samples: Dissolve the synthesized pyridinone derivatives in methanol to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Set up a linear gradient elution method, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength appropriate for the compounds (e.g., 280 nm).
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of each standard and sample solution.
-
Record the retention time (tR) for each compound.
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
-
Calibration and Calculation:
-
Plot log k of the standard compounds against their known LogP values.
-
Perform a linear regression to obtain a calibration curve equation (log k = m * LogP + c).
-
Using the measured log k value for your test derivative, calculate its LogP value using the calibration equation.
-
Data Presentation:
| Compound | Retention Time (tR, min) | Capacity Factor (k) | Calculated LogP |
| Derivative 1 | 8.52 | 4.68 | 1.25 |
| Derivative 2 | 10.34 | 5.89 | 1.88 |
| Derivative 3 | 6.15 | 3.10 | 0.47 |
Section 3: In Vitro Iron Chelation Assays
These assays are crucial for quantifying the iron-binding affinity and stoichiometry of the synthesized derivatives.
Protocol 3.1: Spectrophotometric Determination of Fe(III) Chelation
Rationale: 3,4-HP derivatives form a characteristic reddish-brown complex with Fe(III), which exhibits strong absorbance in the visible spectrum (~450-460 nm).[19][20] This colorimetric change allows for the determination of binding stoichiometry and stability constants.
Materials:
-
UV-Vis Spectrophotometer
-
Ferric chloride (FeCl₃)
-
HEPES buffer (or other suitable non-coordinating buffer)
-
Synthesized pyridinone derivatives
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure (Job's Plot for Stoichiometry):
-
Prepare equimolar stock solutions (e.g., 1 mM) of FeCl₃ (in 10 mM HCl to prevent hydrolysis) and the pyridinone derivative (in HEPES buffer, pH 7.4).
-
In a series of cuvettes or microplate wells, mix the two stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while keeping the total volume and total molar concentration constant.
-
Allow the solutions to equilibrate for 10-15 minutes at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex, determined by a preliminary scan.
-
Plot the absorbance against the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex. For most HPs, this will be at a mole fraction of 0.75, indicating a 3:1 ligand-to-iron ratio.
Protocol 3.2: Ferrous Ion (Fe(II)) Chelation Assay
Rationale: While Fe(III) is the primary target in overload, assessing Fe(II) chelation is also important. This assay uses ferrozine, a chromogenic agent that forms a stable, magenta-colored complex with Fe(II).[21] A competing chelator will prevent this complex formation, leading to a decrease in color intensity, which can be quantified.
Materials:
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
Test derivatives
-
EDTA (as a positive control)
-
Buffer (e.g., HEPES, pH 7.4)
Procedure:
-
To a 96-well plate, add 50 µL of the test derivative at various concentrations.
-
Add 50 µL of a freshly prepared FeSO₄ solution (e.g., 0.2 mM) to all wells except the blank. Mix and incubate for 10 minutes.
-
Initiate the reaction by adding 100 µL of ferrozine solution (e.g., 0.5 mM).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
Controls:
-
Blank: Buffer only.
-
Control (A_control): Buffer + FeSO₄ + Ferrozine (represents 0% chelation).
-
Positive Control: Use EDTA in place of the test derivative.
-
Data Analysis: Calculate the percentage of Fe(II) chelating activity using the formula: Chelating Activity (%) = [1 - (A_sample / A_control)] * 100
Data Presentation:
| Compound | Concentration (µM) | % Fe(II) Chelation |
| Derivative 1 | 50 | 65.2 |
| Derivative 2 | 50 | 88.9 |
| EDTA | 50 | 95.4 |
Section 4: Cell-Based Evaluation
Moving from in vitro chemistry to a biological context is a critical step to assess membrane permeability and efficacy in a cellular environment.
Protocol 4.1: Cellular Iron Chelation (Calcein-AM Assay)
Rationale: This fluorescence-based assay measures a compound's ability to access and chelate the intracellular labile iron pool (LIP). Calcein-AM is a non-fluorescent, membrane-permeable molecule. Inside the cell, esterases cleave it to the highly fluorescent calcein. Calcein's fluorescence is quenched by binding to intracellular iron. An effective, cell-permeable chelator will sequester iron from calcein, causing a measurable increase in fluorescence.[22]
Materials:
-
Hepatocyte, cardiomyocyte (e.g., H9c2), or other relevant cell line
-
Complete cell culture medium
-
Calcein-AM stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Test derivatives and a positive control (e.g., Deferiprone)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach ~80-90% confluency.
-
Calcein Loading: Wash cells twice with warm HBSS. Incubate cells with Calcein-AM (e.g., 1 µM in HBSS) for 15-20 minutes at 37°C in the dark.
-
Washing: Wash cells three times with warm HBSS to remove extracellular Calcein-AM. Add fresh HBSS to each well.
-
Baseline Reading: Take an initial fluorescence reading (F_initial). This represents the quenched state.
-
Treatment: Add the test derivatives and controls at desired concentrations to the wells.
-
Kinetic Measurement: Immediately begin measuring fluorescence kinetically over a period of 30-60 minutes. The rate of fluorescence increase is proportional to the chelator's efficacy and permeability.
-
Data Analysis: The results can be expressed as the rate of fluorescence increase or as the percentage increase over baseline at a fixed time point: Fluorescence Increase (%) = [(F_final - F_initial) / F_initial] * 100.
Protocol 4.2: Cytotoxicity Assessment
Rationale: A viable drug candidate must be effective at concentrations that are non-toxic to host cells. Standard cytotoxicity assays are essential to determine the therapeutic window.[23] The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, is a common method.[23][24]
Materials:
-
Cell line used in previous assays
-
Test derivatives at a range of concentrations
-
Commercial LDH cytotoxicity assay kit
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the test derivatives at various concentrations (e.g., from 1 µM to 500 µM). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (usually a lysis buffer provided with the kit).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay: Follow the manufacturer's protocol for the LDH kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding a reaction mixture that measures LDH activity.
-
Measurement: Read the absorbance at the specified wavelength (usually ~490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive (100% lysis) and negative (vehicle) controls. Plot the results to determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation:
| Compound | CC₅₀ (µM) after 48h |
| Derivative 1 | > 500 |
| Derivative 2 | 215 |
| Doxorubicin (Control Toxin) | 5.8 |
Section 5: Data Interpretation and Outlook
The successful development of a novel iron chelator hinges on the integrated interpretation of data from all assays. An ideal candidate will exhibit:
-
High Fe(III) Affinity: A high pFe³⁺ value and a clear 3:1 binding stoichiometry.
-
Optimal Lipophilicity: A LogP value that balances aqueous solubility with the ability to permeate cell membranes, often in the range of 0.5 to 2.5.[15]
-
Cellular Efficacy: A rapid and significant increase in fluorescence in the Calcein-AM assay, demonstrating efficient entry into cells and chelation of the labile iron pool.
-
Low Cytotoxicity: A high CC₅₀ value, indicating a wide margin of safety between the effective chelating concentration and the concentration that causes cell death.
By employing the protocols detailed in this guide, researchers can systematically screen and characterize this compound derivatives, identifying promising lead compounds for further preclinical development in the treatment of iron overload disorders.
References
- 1. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging understanding of the advantage of small molecules such as hydroxypyridinones in the treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. Chelation and determination of labile iron in primary hepatocytes by pyridinone fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Phytochelators Intended for Clinical Use in Iron Overload, Other Diseases of Iron Imbalance and Free Radical Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. zen-bio.com [zen-bio.com]
- 22. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
Application Note & Protocols: Investigating Monoamine Oxidase B (MAO-B) Inhibition by 3-Methoxy-2-methyl-1H-pyridin-4-one
Abstract
Monoamine oxidase B (MAO-B) is a critical flavoenzyme responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[1] Its inhibition represents a cornerstone therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease by elevating dopamine levels in the brain.[2][3] The pyridinone chemical scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including the inhibition of various enzymes.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Methoxy-2-methyl-1H-pyridin-4-one as a potential MAO-B inhibitor. We present an integrated methodology encompassing a primary in vitro enzymatic assay, a secondary cell-based validation assay, and an in silico molecular docking protocol to build a complete profile of the compound's inhibitory potential and binding mechanism.
Introduction: The Rationale for Targeting MAO-B
Monoamine oxidases are located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B, which differ in tissue distribution and substrate specificity.[6] While both isoforms are present in the brain, MAO-B is the predominant form in astrocytes and serotonergic neurons and is primarily responsible for metabolizing dopamine.[6] As Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, selective MAO-B inhibitors like Selegiline and Rasagiline are effective treatments that prevent dopamine breakdown, thereby alleviating motor symptoms.[7]
The compound of interest, this compound (CAS: 76015-11-7), belongs to the pyridinone class.[8] Derivatives of this scaffold are known to possess diverse pharmacological properties, and related structures have been investigated for MAO-B inhibition.[5][9] The following protocols are designed to rigorously assess its specific activity and selectivity against MAO-B.
Part I: In Vitro Enzymatic Inhibition Assay (Fluorometric)
Principle of the Assay
This primary screening assay quantifies the enzymatic activity of recombinant human MAO-B. The enzyme catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing hydrogen peroxide (H₂O₂) as a byproduct.[2][10] In the presence of horseradish peroxidase (HRP), a highly sensitive fluorescent probe reacts with H₂O₂ to generate a stable fluorescent product. The intensity of this fluorescence is directly proportional to MAO-B activity. An inhibitor will reduce the rate of H₂O₂ production, resulting in a decreased fluorescent signal. This method is highly sensitive and well-suited for high-throughput screening in a microplate format.[11]
Experimental Workflow
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
Materials and Reagents
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Enzyme: Recombinant Human MAO-B (e.g., Sigma-Aldrich, Cat# M7441).
-
Positive Control: Selegiline (MAO-B selective inhibitor), 10 mM stock in DMSO.[11]
-
Substrate: Benzylamine Hydrochloride (preferred for MAO-B).[12]
-
Fluorescent Probe: Amplex™ Red or equivalent H₂O₂ probe.
-
Enzyme Co-factor: Horseradish Peroxidase (HRP).
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Plates: Black, flat-bottom 96-well microplates.
-
Instrumentation: Microplate reader with fluorescence capability (Excitation ~535 nm, Emission ~587 nm).[2]
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution series of this compound (e.g., from 100 µM to 1 nM final concentration) in MAO-B Assay Buffer. The final DMSO concentration in the well should not exceed 1%. Prepare dilutions for the Selegiline positive control in parallel.
-
Assay Plate Setup:
-
To appropriate wells, add 10 µL of the diluted test compound, positive control, or vehicle (Assay Buffer with equivalent DMSO concentration) for the 100% activity control.
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Add 50 µL of the MAO-B working solution to each well.
-
Tap the plate gently to mix and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a Substrate Solution containing the MAO-B substrate (e.g., 1 mM Benzylamine), fluorescent probe (e.g., 100 µM Amplex Red), and HRP (e.g., 0.2 U/mL) in Assay Buffer.
-
Add 40 µL of the Substrate Solution to each well to initiate the enzymatic reaction. The final volume is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) every 1-2 minutes for 20-30 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 20 minutes).
-
Data Analysis
-
Calculate Reaction Rate: For kinetic data, determine the slope of the linear portion of the fluorescence vs. time plot for each well (V = ΔRFU/Δt).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[2]
Expected Data Summary
Summarize the results in a table for clear comparison. A selectivity index (SI) should be calculated by running a parallel assay with MAO-A and its selective inhibitor, Clorgyline.
| Compound | Target | IC₅₀ (nM) [Predicted Range] | Selectivity Index (SI) [IC₅₀(MAO-A)/IC₅₀(MAO-B)] |
| This compound | MAO-B | Experimental Value | Calculated Value |
| This compound | MAO-A | Experimental Value | N/A |
| Selegiline (Positive Control) | MAO-B | ~10 - 50 | >100 |
| Clorgyline (Positive Control) | MAO-A | ~5 - 20 | N/A |
Part II: Cell-Based MAO-B Activity Assay (Luminescent)
Rationale and Principle
While an enzymatic assay is crucial for determining direct inhibition, a cell-based assay provides a more biologically relevant context. It assesses the compound's ability to cross the cell membrane and engage its target within the complex intracellular environment. This protocol utilizes a highly sensitive luminescent assay, ideal for cell-based screening.[13] A luminogenic substrate is added to cells; it is converted by intracellular MAO-B into luciferin, which is then used by luciferase to produce a stable, glow-type light signal directly proportional to MAO-B activity.[13]
Experimental Workflow
Caption: Workflow for the cell-based luminescent MAO-B activity assay.
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line SH-SY5Y (known to express MAO-B).
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Kit: MAO-Glo™ Assay System (Promega, Cat# V1401) or equivalent.[13]
-
Plates: White, opaque-walled 96-well plates suitable for luminescence.
-
Instrumentation: Plate luminometer.
Step-by-Step Protocol
-
Cell Seeding: Seed SH-SY5Y cells into a white-walled 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or control compounds. Incubate for 1-2 hours.
-
MAO Reaction: Add the luminogenic MAO-B substrate (provided in the kit) to each well according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Signal Generation: Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the glow-type luminescent signal.[13]
-
Luminescence Measurement: After a brief incubation (10-20 minutes) at room temperature to stabilize the signal, measure the luminescence using a plate luminometer.
Data Analysis and Interpretation
Data analysis is analogous to the in vitro assay. Calculate the % inhibition for each concentration relative to the vehicle-treated cells and perform a non-linear regression to determine the cellular IC₅₀. A significant rightward shift in the IC₅₀ value compared to the enzymatic assay may suggest poor cell permeability or efflux by cellular transporters.
Part III: In Silico Molecular Docking
Objective and Principle
Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein.[14] This analysis provides a structural hypothesis for the observed inhibitory activity by identifying key molecular interactions within the MAO-B active site. The protocol involves preparing the protein and ligand structures, running a docking simulation, and analyzing the resulting poses.[15]
Docking Workflow
Caption: General workflow for molecular docking studies.
Step-by-Step Protocol
-
Protein Preparation:
-
Download the crystal structure of human MAO-B from the Protein Data Bank (PDB). The structure with PDB ID: 2V5Z is a suitable choice, as it is well-validated for docking studies.[14]
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D conformation.
-
Perform an energy minimization using a suitable force field (e.g., OPLS).
-
-
Grid Generation: Define the active site for docking. This is typically done by creating a bounding box (grid) centered on the co-crystallized ligand in the PDB structure or key active site residues like Tyr398 and Tyr435.[16]
-
Docking Simulation:
-
Pose Analysis:
-
Visualize the top-scoring docking poses within the MAO-B active site.
-
Analyze the binding mode for key intermolecular interactions:
-
Interpretation of Results
A low (more negative) docking score suggests a higher predicted binding affinity. The analysis should provide a plausible structural basis for the compound's inhibitory activity, which can guide future lead optimization efforts.
| Parameter | Result |
| PDB ID Used | 2V5Z |
| Docking Score (e.g., kcal/mol) | Predicted Value |
| Predicted Key Interactions | List of H-bonds, hydrophobic contacts, etc. |
| Interacting Residues | e.g., Tyr398, Tyr435, Cys172 |
Conclusion and Future Perspectives
This document outlines a robust, multi-faceted approach to characterize the MAO-B inhibitory properties of this compound. By integrating biochemical, cell-based, and computational methods, researchers can build a comprehensive profile of the compound's potency, cellular efficacy, and mechanism of action. Positive results from these studies would warrant further investigation, including enzyme kinetic studies to determine the mode of inhibition (e.g., reversible, competitive) and in vivo studies in animal models of Parkinson's disease to assess therapeutic potential.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. gcris.khas.edu.tr [gcris.khas.edu.tr]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 97 76015-11-7 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. MAO-Glo™ Assay Systems [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Improved Molecular Docking of MAO-B Inhibitors with Glide | Semantic Scholar [semanticscholar.org]
- 16. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Docking Studies of Recently Synthesized MAO-B Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 3-Methoxy-2-methyl-1H-pyridin-4-one
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for 3-Methoxy-2-methyl-1H-pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered when working with this compound in aqueous solutions. We will explore the underlying scientific principles and provide actionable, step-by-step protocols to ensure the success of your experiments.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of this compound is critical for troubleshooting its solubility. The pyridinone core suggests that its charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[1][2][3][4]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 76015-11-7 | [5][6][7][8] |
| Molecular Formula | C₇H₉NO₂ | [5][6][9] |
| Molecular Weight | 139.15 g/mol | [5][6][9] |
| Melting Point | 156-160 °C | [6][9][10] |
| Predicted XLogP3 | 0.7 | [5] |
| Predicted pKa | 11.07 ± 0.69 | [10] |
Troubleshooting Guide
This guide is structured to address solubility issues in a logical progression, from initial checks to advanced formulation strategies. Follow the workflow below to diagnose the problem.
Level 1: Initial Checks & Quick Fixes
Before attempting complex formulation changes, it's essential to rule out common procedural errors.
Q1: My compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer. What are the most likely causes?
A1: This is a frequent issue known as "crashing out" and typically stems from localized supersaturation. When a highly concentrated organic stock is introduced to an aqueous environment where the compound has low solubility, it cannot disperse quickly enough and precipitates.[11]
Causality & Recommended Actions:
-
Stock Solution Integrity: Ensure your initial stock solution (e.g., in DMSO) is perfectly clear with no visible particulates. If it's cloudy, the compound was never fully dissolved. Gently warm the stock or sonicate it to ensure complete dissolution before use.
-
Dilution Technique: The method of dilution is critical. Avoid adding a large volume of aqueous buffer to a small volume of stock. Instead, add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.[11] This rapid mixing prevents the formation of localized high-concentration zones that trigger precipitation.
-
Final Co-solvent Concentration: The final concentration of your organic co-solvent (like DMSO) might be too low to maintain solubility. Most cell-based assays can tolerate up to 0.5-1% DMSO. If your dilution results in a lower percentage, the solubilizing power may be insufficient.
-
Concentration vs. Solubility Limit: You may be attempting to create a solution that is above the compound's thermodynamic solubility limit in that specific medium. Verify the target concentration against known solubility data or, if unknown, test a lower final concentration.
Level 2: Systematic Solubilization Strategies
If initial troubleshooting does not resolve the issue, a more systematic formulation approach is necessary. These methods modify the vehicle to increase the compound's apparent solubility.
Q2: How can I use pH to increase the solubility of this compound?
A2: The solubility of ionizable compounds is highly pH-dependent.[3][4] For a compound like this with a basic pyridinone structure, altering the pH can convert the neutral, less soluble form into a charged, more soluble salt form. The predicted pKa of ~11 suggests it is a very weak acid (or its conjugate acid is a weak base), but solubility can still be influenced at different pH values.
Mechanism & Experimental Approach: The key is to determine the compound's pH-solubility profile. This involves measuring its solubility at various pH points to find the optimal range. For many pyridinone derivatives, solubility can be increased by moving the pH away from the isoelectric point.[1][2]
-
Protocol: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 4 to 10). Using the shake-flask method (see Protocol 1), determine the thermodynamic solubility in each buffer.
-
Expected Outcome: Plotting solubility versus pH will reveal the pH at which the compound is most soluble. This information allows you to select an appropriate buffer system for your experiments, provided it is compatible with your assay.
Q3: What co-solvents can I use, and how do I screen them?
A3: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle. This is a common and effective strategy.[12]
Mechanism & Recommended Co-solvents: The co-solvent disrupts the hydrogen bonding network of water, making it a more favorable environment for less polar solutes.
-
Common Biocompatible Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO) - often used for stocks
-
-
Screening Protocol:
-
Prepare several aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% PG in phosphate-buffered saline).
-
Determine the compound's solubility in each mixture using the shake-flask method.
-
Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential effects on your experimental system.
-
Q4: Can surfactants help solubilize this compound, and which ones are recommended?
A4: Yes, surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[12][13][14][15]
Mechanism & Recommended Surfactants: The hydrophobic portion of the compound partitions into the micelle's core, while the hydrophilic exterior of the micelle keeps it suspended in the aqueous phase. For biological research, non-ionic surfactants are generally preferred due to their lower toxicity.[12]
-
Recommended Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Poloxamer 188 (Pluronic® F-68)
-
-
Experimental Considerations: Start with low concentrations (e.g., 0.1% to 2% w/v) in your aqueous buffer. Ensure the concentration used is above the surfactant's CMC. Be aware that surfactants can interfere with some biological assays, so proper vehicle controls are essential.
Q5: How do cyclodextrins work, and are they suitable for this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a water-soluble inclusion complex.[][17] This is a highly effective method for increasing solubility without using organic co-solvents.[18]
Mechanism & Recommended Cyclodextrins: The hydrophobic part of this compound fits into the cyclodextrin's non-polar cavity, while the complex as a whole remains soluble due to the cyclodextrin's polar exterior. Chemically modified cyclodextrins are often used in pharmaceuticals for their enhanced solubility and safety profiles.[19][20]
-
Recommended Derivatives:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[20]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and a strong ability to form complexes.
-
Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For... |
| pH Adjustment | Simple, cost-effective, avoids organic solvents. | Only works for ionizable compounds; may not be compatible with assay pH. | Experiments where the buffer pH can be freely adjusted. |
| Co-solvents | Effective for many compounds, easy to screen. | Can have biological or enzymatic effects; may not be suitable for in vivo use. | In vitro screening assays tolerant to low levels of organic solvents. |
| Surfactants | High solubilizing capacity at low concentrations. | Potential for cell toxicity; can interfere with protein binding or enzymatic assays. | Formulations where co-solvents are not viable; requires careful validation. |
| Cyclodextrins | Low toxicity, high solubilizing power, often used in final drug products. | More expensive; can be a significant contributor to formulation mass/osmolality. | In vitro and in vivo studies, especially when avoiding organic solvents is critical. |
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility? A: This is a crucial distinction.
-
Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is the "true" solubility and is typically measured using the shake-flask method over 24-72 hours.[21][22]
-
Kinetic Solubility is determined by dissolving a compound in DMSO and then adding it to an aqueous buffer until it precipitates.[21][23] It measures the concentration at which the compound begins to precipitate from a supersaturated solution and is often used for high-throughput screening. Kinetic solubility values are often higher than thermodynamic ones but can be misleading, as the solution may not be stable long-term.[24]
Q: My compound dissolves completely at first, but after a few hours, I see crystals forming. What is happening? A: You are likely observing the precipitation of a more stable, lower-energy crystalline form from a metastable solution.[25] When you rapidly dissolve the compound (e.g., by diluting a stock or using an amorphous solid), you can create a supersaturated solution. Over time, the molecules rearrange into the most stable crystal lattice, which has lower solubility, causing it to precipitate. Using precipitation inhibitors, such as certain polymers (e.g., HPMC) in solid dispersions, can help maintain this supersaturated state.[25]
Q: I am concerned that the solubilizing agents (co-solvents, surfactants) will interfere with my assay. How do I control for this? A: This is an essential consideration. You must always run a "vehicle control" in your experiment. This control should contain the exact same concentration of the solubilizing agent(s) in the same buffer but without your compound of interest. Any effect observed in the vehicle control can be attributed to the formulation components, allowing you to subtract this background effect from the results obtained with your compound.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound.[21][26]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. "Excess" means enough solid remains visible after the equilibration period.
-
Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Recommended Method for Diluting an Organic Stock Solution
This protocol minimizes the risk of precipitation when preparing working solutions from a concentrated stock.
-
Prepare Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Buffer: Dispense the final volume of your aqueous experimental buffer into a suitable tube.
-
Initiate Mixing: Place the tube on a vortex mixer set to a medium-high speed.
-
Slow Addition: While the buffer is actively vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer.
-
Final Mix: Continue vortexing for an additional 15-30 seconds after the stock addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution against a bright light or dark background to confirm the absence of any precipitate.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 76015-11-7 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. mdpi.com [mdpi.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Part 1: Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved via a two-step process starting from the readily available and inexpensive 3-hydroxy-2-methyl-4-pyrone, commonly known as maltol.[1][2][3] The overall strategy involves:
-
O-Methylation of Maltol: The hydroxyl group of maltol is first methylated to yield the intermediate, 3-methoxy-2-methyl-4-pyrone.
-
Ring Transformation: The pyrone ring of the intermediate is then opened and subsequently closed by reacting with an ammonia source to form the desired pyridin-4-one ring system.[1]
This seemingly straightforward synthesis is nuanced, and success often hinges on careful control of reaction parameters to avoid side reactions and maximize yield.
Caption: General two-step synthesis workflow for this compound.
Part 2: Detailed Experimental Protocol
This protocol is a representative procedure synthesized from methodologies reported for analogous compounds.[1][4] Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 3-Methoxy-2-methyl-4-pyrone
-
To a 250 mL round-bottom flask, add maltol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10-15 mL per gram of maltol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with additional acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-methoxy-2-methyl-4-pyrone, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve the crude 3-methoxy-2-methyl-4-pyrone (1 eq.) in aqueous ammonia (25-30% solution, ~10 eq.).
-
Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours.
-
Cool the reaction vessel to room temperature. Carefully vent the vessel in a fume hood.
-
Evaporate the excess ammonia and water under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product as a crystalline solid.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Low or No Product Yield
Q: My final yield is disappointingly low or I've isolated no product. What are the most likely causes?
A: Low yields often stem from issues in either the methylation or the ring transformation step. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Methylation (Step 1): The hydroxyl group of maltol is acidic, but requires a suitable base for complete deprotonation to ensure efficient methylation. If the methylation is incomplete, you will carry unreacted maltol into the second step, which will react with ammonia to form 3-hydroxy-2-methyl-1H-pyridin-4-one, a common impurity.
-
Solution: Ensure your base (e.g., K₂CO₃, NaH) is anhydrous and of high purity. Use a sufficient excess (at least 1.5 equivalents). Also, verify the purity of your methylating agent.
-
-
Cause 2: Inefficient Ring Transformation (Step 2): The conversion of the pyrone to the pyridinone requires elevated temperatures and pressure to proceed efficiently.
-
Solution: Ensure your reaction vessel is properly sealed to maintain pressure. If the reaction is sluggish, consider increasing the temperature incrementally (e.g., to 130 °C) or extending the reaction time. Monitor the disappearance of the intermediate by TLC.
-
-
Cause 3: Reagent Quality: The quality of the starting maltol and aqueous ammonia is critical.
-
Solution: Use fresh, high-purity aqueous ammonia. Older solutions may have a lower concentration. Ensure your maltol is pure; impurities can lead to side reactions.[5]
-
Caption: Troubleshooting decision tree for low product yield.
Impure Product & Complex Spectra
Q: My NMR spectrum shows duplicate signals, and TLC analysis reveals multiple spots that are difficult to separate. What is happening?
A: This is a classic and frequently encountered issue in pyridin-4-one chemistry, primarily caused by tautomerism.[6]
-
The Concept of Tautomerism: this compound exists in a tautomeric equilibrium with its isomer, 3-methoxy-2-methyl-pyridin-4-ol. In solution, both forms can be present simultaneously.[5][6]
-
Impact on Analysis: Because the two tautomers are distinct chemical species, they will give rise to two different sets of peaks in an NMR spectrum and can appear as separate (though often close-running) spots on a TLC plate. The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature.[6]
-
Troubleshooting & Solutions:
-
Standardize Analytical Conditions: Always use the same deuterated solvent (e.g., DMSO-d₆, CDCl₃) and sample concentration for NMR analysis to get consistent and comparable results.[6]
-
Solvent Selection: Choose a solvent that favors one tautomer. Polar, protic solvents often favor the pyridin-4-one form.
-
Purification Challenges: The similar polarity of the tautomers makes chromatographic separation very difficult.[6] The best approach is often recrystallization, which allows the more stable crystalline form to selectively precipitate from the solution.
-
Q: Besides tautomers, what other impurities might I be seeing?
A: Several side products can form if conditions are not optimal.
| Impurity/Side Product | Potential Cause | Recommended Solution |
| 3-Hydroxy-2-methyl-1H-pyridin-4-one | Incomplete methylation in Step 1. | Ensure Step 1 goes to completion. Use sufficient base and high-quality reagents. |
| N-Methylated Product | The nitrogen in the pyridinone ring is nucleophilic and can be methylated. | This is less common with methyl iodide in Step 1 but can occur if methylation is attempted on the final ring. The presented synthesis route avoids this. |
| Unreacted Starting Material | Inefficient reaction in either step. | Increase reaction time, temperature, or check reagent stoichiometry and quality.[5][7] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different methylating agent besides methyl iodide?
A: Yes, other methylating agents like dimethyl sulfate (DMS) or methyl triflate can be used. However, they have different reactivities, costs, and toxicity profiles. Methyl iodide is often a good starting point due to its reliability. If you switch, you will likely need to re-optimize the reaction conditions (base, solvent, temperature).
Q2: What is the role of an acid catalyst, as mentioned in some literature for similar pyridinone syntheses?
A: In some related syntheses, particularly when forming N-substituted pyridinones from a primary amine and a pyrone, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can facilitate the reaction.[7] The mechanism involves the acid-catalyzed Michael-type addition of the amine to the pyrone ring system.[7] For the reaction with ammonia as described here, it is generally not required as ammonia itself is basic and the reaction proceeds via nucleophilic attack at elevated temperatures.
Q3: How critical is the choice of solvent?
A: Very critical. In Step 1, the solvent must be polar enough to dissolve the reactants but aprotic to avoid reacting with the base and methylating agent. Acetone or DMF are common choices. As discussed, the choice of solvent also significantly influences the tautomeric equilibrium of the final product, which affects characterization and purification.[5][6]
Q4: What are the primary safety precautions for this synthesis?
A: Standard laboratory safety practices are essential. Specifically:
-
Methyl Iodide: This is a toxic and volatile substance and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Pressure Vessel: The reaction in Step 2 is conducted under pressure. Ensure your vessel is rated for the temperature and pressure of the reaction and follow all manufacturer guidelines for its use.
-
Irritation: The final product, this compound, is classified as a skin and eye irritant.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 3-Hydroxy-2-methyl-4-pyrone (99%) - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 3-Methoxy-2-methyl-1H-pyridin-4-one
Welcome to the technical support guide for the purification of 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No. 76015-11-7). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important pyridinone derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of 2-methyl-3-methoxypyranone with ammonia.[1] Therefore, likely impurities include:
-
Unreacted Starting Materials: Residual 2-methyl-3-methoxypyranone from an incomplete reaction.
-
Precursors: Unreacted maltol or methylating agents (like iodomethane) used to synthesize the pyranone intermediate.[1]
-
Side-Products: Byproducts from undesired side reactions occurring during the synthesis.
-
Residual Solvents: Solvents used during the reaction or initial workup, such as acetone, ethyl acetate, or ethanol.[1]
-
Degradation Products: Pyridinone compounds can be sensitive to light and air, which may lead to the formation of colored impurities over time.[2][3]
Q2: My crude product is a dark, oily liquid instead of the expected beige solid. What should I do first?
A2: An oily product often indicates the presence of significant impurities or residual solvent. Before attempting more complex purification, try the following:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator. For high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.[4]
-
Trituration: Add a non-polar solvent in which your product is expected to be insoluble, such as n-hexane or diethyl ether.[4] Stir the mixture vigorously. This process can wash away non-polar impurities and often induces the crystallization of the desired compound.[4]
-
Aqueous Wash: If acidic or basic impurities are suspected, perform a simple liquid-liquid extraction as a first-pass cleanup. A wash with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[2]
Q3: How can I effectively remove persistent colored impurities from my product?
A3: Colored impurities, often resulting from degradation or synthesis byproducts, can typically be removed during recrystallization by treating the solution with activated carbon.[2][3] The activated carbon adsorbs the large, conjugated molecules responsible for the color.
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of your crude product).
-
Keep the solution heated for 5-10 minutes with stirring.
-
Perform a hot gravity filtration through a fluted filter paper or a Celite pad to remove the activated carbon.[3]
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q4: My purified this compound seems to degrade over time, even after successful purification. How can I improve its stability?
A4: Like many pyridinone derivatives, this compound can be sensitive to atmospheric conditions.[2] For long-term storage, it is crucial to minimize exposure to light and air. Store the purified, dry solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, such as in a refrigerator (2-8°C).[2][5]
Purification Workflow & Decision Guide
The following diagram outlines a general workflow for purifying crude this compound, guiding you from initial assessment to the final pure compound.
Caption: General purification workflow for this compound.
Troubleshooting Purification Strategies
Recrystallization
Recrystallization is the most common and efficient method for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include acetone, ethyl acetate, ethanol, or an ethanol/water mixture.[1][4]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.[6]
-
Decolorization (Optional): If the solution is colored, add activated carbon and perform a hot gravity filtration as described in the FAQs.[2]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[6]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath or refrigerator for at least an hour to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Recrystallization Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out (Product separates as an oil, not crystals) | 1. The solution is too supersaturated. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. The solvent is too nonpolar for the compound.[2] | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly. 2. Add a small amount of a more polar co-solvent (e.g., a few drops of methanol to an ethyl acetate solution).[2] 3. Try a different, more polar solvent system. |
| No Crystals Form upon cooling | 1. Too much solvent was used, so the solution is not supersaturated.[6] 2. Nucleation is inhibited.[6] | 1. Evaporate some of the solvent by gently heating the solution, then allow it to cool again.[6] 2. Induce nucleation by scratching the inner surface of the flask with a glass rod at the air-liquid interface.[6] 3. Add a "seed" crystal of the pure compound if available.[4] |
| Low Recovery of purified product | 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Cool the solution for a longer period or at a lower temperature (e.g., in a freezer). 3. Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration to prevent clogging. |
| Impurity Co-precipitation (Purity does not improve) | 1. The cooling process was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent does not effectively differentiate between the product and a major impurity. | 1. Ensure the solution cools as slowly as possible without disturbance. 2. Perform a second recrystallization. 3. Test a different solvent system where the impurity has higher solubility. |
Silica Gel Column Chromatography
When recrystallization is ineffective, column chromatography provides a powerful method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting eluent for pyridinones is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[4][7]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.[4]
-
Fraction Collection: Collect the eluate in separate fractions and monitor them by TLC to identify which ones contain the pure product.[4]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Chromatography Troubleshooting Logic
Caption: Troubleshooting common issues in column chromatography purification.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one
Welcome to the technical support guide for the synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure consistent, high-purity results. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step troubleshooting, and offer optimized protocols based on established literature.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block used in the development of various pharmaceutical agents, including potential antitumor compounds.[1][2] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reproducibility. The most common and accessible route begins with maltol (3-hydroxy-2-methyl-4-pyrone), a readily available starting material derived from natural sources. The process involves a two-step sequence: O-methylation of maltol followed by a ring transformation with ammonia.[3] This guide provides expert insights to overcome the hurdles in each of these critical steps.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The conversion of maltol to this compound is a robust two-step process. Understanding the mechanism is fundamental to effective troubleshooting.
-
Step 1: O-Methylation of Maltol. The phenolic hydroxyl group of maltol is first methylated to form the intermediate, 2-methyl-3-methoxypyran-4-one. This is typically an SN2 reaction where the maltol anion, formed by a suitable base, acts as a nucleophile, attacking a methylating agent like methyl iodide.
-
Step 2: Ring Transformation to Pyridinone. The pyranone intermediate is then heated with aqueous ammonia. The reaction proceeds via a likely Michael-type addition of ammonia to the α,β-unsaturated ketone system, followed by ring-opening and subsequent recyclization with the loss of a water molecule to form the more stable pyridinone ring.[4]
Caption: Overall two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Issue 1: Low Yield in Step 1 (O-Methylation of Maltol)
Q: My yield of 2-methyl-3-methoxypyran-4-one is significantly lower than the reported >95%. What are the common causes?
A: A high yield in this step is critical for the overall efficiency. Low yields are typically traced back to one of four areas:
-
Incomplete Deprotonation: Maltol's hydroxyl group (pKa ≈ 8.5) must be deprotonated to form the nucleophilic maltolate anion. If using a weak base or insufficient equivalents, the reaction will be incomplete. Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH).
-
Reagent Purity and Stoichiometry:
-
Methyl Iodide: This reagent can degrade over time, releasing iodine (visible as a brown or purple tint). Use freshly distilled or a newly opened bottle of methyl iodide. A slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.
-
Solvent: The solvent (typically acetone) must be anhydrous. Water can hydrolyze the methylating agent and interfere with the reaction.
-
-
Reaction Temperature and Time: The reaction is often run at reflux. Ensure the reaction mixture is maintained at the reflux temperature of the solvent for a sufficient duration (typically 6-8 hours) to ensure complete conversion. Monitor the reaction by TLC.
-
Side Reactions: While less common, C-alkylation is a potential side reaction, though O-alkylation is electronically and sterically favored. Inadequate temperature control could potentially lead to other undesired pathways.
Issue 2: Low Yield or Stalled Reaction in Step 2 (Ring Transformation)
Q: I'm getting a low yield of the final pyridinone, or the reaction seems to have stalled with significant amounts of the pyranone intermediate remaining. Why?
A: This step involves the conversion of the pyranone ring to the pyridinone. Incomplete conversion is the most common failure mode.
-
Insufficient Ammonia: The concentration and amount of aqueous ammonia are crucial. A large excess is required to drive the equilibrium towards the product. A 25% aqueous ammonia solution is commonly used. The reaction is often run in a mixture of ethanol and aqueous ammonia to ensure solubility of the organic intermediate.
-
Inadequate Temperature/Pressure: This reaction requires heating (reflux at ~75°C) to proceed at a reasonable rate. For lower boiling point amine sources or to accelerate the reaction, conducting the synthesis in a sealed pressure vessel can significantly improve the yield by maintaining a high concentration of the amine and preventing its evaporation. A study on a similar transformation noted success heating reactants in a sealed tube at 150°C.[4]
-
Reaction Time: This transformation can be slow. A reaction time of 12 hours or more under reflux is often necessary for high conversion. Again, TLC monitoring is essential to determine the point of maximum product formation before potential degradation occurs.
-
pH of the Medium: The reaction works best under basic conditions provided by the ammonia solution. Acidic impurities can quench the nucleophilic amine, hindering the reaction.
Issue 3: Product Purification Challenges
Q: My crude product is an impure, dark-colored oil or solid that is difficult to crystallize. What are my purification options?
A: The final product, this compound, is a beige or light yellow solid with a melting point of 156-160 °C.[3] A dark, oily crude product indicates the presence of impurities.
-
Decolorization: Before crystallization, dissolve the crude product in a suitable solvent (e.g., methanol or acetone) and treat it with a small amount of activated charcoal. Heat the mixture briefly, then filter through Celite to remove the charcoal and colored impurities.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: A mixed solvent system of acetone/ethyl acetate is reported to be effective. You can also try recrystallization from methanol or isopropanol. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Technique: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes would be a good starting point.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use a different methylating agent, such as dimethyl sulfate (DMS)? A: Yes, dimethyl sulfate is a potent and often more cost-effective methylating agent. However, it is significantly more toxic and requires stringent safety precautions. For lab-scale synthesis, methyl iodide is generally preferred due to its ease of handling. If using DMS, the reaction conditions (base, solvent, temperature) would be similar, but a thorough risk assessment is mandatory.
Q: Why is a two-step process used? Can't maltol be reacted directly with ammonia and a methylating agent in a one-pot synthesis? A: A one-pot approach is mechanistically problematic. The ammonia required for the ring transformation is a strong nucleophile and would compete with the maltolate anion in reacting with the methylating agent, leading to the formation of methylamine and other side products. The sequential approach ensures that the hydroxyl group is protected as a methyl ether before the introduction of the amine nucleophile, leading to a much cleaner reaction and higher yield of the desired product.
Q: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
Melting Point: Compare the experimental melting point to the literature value (156-160 °C). A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This provides unambiguous structural confirmation.
-
Mass Spectrometry: To confirm the molecular weight (139.15 g/mol ).[5]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indication of purity.
Section 4: Optimized Experimental Protocols
The following protocols are synthesized from literature procedures and best practices.
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: O-Methylation | Step 2: Ring Transformation |
| Starting Material | Maltol (1.0 eq) | 2-Methyl-3-methoxypyran-4-one (1.0 eq) |
| Key Reagents | Methyl Iodide (1.1 eq), K₂CO₃ (1.5 eq) | 25% Aqueous Ammonia (~15 eq NH₃), Ethanol |
| Solvent | Anhydrous Acetone | Ethanol / Water |
| Temperature | Reflux (~56 °C) | Reflux (~75 °C) |
| Reaction Time | 6-8 hours | 12-15 hours |
| Workup | Filter solids, evaporate solvent, aqueous extraction | Evaporate solvent |
| Purification | Direct use or extraction | Recrystallization (Acetone/Ethyl Acetate) |
| Expected Yield | >95% | ~75% |
| Product Appearance | Off-white solid or light oil | Light yellow to beige solid |
Protocol 1: Synthesis of 2-Methyl-3-methoxypyran-4-one
-
To a round-bottom flask equipped with a reflux condenser, add maltol (e.g., 7.56 g, 60 mmol), anhydrous potassium carbonate (12.4 g, 90 mmol), and anhydrous acetone (100 mL).
-
Stir the suspension vigorously. Add methyl iodide (4.1 mL, 9.37 g, 66 mmol) dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion using TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After cooling to room temperature, filter off the inorganic salts and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Dissolve the residue in water (100 mL) and extract with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-methyl-3-methoxypyran-4-one. The product is often pure enough for the next step. Expected Yield: ~98% .
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, combine the 2-methyl-3-methoxypyran-4-one from the previous step (e.g., 8.65 g, assuming ~60 mmol scale) with 25% aqueous ammonia (60 mL) and ethanol (50 mL).
-
Heat the mixture to reflux at approximately 75 °C for 12-15 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvents under reduced pressure to obtain a crude brown oil or solid.
-
Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot acetone, then add ethyl acetate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the light yellow solid by vacuum filtration, wash with cold ethyl acetate, and dry in a vacuum oven. Expected Yield: ~75% .
Section 5: Visual Troubleshooting Workflow
Use the following flowchart to diagnose yield issues systematically.
Caption: A systematic workflow for troubleshooting.
References
- 1. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound [chembk.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability testing of 3-Methoxy-2-methyl-1H-pyridin-4-one under different storage conditions
Welcome to the comprehensive technical support guide for establishing the stability profile of 3-Methoxy-2-methyl-1H-pyridin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this compound. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to conduct robust and reliable experiments.
Introduction: The Criticality of Stability Testing
This compound is a pyridinone derivative with potential applications in medicinal chemistry.[1] Understanding its stability under various environmental conditions is a non-negotiable aspect of its development. Stability testing provides crucial evidence on how the quality of a substance varies over time due to factors like temperature, humidity, and light.[2] This data is fundamental for determining appropriate storage conditions, retest periods, and ensuring the safety and efficacy of any potential therapeutic product.
This guide is structured to provide a logical workflow, from initial planning and method development to addressing common issues you might encounter.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability testing of this compound.
Q1: Where do I start with stability testing for this compound?
A1: The foundational step is to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[3][4] This method must be able to separate the intact this compound from any potential degradation products.[5][6] The development of such a method is guided by forced degradation studies.[7][8][9]
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves intentionally degrading the compound under more severe conditions than it would typically encounter.[10] This includes exposure to acid, base, oxidation, heat, and light.[8] The purpose is twofold: to identify likely degradation products and establish degradation pathways, and to demonstrate the specificity of your analytical method in separating the analyte from its degradants.[7][8]
Q3: What are the standard long-term storage conditions I should use?
A3: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability studies are generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][11] The choice depends on the climatic zone for which the product is intended.
Q4: How can I predict the shelf-life of the compound quickly?
A4: Accelerated stability studies are designed for this purpose. By subjecting the compound to elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH), you can predict its long-term stability in a shorter timeframe.[2]
Q5: What should I do if I observe a new, unknown peak in my chromatogram during a stability study?
A5: This is a common occurrence and a key reason for conducting these studies. The new peak likely represents a degradation product. Your stability-indicating method should be able to resolve this peak from the parent compound. Further investigation, potentially using techniques like LC-MS, would be necessary to identify and characterize this new impurity.
Troubleshooting Guide
Encountering issues during your experiments is a normal part of the scientific process. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly rapid degradation of the compound. | 1. Incompatibility with the storage container. 2. Contamination of the sample. 3. Incorrect storage conditions. | 1. Ensure the container is inert and properly sealed. 2. Use high-purity solvents and handle the sample in a clean environment. 3. Verify the temperature and humidity of your stability chamber. |
| Poor peak shape or resolution in the HPLC analysis. | 1. The analytical method is not optimized. 2. Column degradation. 3. Sample solvent is incompatible with the mobile phase. | 1. Re-evaluate and optimize HPLC parameters (mobile phase composition, pH, gradient, flow rate). 2. Use a new or different column. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Mass balance in forced degradation is less than 95%. | 1. Some degradation products are not being detected by the analytical method (e.g., lack a chromophore). 2. Degradants are precipitating out of solution. 3. Volatile degradants are being formed. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with UV detection. 2. Visually inspect the stressed samples for any precipitates. 3. Consider headspace GC-MS analysis if volatile degradants are suspected. |
| Inconsistent results between different time points. | 1. Instability of the analytical instrument. 2. Inconsistent sample preparation. 3. Fluctuation in storage conditions. | 1. Perform system suitability tests before each analytical run. 2. Follow a standardized and validated sample preparation protocol. 3. Continuously monitor and log the conditions of the stability chamber. |
Experimental Protocols
The following protocols are based on the authoritative ICH guidelines and are designed to be a starting point for your investigations.
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a robust HPLC method for this compound.
-
Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Flow Rate: Start with 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Adjust the gradient, mobile phase pH, and column chemistry as needed to improve resolution.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines.[1][16][17][18] This includes assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
-
Protocol 2: Long-Term and Accelerated Stability Studies
This protocol details the setup for formal stability studies.
-
Sample Preparation:
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for changes in appearance, assay, and the formation of degradation products.
-
Data Presentation
A well-structured table is essential for presenting stability data.
Table 1: Example Stability Data Summary for this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.7 | 0.3 | |
| 6 | Conforms | 99.6 | 0.4 | |
| 9 | Conforms | 99.5 | 0.5 | |
| 12 | Conforms | 99.4 | 0.6 | |
| 40°C / 75% RH | 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.2 | 0.8 | |
| 6 | Conforms | 98.5 | 1.5 |
Visualizing the Workflow and Potential Degradation
Diagrams can simplify complex processes and relationships.
Caption: A typical workflow for stability testing, from method development to data analysis.
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
This technical support guide provides a comprehensive framework for assessing the stability of this compound. By following the principles outlined in the ICH guidelines and employing a systematic approach to method development and stability testing, you can generate the robust data necessary for the successful development of this compound.
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. ijsdr.org [ijsdr.org]
- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
Welcome to the technical support center for 3-Methoxy-2-methyl-1H-pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in experiments involving this versatile pyridinone derivative. Here, we provide in-depth, scientifically-grounded answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemistry and rationale for our recommended troubleshooting strategies.
I. Synthesis of this compound: Troubleshooting Low Yields and Impurities
The synthesis of this compound is commonly achieved through a two-step process starting from maltol. This pathway, while generally reliable, can present challenges leading to reduced yields and the formation of impurities.
Experimental Workflow: Synthesis from Maltol
Caption: Synthesis of this compound from maltol.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily incomplete reactions in either the O-methylation or the ring transformation step, or product loss during workup and purification.
Pillar of Causality:
-
Incomplete O-Methylation: The first step, the methylation of maltol, is crucial. Incomplete reaction will leave unreacted maltol, which may complicate the subsequent purification. The choice of base and solvent is critical to ensure complete deprotonation of the hydroxyl group of maltol.
-
Suboptimal Ring Transformation: The conversion of the pyranone intermediate to the pyridinone requires careful control of temperature and reaction time. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of byproducts.
-
Product Loss During Extraction and Recrystallization: this compound has some water solubility. Therefore, extensive extraction with an appropriate organic solvent is necessary to recover the product from the aqueous reaction mixture. Similarly, choosing the right solvent system for recrystallization is key to obtaining a pure product with minimal loss.
Troubleshooting Protocol:
-
Optimize the O-Methylation Step:
-
Base: Ensure you are using a slight excess of a suitable base (e.g., potassium carbonate) to drive the deprotonation of maltol to completion.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the maltol has been consumed before proceeding with the workup.
-
-
Enhance the Ring Transformation:
-
Temperature Control: Maintain a consistent reflux temperature as specified in the protocol (around 75°C).[1] Using a temperature-controlled heating mantle and a reflux condenser is recommended.
-
Reaction Monitoring: Track the disappearance of the pyranone intermediate by TLC.
-
-
Minimize Product Loss:
-
Extraction: Use a sufficiently non-polar solvent like dichloromethane for extraction and perform multiple extractions (at least 4-5 times) to ensure complete recovery of the product from the aqueous layer.[1]
-
Recrystallization: A mixture of acetone and ethyl acetate is reported to be effective for recrystallization.[1] Experiment with the solvent ratio to maximize the yield of pure crystals.
-
Question 2: I am observing an unexpected byproduct in my final product. How can I identify and eliminate it?
Answer:
The most likely byproduct is the O-alkylated isomer, 2,3-dimethoxy-2-methyl-4-pyrone, or unreacted starting material. Identification is best achieved through spectroscopic analysis, particularly NMR.
Pillar of Causality:
-
O-Alkylation vs. N-Alkylation in Pyridinones: Pyridinones exist in tautomeric forms and can undergo both N-alkylation and O-alkylation. While the desired product is the N-H pyridinone, side reactions can lead to the formation of the O-methylated pyridine.
-
Incomplete Reaction: As mentioned previously, unreacted starting materials or intermediates will appear as impurities.
Troubleshooting and Identification Workflow:
Caption: Workflow for impurity identification and purification.
Identification via NMR:
| Compound | Key 1H NMR Signals (Predicted) | Key 13C NMR Signals (from PubChem)[2] |
| This compound | Singlet for C2-CH3 (~2.2-2.5 ppm), Singlet for OCH3 (~3.8-4.0 ppm), Two doublets for vinyl protons on the ring (~6.5-7.5 ppm), Broad singlet for N-H | ~175 (C=O), ~150 (C-O), ~140 (C-N), ~110-120 (vinyl C), ~60 (OCH3), ~10 (CH3) |
| 2-Methyl-3-methoxypyran-4-one (Intermediate) | Singlet for C2-CH3 (~2.1 ppm), Singlet for OCH3 (~3.7 ppm), Two doublets for vinyl protons on the ring (~6.3 and 7.6 ppm) | ~175 (C=O), ~160 (C-O), ~140 (C=C), ~115 (C=C), ~60 (OCH3), ~10 (CH3) |
| Maltol (Starting Material) | Singlet for C2-CH3 (~2.3 ppm), Singlet for OH (~5.8 ppm), Two doublets for vinyl protons on the ring (~6.4 and 7.7 ppm) | ~175 (C=O), ~158 (C-O), ~145 (C=C), ~115 (C=C), ~15 (CH3) |
Elimination of Impurities:
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, should effectively separate the desired product from less polar impurities.
-
Reaction Optimization: To prevent the formation of the O-alkylated byproduct, ensure that the methylation of maltol is complete before proceeding to the ring transformation step.
II. Characterization and Analysis
Accurate characterization is paramount to ensure the quality of your this compound for subsequent applications.
Question 3: My NMR spectrum shows unexpected peaks. How can I be sure I have the correct product?
Answer:
The first step is to compare your obtained spectrum with the expected chemical shifts and coupling patterns. The presence of unexpected peaks often indicates residual solvents, starting materials, or byproducts.
Pillar of Trustworthiness: A self-validating characterization process involves multiple analytical techniques.
Multi-faceted Characterization Approach:
-
1H and 13C NMR: As detailed in the table above, compare your spectra with the expected values. Pay close attention to the integration of the proton signals to assess the relative amounts of product and impurities.
-
Mass Spectrometry (MS): Confirm the molecular weight of your compound. The expected monoisotopic mass is 139.06 g/mol .[2]
-
Melting Point: The reported melting point for this compound is in the range of 156-160 °C.[3] A broad or depressed melting point is indicative of impurities.
Common NMR Impurities:
It is common to see residual solvent peaks in NMR spectra. The following table lists the chemical shifts of some common laboratory solvents.
| Solvent | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) |
| Acetone | 2.17 | 206.7, 30.6 |
| Dichloromethane | 5.32 | 54.0 |
| Ethyl Acetate | 2.05 (CH3), 4.12 (CH2), 1.26 (CH3) | 171.1, 60.3, 21.1, 14.2 |
| Methanol | 3.49 | 49.0 |
Data sourced from established literature on NMR chemical shifts of common laboratory solvents.
III. Applications in Further Synthesis
This compound is a valuable intermediate, particularly in the synthesis of potential antitumor agents.[4] A common reaction is N-alkylation to introduce various side chains.
Question 4: I am having trouble with the N-alkylation of this compound. What conditions favor N-alkylation over O-alkylation?
Answer:
The regioselectivity of the alkylation of pyridinones is highly dependent on the reaction conditions. To favor N-alkylation, the choice of base, solvent, and alkylating agent is critical.
Pillar of Expertise: Understanding the hard and soft acid-base (HSAB) theory can help rationalize the regioselectivity. The nitrogen atom is a softer nucleophile than the oxygen atom. Softer alkylating agents will preferentially react at the nitrogen.
Strategies for Selective N-Alkylation:
-
Base and Solvent System: The use of a strong, non-nucleophilic base in a polar aprotic solvent generally favors N-alkylation. For example, sodium hydride (NaH) in dimethylformamide (DMF) is a commonly used system.
-
Alkylating Agent: The nature of the alkylating agent also plays a role. Softer electrophiles, such as alkyl iodides, tend to favor reaction at the softer nitrogen center.
-
Phase-Transfer Catalysis: In some cases, phase-transfer catalysts can be employed to enhance the rate and selectivity of N-alkylation.
Troubleshooting Workflow for N-Alkylation:
Caption: Decision-making workflow for optimizing N-alkylation of pyridinones.
IV. Stability and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
Question 5: How should I store this compound, and is it stable in solution?
Answer:
Storage:
This compound is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[4]
Stability in Solution:
The stability of this compound in solution can be pH-dependent. Pyridinone structures can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to prepare solutions fresh for reactions. If storage in solution is necessary, it should be for a short period at low temperature.
V. Safety Precautions
As a responsible scientist, adherence to safety protocols is non-negotiable.
Question 6: What are the primary safety concerns when working with this compound?
Answer:
According to the available safety data, this compound is classified as an irritant.[3]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of dust formation, a dust mask is recommended.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If it comes into contact with skin, wash off with soap and plenty of water.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.
References
Technical Support Center: High-Throughput Screening of 3-Methoxy-2-methyl-1H-pyridin-4-one Analogs
An in-depth guide to provide technical support for researchers, scientists, and drug development professionals on method development for high-throughput screening of 3-Methoxy-2-methyl-1H-pyridin-4-one analogs.
As a Senior Application Scientist, this guide is designed to navigate the complexities of developing a robust high-throughput screening (HTS) campaign for novel this compound analogs. This class of compounds, known for potential applications as pharmaceutical intermediates, including iron chelation and enzyme inhibition, requires carefully considered assay design and rigorous troubleshooting.[1][2] This resource provides field-proven insights, step-by-step protocols, and data-driven troubleshooting to ensure the integrity and success of your screening efforts.
Section 1: Assay Development and Strategic Selection
The foundation of any successful HTS campaign is the selection and optimization of an appropriate assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) approach is the first critical decision point and dictates the entire downstream workflow.
Core Decision: Biochemical vs. Cell-Based Assays
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its intended target.[3] They are ideal for identifying direct binders or inhibitors and are generally less prone to artifacts related to compound permeability or cytotoxicity. However, they do not provide information on a compound's behavior in a complex cellular environment.[4]
-
Cell-Based Assays: These assays measure a compound's effect on living cells, providing more physiologically relevant data that accounts for factors like membrane permeability and off-target effects.[5][6] They are essential for validating hits from biochemical screens but can be more variable and susceptible to compound-induced cytotoxicity.[7]
Recommendation: For a primary screen of this compound analogs, a biochemical assay is often preferred to identify direct modulators of a specific target (e.g., a kinase). Hits should then be advanced to a cell-based secondary assay to confirm on-target activity in a biological context and triage cytotoxic compounds early.[7]
Recommended HTS Assay Technologies
Depending on the hypothesized mechanism of action for your pyridinone analogs, several robust HTS technologies are suitable.
| Assay Technology | Principle & Use Case | Advantages | Disadvantages |
| Luminescent Kinase Assays (e.g., Kinase-Glo®) | Measures remaining ATP after a kinase reaction. As a kinase is inhibited, ATP is conserved, leading to a higher luminescent signal.[8][9] Ideal for screening kinase inhibitors. | Homogeneous ("add-mix-read") format, high sensitivity, large dynamic range.[9][10] | Susceptible to compounds that interfere with luciferase or ATP. Requires a counter-screen. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule (probe) upon binding to a larger protein. Excellent for screening compounds that disrupt protein-protein or protein-ligand interactions.[11][12] | Homogeneous, cost-effective, and provides direct binding data.[11] | Requires a suitable fluorescent probe; can be sensitive to autofluorescent compounds. |
| AlphaScreen®/AlphaLISA® | A bead-based proximity assay where binding of molecules brings donor and acceptor beads close, generating a signal via singlet oxygen energy transfer.[13][14][15] Highly versatile for detecting various interactions and analytes.[14][16] | Highly sensitive, no-wash format, and adaptable to complex samples like cell lysates.[15][16] | Sensitive to light exposure (donor beads) and can be interfered with by singlet oxygen quenchers.[13] |
The HTS Workflow: From Development to Hit Confirmation
A successful screening campaign follows a structured, multi-stage process. Each stage has defined goals and quality control checkpoints to ensure that only high-quality data and promising compounds move forward.
Caption: A typical phased workflow for an HTS campaign.
Section 2: Quality Control and Data Integrity
Rigorous quality control (QC) is non-negotiable in HTS. It ensures that the data is reliable and that hits are a result of genuine biological activity, not experimental artifact.[17] The Z'-factor is the gold standard for measuring the quality of an HTS assay.[18][19]
Key HTS Quality Control Metrics
| Metric | Formula | Interpretation | Ideal Value |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal to Background (S/B) | Mean_signal / Mean_background | A simple measure of the dynamic range of the assay.[18][20] | > 10 (Assay dependent) |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | Measures the relative variability of replicate data points. Calculated for both positive and negative controls. | < 15% |
Note: In the Z'-factor formula, "pos" refers to the high-signal control and "neg" to the low-signal control.
Plate Layout and Controls
A well-designed plate map is crucial for identifying and correcting systematic errors like edge effects.[17]
-
Controls: Every plate must contain positive controls (max signal, e.g., no enzyme or a known inhibitor) and negative controls (min signal, e.g., vehicle-only/DMSO).
-
Distribution: Distribute controls across the plate to monitor for gradients. A common layout places controls in entire columns (e.g., 1, 2, 23, 24 on a 384-well plate).
-
Normalization: Data is typically normalized to these on-plate controls, with 0% activity representing the negative control and 100% activity representing the positive control.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during HTS assay development and execution in a direct question-and-answer format.
Q1: My Z'-Factor is consistently below 0.5. What's wrong?
A low Z'-factor is the most common and critical HTS failure. It indicates either excessive data variability or a poor signal window, rendering the assay unsuitable for screening.[19]
Caption: A decision tree for diagnosing the root cause of a poor Z'-factor.
Actionable Steps:
-
Assess Variability: First, calculate the %CV for your positive and negative controls separately. If either is >15%, the primary issue is precision.
-
Liquid Handling: Verify the accuracy and precision of your automated liquid handlers. Run a simple dye-fill plate to check for dispensing errors.
-
Reagent Preparation: Ensure complete mixing of all reagents before dispensing. Incomplete solubilization is a common source of variability.
-
Cell-Based Assays: Inconsistent cell seeding is a major cause of variability. Ensure your cell suspension is homogenous and review your seeding technique.[21][22]
-
-
Assess Signal Window: If the %CV is acceptable, the problem is likely a small dynamic range (low S/B).
-
Re-optimize Concentrations: The concentrations of enzyme, substrate, or probe may be suboptimal. Re-run matrix titrations to find conditions that yield a larger signal window.
-
Reagent Stability: Reagents can degrade over time, especially after freeze-thaw cycles. Test fresh vs. old reagent lots to rule out degradation.[23]
-
Q2: I'm seeing an "edge effect" where wells on the perimeter of my plate behave differently.
This is a classic HTS artifact caused by thermal or evaporation gradients.[23]
-
Cause: The outer wells of a microplate evaporate more quickly and experience different temperature kinetics during incubation than the inner wells.[24]
-
Solution 1 (Prevention): Use high-quality plates with lids designed to minimize evaporation. Always use a humidified incubator.
-
Solution 2 (Mitigation): Do not use the outermost rows and columns for compounds. Instead, fill these "buffer" wells with sterile water or media to create a vapor barrier, protecting the experimental wells.[24]
-
Solution 3 (Correction): If the effect is minor and systematic, computational correction methods can be applied during data analysis, but this should be a last resort.
Q3: My primary screen yielded a high hit rate (>1-2%). How do I triage false positives?
A high hit rate often points to non-specific activity or assay interference. It is critical to eliminate these artifacts before committing resources to follow-up studies.[25]
-
Cause A: Compound Interference: Your pyridinone analogs may be autofluorescent, colored (interfering with absorbance), or may directly inhibit a reporter enzyme (like luciferase).[26]
-
Solution: Run a counter-screen. For a luminescent kinase assay, re-test the hits in a parallel assay lacking the primary kinase. Compounds that still show a signal are likely interfering with the luciferase reporter system and are false positives.[10]
-
-
Cause B: Compound Aggregation: At screening concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes.[26]
-
Solution: Re-test hits in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. True inhibitors should maintain their potency, while the activity of aggregators will be significantly reduced.[26]
-
-
Cause C: Pan-Assay Interference Compounds (PAINs): These are chemical structures known to be frequent hitters across many HTS assays due to non-specific mechanisms like redox activity or covalent modification.[26]
-
Solution: Filter your hit list against known PAINs databases. While a PAIN flag doesn't automatically disqualify a compound, it warrants a higher degree of skepticism and requires more rigorous validation.[25]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical "hit" cutoff in a primary screen?
-
A: A common statistical method is to define a hit as any compound whose activity is greater than 3 standard deviations from the mean of the negative (DMSO) controls. This is often referred to as a Z-score cutoff.
-
-
Q: What is the maximum DMSO concentration I can use in my assay?
-
A: This must be determined empirically during assay development. Most cell-based assays are sensitive to DMSO concentrations above 0.5%, while many biochemical assays can tolerate up to 1%.[23] Run a dose-response curve of DMSO in your final assay buffer to determine the highest concentration that does not impact the assay's Z'-factor.
-
-
Q: What is the difference between a confirmatory screen and a secondary assay?
-
A: A confirmatory screen involves re-testing the primary hits, often using freshly prepared compound from a vial, in the exact same primary assay to ensure the activity is reproducible.[27] A secondary assay is a different, often orthogonal, assay used to validate the mechanism of action. For example, following a biochemical kinase inhibition assay with a cell-based target engagement assay.[28]
-
-
Q: How do I progress from a single-point "hit" to a reliable IC50 value?
-
A: After a hit is confirmed, you must perform a dose-response experiment. Test the compound over a range of concentrations (typically an 8- to 12-point, 3-fold serial dilution) to generate a curve from which the IC50 (the concentration required for 50% inhibition) can be calculated. This provides a quantitative measure of the compound's potency.[29]
-
References
- 1. chembk.com [chembk.com]
- 2. This compound | 76015-11-7 [chemicalbook.com]
- 3. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.co.uk [promega.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 13. revvity.com [revvity.com]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput screening - Wikipedia [en.wikipedia.org]
- 18. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 19. assay.dev [assay.dev]
- 20. scribd.com [scribd.com]
- 21. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 22. m.youtube.com [m.youtube.com]
- 23. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. focus.gbo.com [focus.gbo.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 29. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of 3-Methoxy-2-methyl-1H-pyridin-4-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Methoxy-2-methyl-1H-pyridin-4-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its oral bioavailability in preclinical in vivo studies. Our approach is grounded in established pharmaceutical principles to help you design robust, reliable, and effective experiments.
Section 1: Foundational Assessment & Physicochemical Characterization
Before attempting to enhance bioavailability, a thorough understanding of the compound's intrinsic properties is critical. This section addresses the essential first steps.
Q1: What are the critical physicochemical properties of this compound that I must determine before starting formulation development?
Answer: Characterizing your Active Pharmaceutical Ingredient (API) is the cornerstone of any formulation strategy.[1][2] For this compound (CAS: 76015-11-7), you need to move beyond the basic literature data and establish an experimental baseline.
Key Properties to Determine Experimentally:
| Property | Importance & Causality | Experimental Method |
| Aqueous Solubility | This is the most critical parameter. Low aqueous solubility is a primary cause of poor oral bioavailability for many compounds, as dissolution in gastrointestinal (GI) fluids is often the rate-limiting step for absorption.[3][4] | Shake-flask method in various aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers to simulate GI tract) is the gold standard. |
| Log P / Log D | The partition coefficient (Log P) or distribution coefficient (Log D at physiological pH) indicates the compound's lipophilicity. It predicts the ability to permeate lipid-rich biological membranes. A Log P between 1 and 3 is often ideal for oral absorption. | Shake-flask method using n-octanol and water/buffer, followed by quantification in each phase. |
| pKa | The ionization constant (pKa) determines the charge of the molecule at different pH values in the GI tract, which directly impacts both solubility and permeability. | Potentiometric titration or UV-spectrophotometry. |
| Melting Point (MP) | The MP provides an indication of the crystal lattice energy. A high melting point (literature suggests 156-160 °C[5][6][7]) often correlates with low aqueous solubility due to strong intermolecular forces in the crystal state. | Differential Scanning Calorimetry (DSC). |
| Physical Form | Determining if the compound is crystalline or amorphous and identifying any polymorphs is crucial. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[8] | X-ray Powder Diffraction (XRPD) and DSC. |
A summary of known and predicted properties for this compound is below:
| Parameter | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [5][6] |
| Molecular Weight | 139.15 g/mol | [6][9] |
| Melting Point | 156-160 °C (lit.) | [5][6][7][10] |
| LogP (Predicted) | 0.69 - 0.7 | [9][11] |
Q2: My initial solubility screen confirms the compound is poorly soluble. How do I proceed to select a formulation strategy?
Answer: Once poor aqueous solubility is confirmed, the next step is to choose a suitable formulation approach. The decision should be systematic, starting with simpler methods before moving to more complex systems, especially in early preclinical development where API availability is limited.[1][12]
Below is a decision-making workflow to guide your selection process.
Caption: Figure 1. Formulation selection workflow.
This workflow prioritizes speed and simplicity. Simple solutions are ideal for initial pharmacokinetic (PK) screening. If these fail to provide adequate exposure, more advanced methods like lipid-based systems or solid dispersions are warranted.[8][13]
Section 2: Troubleshooting Formulation Strategies
This section provides detailed FAQs on common formulation techniques to overcome the solubility limitations of this compound.
Q3: I am trying a simple co-solvent system, but my compound precipitates upon dosing. What is happening and how can I fix it?
Answer: This is a classic problem of drug precipitation upon dilution in the aqueous environment of the GI tract. The vehicle is miscible with GI fluids, the solvent capacity drops dramatically, and the drug crashes out of solution, often as a poorly soluble form that is not readily absorbed.
Causality: The high concentration of organic co-solvent (e.g., PEG 400, propylene glycol) in your formulation maintains drug solubility. When this formulation is diluted in the stomach or intestine, the co-solvent concentration falls below the level required to keep the drug dissolved.[1]
Troubleshooting Steps:
-
Add a Precipitation Inhibitor: Incorporate a polymer such as PVP K25, HPMC, or Soluplus® into your co-solvent system.[14][15] These polymers can maintain a state of supersaturation in vivo by sterically hindering drug crystallization, thereby prolonging the time the drug is available for absorption.
-
Reduce the Drug Concentration: Lowering the dose may keep the drug below its critical supersaturation concentration upon dilution. This is a trade-off with achieving the desired therapeutic exposure.
-
Incorporate a Surfactant: Adding a surfactant like Tween 80 or Cremophor® EL can help by forming micelles that encapsulate the drug, improving its apparent solubility even after dilution.[14][16]
Protocol: Basic Co-Solvent Formulation with Precipitation Inhibitor
-
Solubilize Inhibitor: Dissolve the precipitation inhibitor (e.g., 5% w/v HPMC) in the primary solvent (e.g., water or buffer) with heating or stirring.
-
Add Co-solvent: Add the organic co-solvent (e.g., PEG 400) to the polymer solution and mix until uniform. A common ratio is 60:40 PEG 400:Water.
-
Dissolve API: Slowly add this compound to the vehicle while vortexing or sonicating until a clear solution is obtained.
-
QC Check: Visually inspect the formulation for clarity. Perform a simple in vitro dilution test: add 1 part formulation to 10 parts simulated gastric fluid (pH 1.2) and observe for precipitation over 1-2 hours.
Q4: My suspension formulation shows highly variable results in my animal studies. What are the likely causes?
Answer: High variability with suspensions is a frequent and frustrating issue. The root causes typically relate to the physical properties of the solid drug particles and the formulation's stability.
Common Causes of Variability:
| Cause | Explanation | Solution |
| Particle Size & Aggregation | Large or aggregated particles have a smaller effective surface area, leading to slow and erratic dissolution.[16][17] This is a major source of inter-animal variability. | Micronize the API to a uniform particle size (e.g., <10 µm) using jet milling or ball milling. Confirm size with laser diffraction. |
| Poor Wetting | If the drug particles are hydrophobic, they will not disperse well in the aqueous vehicle, leading to clumping and poor dose uniformity. | Add a wetting agent (e.g., 0.1-0.5% Tween 80 or sodium lauryl sulfate) to the vehicle before adding the API.[16] |
| Settling/Caking | If particles settle quickly and form a hard cake, it's impossible to re-disperse them uniformly before dosing, leading to inaccurate dosing. | Add a suspending agent (e.g., 0.5% carboxymethyl cellulose or xanthan gum) to increase the vehicle's viscosity and slow sedimentation. |
| Polymorphic Changes | The API could be converting to a less soluble, more stable crystalline form during processing or storage. | Characterize the solid form of the API before and after formulation using XRPD to ensure consistency. |
Protocol: Preparing a Robust Aqueous Suspension
-
Prepare Vehicle: In a suitable vessel, dissolve the wetting agent (e.g., 0.2% Tween 80) and suspending agent (e.g., 0.5% sodium carboxymethyl cellulose) in purified water. Stir until fully hydrated and uniform.
-
Micronize API: Ensure your this compound has been micronized to the target particle size distribution.
-
Create Slurry: In a separate container, add a small amount of the vehicle to the micronized API powder to form a smooth, uniform paste. This ensures all particles are wetted.
-
Combine and Homogenize: Slowly add the slurry from step 3 to the bulk vehicle from step 1 under continuous stirring.
-
Homogenize: Use a high-shear homogenizer to break down any remaining agglomerates and ensure a uniform dispersion.
-
QC Check: Use microscopy to visually confirm that particles are well-dispersed. Use a re-suspendability test (let it settle for 24h, then invert a set number of times) to ensure it can be easily re-homogenized before dosing.
Q5: I want to try a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). What is the mechanism and how do I start?
Answer: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[3][8] This is an excellent strategy for lipophilic, poorly soluble compounds.
Mechanism of Bioavailability Enhancement:
-
Maintains Solubilization: The drug remains dissolved in the oil droplets, avoiding precipitation in the gut.[18]
-
Increases Surface Area: The formation of nano/micro-sized droplets creates a massive surface area for drug release and absorption.
-
Bypasses First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport, which drains into the systemic circulation while bypassing the liver, a major site of first-pass metabolism.[19][20] This can significantly increase oral bioavailability.
Caption: Figure 2. Mechanism of a SEDDS.
Protocol: Step-by-Step SEDDS Development
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, sesame oil). Select the oil with the highest solubilizing capacity.
-
Surfactant/Co-surfactant: Screen surfactants (e.g., Kolliphor® EL, Tween 80) and co-surfactants (e.g., Transcutol® HP, PEG 400) for their ability to emulsify the selected oil phase.
-
-
Construct Ternary Phase Diagram: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the point at which it becomes turbid or forms a stable, clear microemulsion. Plot these points to identify the optimal self-emulsification region.
-
Prepare Drug-Loaded SEDDS: Based on the phase diagram, prepare the final formulation by dissolving the drug in the oil/surfactant/co-surfactant mixture.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS in simulated GI fluids and measure the resulting droplet size using dynamic light scattering (DLS). Aim for droplet sizes <200 nm for optimal performance.
-
Robustness to Dilution: Ensure the formulation does not precipitate drug upon dilution in various aqueous media.
-
Section 3: In Vivo Study Design & Bioanalytical FAQs
A well-designed formulation is only as good as the study used to evaluate it. This section covers common questions about running the in vivo phase.
Q6: How should I design my first pharmacokinetic (PK) study for a new formulation of this compound?
Answer: The initial PK study should be designed to be efficient, informative, and ethical. A crossover design is often preferred for bioequivalence or bioavailability studies.[21]
Key Design Considerations:
-
Animal Model: Use a relevant species, typically rodents (rats or mice) for early screening. Ensure you are familiar with appropriate handling and dosing techniques (e.g., oral gavage).
-
Dosing:
-
Administer a single dose.[21] Multiple-dose studies are for steady-state assessment later in development.
-
Include a simple solution or suspension as a control group to benchmark the performance of your enhanced formulation.
-
An intravenous (IV) dose group is essential if you need to determine the absolute bioavailability (F%).
-
-
Sampling:
-
Collect blood samples at appropriate time points to capture the Cmax, absorption phase, and elimination phase (e.g., pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 24h).
-
Process blood immediately to plasma and store at -80 °C until analysis.
-
-
Analysis: Use a validated bioanalytical method to quantify the concentration of this compound in the plasma samples.
Q7: What is the best bioanalytical method to quantify this compound in plasma samples?
Answer: For quantifying small molecules like this compound in a complex biological matrix like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[22][23]
Why LC-MS/MS is Preferred:
-
High Sensitivity: It can detect very low concentrations (ng/mL or pg/mL) of the drug, which is crucial for PK studies where plasma levels can be low.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the instrument to specifically detect your compound and an internal standard, minimizing interference from endogenous plasma components.
-
Speed and Throughput: Modern LC-MS/MS systems can analyze samples rapidly, allowing for high-throughput screening.
Key Steps in Method Development:
-
Sample Preparation: Develop a robust extraction method to isolate the drug from plasma proteins. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[22]
-
Chromatography: Optimize the HPLC/UPLC method (column, mobile phase, gradient) to achieve a sharp, symmetrical peak for your analyte, well-separated from any interferences.
-
Mass Spectrometry: Tune the mass spectrometer to find the optimal precursor and product ion transitions (MRM) for your compound and a suitable internal standard.
-
Validation: Validate the method according to regulatory guidance, assessing for linearity, accuracy, precision, selectivity, and stability.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. chembk.com [chembk.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 76015-11-7 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. upm-inc.com [upm-inc.com]
- 14. mdpi.com [mdpi.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. ijcrt.org [ijcrt.org]
- 17. mdpi.com [mdpi.com]
- 18. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacy180.com [pharmacy180.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for 3-Methoxy-2-methyl-1H-pyridin-4-one in HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving chromatographic issues with 3-Methoxy-2-methyl-1H-pyridin-4-one. This document provides in-depth, science-backed troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you, the researcher, to diagnose and solve peak tailing issues, thereby enhancing the accuracy and reliability of your analytical results.
Section 1: Understanding the Culprit - Why Does This Compound Tail?
Q1: What are the chemical properties of this compound that make it prone to peak tailing in reversed-phase HPLC?
A: The propensity of this compound to exhibit peak tailing stems from two primary chemical characteristics: its basicity and its strong metal-chelating nature.
-
Secondary Ionic Interactions: The molecule contains a pyridine ring, which has a basic nitrogen atom. In the acidic to neutral pH range often used in reversed-phase chromatography, this nitrogen can be protonated, giving the molecule a positive charge. This cationic analyte can then undergo strong, secondary ionic interactions with deprotonated, anionic silanol groups (Si-O⁻) that are present on the surface of silica-based stationary phases.[1][2][3] This is a different and much stronger retention mechanism than the desired hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to lag on the column and slowly elute, forming a "tail".[2][3]
-
Metal Chelation: The 3-hydroxy (in its tautomeric form) and 4-keto groups of the pyridinone ring form a powerful bidentate chelation site.[4][5] This structure allows the molecule to bind strongly to trace metal ions (e.g., iron, aluminum) that are often present within the silica matrix of the HPLC column packing material or on the surface of stainless steel components like frits and tubing.[6][7] This chelation creates another potent secondary retention mechanism, contributing significantly to peak asymmetry.[7]
These two mechanisms working in concert are the primary drivers of poor peak shape for this class of compounds.
Caption: Key interactions leading to peak tailing.
Section 2: The First Line of Defense - Column Selection and Care
Q2: I'm seeing significant tailing with my standard C18 column. Is the column itself the problem?
A: Yes, the choice of column is arguably the most critical factor. If you are using an older, "Type A" silica-based column, it likely has a high concentration of acidic silanol groups and significant trace metal contamination, making it poorly suited for this analyte.[6][8]
Modern HPLC columns are designed to minimize these issues. When analyzing a basic, chelating compound like this compound, your column choice should be deliberate.
-
High-Purity, Type B Silica: These columns are the modern standard. They are manufactured from silica with very low metal content and have fewer and less acidic residual silanol groups, which dramatically reduces peak tailing for basic compounds.[6]
-
End-Capping: Most modern columns are "end-capped." This is a chemical process where bulky silyl groups (like trimethylsilyl) are bonded to the most accessible residual silanols, effectively shielding them from interacting with analytes.[2][7][9] For basic compounds, a column with thorough, double end-capping is highly recommended.
-
Alternative Substrates: Hybrid silica-organic particles offer improved pH stability and reduced silanol activity, providing excellent peak shapes.[6][7] For particularly challenging separations, non-silica-based polymeric columns can eliminate the problem of silanol interactions entirely.[6]
Table 1: Comparison of HPLC Column Technologies for Basic/Chelating Analytes
| Column Technology | Key Feature | Suitability for Analyte | Mechanism of Improvement |
| Type A Silica (Legacy) | High silanol activity, metal content | Poor | N/A - This is the source of the problem. |
| Type B Silica (Modern) | High purity, low metal, fewer silanols | Good | Reduces available sites for ionic interaction and chelation.[6] |
| End-Capped Type B Silica | Silanols are chemically shielded | Excellent | Blocks secondary interaction sites.[2][9] |
| Hybrid Silica/Polymer | Silica particle with organic polymer | Excellent | Inherently lower silanol activity and improved pH stability.[7] |
| Polymeric (e.g., PS-DVB) | No silica backbone | Excellent | Completely eliminates silanol interactions.[6] |
Q3: How can I quickly test if my current column is the primary source of tailing?
A: Perform a simple diagnostic test by injecting a neutral, non-chelating compound.
Experimental Protocol: Column Performance Diagnostic
-
Prepare a Neutral Standard: Dissolve a small amount of a neutral marker, such as Toluene or Uracil, in your mobile phase at a concentration that gives a reasonable detector response.
-
Equilibrate: Run your standard mobile phase through your HPLC system and column until a stable baseline is achieved.
-
Inject the Neutral Standard: Inject the prepared neutral standard onto the column under your current method conditions.
-
Analyze the Peak Shape:
-
Symmetrical Peak: If the neutral marker gives a sharp, symmetrical Gaussian peak, it confirms the column and system are performing well mechanically. The tailing you observe with your analyte is therefore due to specific chemical interactions (silanols, metals).
-
Tailing/Broad Peak: If the neutral marker also shows tailing or significant broadening, it indicates a physical problem with the column (e.g., a void, bed collapse, or a blocked frit) or a system issue like excessive extra-column volume.[10][11] In this case, the column should be cleaned or replaced.[11]
-
Section 3: Strategic Solutions - Mobile Phase Optimization
Q4: How can I adjust my mobile phase pH to improve the peak shape of this compound?
A: Adjusting the mobile phase to a low pH is the most effective strategy to mitigate tailing caused by silanol interactions.[1][9][10]
Mechanism: By lowering the pH of the mobile phase to ≤ 3, you create an environment rich in protons (H⁺). These protons will neutralize the acidic silanol groups on the silica surface, converting them from their anionic form (SiO⁻) to their neutral, protonated form (Si-OH).[2][9] This eliminates the primary site for secondary ionic interactions with your protonated basic analyte, leading to a dramatic improvement in peak symmetry.[3]
Experimental Protocol: Low pH Mobile Phase Preparation (for UV Detection)
-
Select an Acid Modifier: Formic acid (FA) is an excellent choice for both UV and mass spectrometry (MS) detection. Trifluoroacetic acid (TFA) is also very effective for UV but can cause ion suppression in MS.
-
Prepare Aqueous Phase: For 1 liter of aqueous mobile phase (e.g., HPLC-grade water), add 1.0 mL of formic acid. This creates a 0.1% v/v solution with a pH of approximately 2.7.
-
Filter and Degas: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[12] Degas the solvent using sonication or helium sparging to prevent bubble formation in the system.[12]
-
Mix with Organic Solvent: Use this prepared aqueous phase as "Solvent A" and your organic solvent (e.g., Acetonitrile or Methanol) as "Solvent B" in your gradient or isocratic method.
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Table 2: Common Mobile Phase Modifiers to Reduce Peak Tailing
| Modifier | Typical Concentration | Detection Compatibility | Notes |
| Formic Acid (FA) | 0.05 - 0.1% | UV, MS | Excellent general-purpose choice for reducing pH.[9] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | UV (Excellent), MS (Poor) | Very effective at low pH but causes significant ion suppression in MS.[13] |
| Ammonium Formate/Acetate | 5 - 10 mM | UV, MS | Acts as a buffer to control pH and can improve peak shape.[9] |
| Triethylamine (TEA) | 0.1 - 0.5% (pH adjusted) | UV, MS (Poor) | Competing base; masks silanols. Less common with modern columns.[8][14] |
| EDTA | 0.1 - 0.5 mM | UV | Metal chelator; diagnostic tool for metal-related tailing.[15] |
Q5: My peak shape is still poor even at pH 2.7 with formic acid. What else could be causing it?
A: If low pH does not resolve the issue, the dominant cause of tailing is likely the chelation of your analyte with metal ions in the system.[7] While modern columns have low metal content, stainless steel frits, tubing, and even the HPLC pump components can be a source of metal ions that interact with your analyte.
Diagnostic Solution: Add a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase. EDTA will bind to free metal ions, preventing them from interacting with your analyte. If the peak shape improves dramatically upon adding EDTA, it confirms metal chelation is a major contributor to the problem.
Experimental Protocol: Mobile Phase with EDTA (Diagnostic)
-
Prepare an EDTA Stock: Prepare a concentrated stock solution of EDTA (e.g., 10 mM) in HPLC-grade water.
-
Modify Mobile Phase: Add a small aliquot of the EDTA stock solution to your low-pH aqueous mobile phase (from Q4) to achieve a final concentration of 0.1-0.5 mM.
-
Filter and Degas: Ensure the mobile phase is properly filtered and degassed.
-
Equilibrate and Analyze: Equilibrate the system thoroughly. A new, dedicated column is recommended for this test to avoid contaminating a column you wish to use for MS analysis later. Inject your sample.
-
Evaluate: A significant improvement in peak symmetry strongly indicates that metal chelation is a key issue. The long-term solution is to use bio-inert or PEEK-lined HPLC systems and columns specifically designed for analyzing chelating compounds.
Section 4: A Systematic Troubleshooting Workflow
Q6: Can you provide a step-by-step workflow to diagnose and solve my peak tailing issue?
A: Absolutely. A systematic approach is crucial for efficient troubleshooting. The following workflow progresses from the simplest checks to more involved method modifications.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. scispace.com [scispace.com]
- 5. chembk.com [chembk.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Validated High-Performance Liquid Chromatography Method for the Quantification of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides a comprehensive validation of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-Methoxy-2-methyl-1H-pyridin-4-one, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind the method development, present a complete validation package in accordance with ICH guidelines, and offer a comparative analysis against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and direct UV-Vis Spectrophotometry.
Introduction: The Need for a Specific and Validated Method
This compound is a pyridinone derivative whose purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. While various analytical techniques exist for the analysis of pyridinone compounds, a dedicated, validated method for this specific molecule is essential for ensuring batch-to-batch consistency and meeting stringent regulatory requirements. The developed HPLC method aims to provide a simple, rapid, and reliable solution for its quantification in both bulk drug substance and in-process samples.
The New RP-HPLC Method: Rationale and Protocol
The choice of RP-HPLC with UV detection was predicated on its widespread availability, high sensitivity, and suitability for non-volatile, polar compounds like this compound. The method was optimized to achieve a balance between resolution, analysis time, and solvent consumption.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for parameter selection: A C18 column was chosen for its excellent retention and separation of moderately polar compounds. The mobile phase composition was optimized to provide a good peak shape and a reasonable retention time of approximately 4.5 minutes. The addition of formic acid helps to suppress the ionization of the analyte, leading to a more symmetrical peak. A detection wavelength of 275 nm was selected based on the UV spectrum of this compound, which shows a strong absorbance at this wavelength.
Standard and Sample Preparation
-
Standard Solution: A stock solution of 1 mg/mL of this compound reference standard was prepared in the mobile phase. Working standards were prepared by serial dilution of the stock solution.
-
Sample Solution: An accurately weighed amount of the sample was dissolved in the mobile phase to achieve a target concentration within the linear range of the method.
Method Validation: Demonstrating Fitness for Purpose
The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of a placebo (a mixture of all potential excipients without the active ingredient) was injected, and the resulting chromatogram was compared with that of the analyte. No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2] A series of five standard solutions ranging from 10 to 150 µg/mL were prepared and injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,878,950 |
The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (R²) of 0.9998 .
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3] It was determined by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 40 (80%) | 39.8 | 99.5% |
| 50 (100%) | 50.3 | 100.6% |
| 60 (120%) | 59.5 | 99.2% |
The mean recovery was found to be between 99.2% and 100.6% , which is within the acceptable limits of 98-102%, demonstrating the high accuracy of the method.[3]
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
| Precision Level | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability | 625,100 | 4,375 | 0.7% |
| Intermediate Precision | 623,800 | 5,614 | 0.9% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision (well below the typical acceptance criterion of 2%) indicate that the method is highly precise.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. They were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 1.5 µg/mL
-
LOQ: 5.0 µg/mL
These values demonstrate that the method is sensitive enough for the intended application of quantifying this compound in various samples.
Comparison with Alternative Analytical Methods
While the validated HPLC method is robust and reliable, it is instructive to compare it with other potential analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4]
-
Advantages: High sensitivity and selectivity, providing structural information from the mass spectrum which is excellent for impurity identification.
-
Disadvantages: Requires the analyte to be thermally stable and volatile. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability, which adds complexity and potential for error to the sample preparation process. The instrumentation is also generally more expensive and requires more specialized training to operate compared to HPLC-UV.
UV-Vis Spectrophotometry (Direct Measurement)
A simple UV-Vis spectrophotometer could be used to quantify the analyte by measuring its absorbance at a specific wavelength.
-
Advantages: Very simple, rapid, and inexpensive.
-
Disadvantages: Lacks specificity. Any impurity or excipient that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. This method is generally not suitable for the analysis of complex samples or for stability-indicating assays where the presence of degradation products is expected.
Comparative Summary
| Feature | Validated RP-HPLC Method | GC-MS | Direct UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from interferences) | Very High (Chromatographic separation + mass fragmentation) | Low (No separation) |
| Sensitivity | High (µg/mL range) | Very High (ng/mL to pg/mL range) | Moderate (Depends on molar absorptivity) |
| Sample Throughput | Moderate | Moderate to Low (Longer run times and potential derivatization) | High |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
| Applicability | Ideal for routine QC and stability testing | Best for impurity identification and volatile compounds | Suitable for pure, simple samples only |
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the validation of the new analytical method.
Caption: Comparison of analytical methods for this compound.
Conclusion
The newly developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and sensitive. It offers a significant advantage in terms of specificity over direct UV-Vis spectrophotometry and is more practical and cost-effective for routine quality control analysis compared to GC-MS. This guide provides the necessary experimental data and rationale to support the implementation of this method in a regulated environment, ensuring the reliable analysis of a critical pharmaceutical intermediate.
References
A Comparative Benchmarking of 3-Methoxy-2-methyl-1H-pyridin-4-one Derivatives in Antitumor Applications: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the antitumor potential of 3-Methoxy-2-methyl-1H-pyridin-4-one derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics. This document synthesizes findings from diverse studies to offer insights into the structure-activity relationships, mechanisms of action, and experimental validation of this promising class of compounds.
Introduction: The Therapeutic Promise of Pyridinone Scaffolds
The pyridinone core is a "privileged" scaffold in medicinal chemistry, featured in a range of FDA-approved drugs.[1] Its derivatives have garnered significant attention for their broad-spectrum pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The 3-hydroxy-4-pyridinone moiety, in particular, is a well-known bidentate chelator of metal ions, especially iron(III).[2] This iron-chelating ability is a key aspect of its antitumor potential, as cancer cells often have a higher demand for iron than normal cells to support their rapid proliferation.[2] By sequestering iron, these compounds can disrupt essential metabolic processes in cancer cells, leading to cell cycle arrest and apoptosis.[2]
This guide focuses on a specific subclass: this compound and its derivatives. The methoxy group at the 3-position is a key structural feature that modulates the compound's electronic and lipophilic properties, potentially influencing its biological activity. Understanding the impact of various substitutions on this core structure is crucial for the rational design of more potent and selective anticancer agents.
Synthesis of this compound and its Derivatives
The parent compound, this compound, can be synthesized from readily available starting materials. A common route involves the reaction of maltol with iodomethane to produce 2-methyl-3-methoxypyranone, which is then treated with ammonia water to yield the desired pyridinone.
Further derivatization, particularly at the N-1 position of the pyridinone ring, allows for the exploration of structure-activity relationships. N-substituted derivatives can be prepared through various synthetic methodologies, often involving the reaction of the parent pyridinone with a suitable electrophile.
Comparative Antitumor Activity
A direct, comprehensive comparative study of a wide range of this compound derivatives is not extensively documented in a single publication. However, by compiling data from various sources on related 3-hydroxy-2-methyl-4-pyridinone derivatives, we can infer valuable structure-activity relationships. The antitumor activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Comparative in vitro Antitumor Activity of Selected Pyridinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Parent & Related Structures | |||
| 4-pyridone riboside 6d | P-388 (murine leukemia) | Twofold lower than parent pyridone 2a | [3] |
| N-Substituted Derivatives | |||
| 1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone | Leukemia cells | Significantly more potent than other polyamines | [1] |
| Bis(pyridyl)methanes | |||
| Derivative 4g | Various human tumor cell lines | 1-10 | [4] |
| Other Pyridinone Derivatives | |||
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9-15 | [1] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7i | HCC827 (NSCLC) | 1.12 | [3] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7m | HCC827 (NSCLC) | 1.20 | [3] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa | 34.3 | [5] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | MCF-7 | 50.18 | [5] |
| Pyrazolo[3,4-b]pyridine derivative 9a | Hela | 2.59 | [6] |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 | 4.66 | [6] |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | [6] |
| Pyridone analog 19 | HUVECs | 0.001 | [7] |
Analysis of Structure-Activity Relationships (SAR):
-
N-1 Substitution: The introduction of substituents at the N-1 position of the pyridinone ring appears to be a critical determinant of antitumor activity. For instance, the conjugation of a polyamine chain to the nitrogen of 2-methyl-3-hydroxy-4(1H)-pyridinone resulted in a significant increase in potency against leukemia cells.[1] This suggests that modifying this position can enhance cellular uptake or interaction with intracellular targets.
-
Lipophilicity: Studies on related 3-hydroxypyridin-4-ones have indicated that lipophilicity is a key factor influencing their biological activity.[2] A balance must be struck; while increased lipophilicity can enhance membrane permeability, it can also lead to non-specific toxicity.
-
Bulky Substituents: The formation of bis(pyridyl)methanes has been shown to yield compounds with significant tumor growth inhibition activity across a range of cell lines, with derivative 4g being particularly potent.[4]
Mechanism of Antitumor Action
The antitumor effects of this compound derivatives are believed to be multifactorial, primarily revolving around the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via p53 and JNK Signaling
A crucial mechanism of action for many anticancer pyridinones is the induction of apoptosis, or programmed cell death. This is often mediated through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
-
p53 Upregulation: p53 plays a central role in cell cycle regulation and apoptosis. When activated in response to cellular stress, such as that induced by DNA damage or iron deprivation, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis.
-
JNK Activation: The JNK pathway is a critical component of the cellular stress response. Activation of JNK can lead to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn can regulate the expression of pro-apoptotic genes.
The interplay between p53 and JNK is complex and can involve a positive feedback loop, where the activation of one can enhance the activity of the other, leading to a robust apoptotic response.
Caption: Proposed p53 and JNK signaling pathway in apoptosis induced by pyridinone derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M. This effect is frequently linked to the modulation of cell cycle regulatory proteins, including the downregulation of cyclins like cyclin D1.
Experimental Protocols for Antitumor Activity Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to assess the antitumor activity of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyridinone derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of antitumor agents. Their mechanism of action, involving iron chelation, induction of apoptosis through the p53 and JNK pathways, and cell cycle arrest, provides a solid rationale for their further development.
However, a comprehensive and systematic structure-activity relationship study for this specific subclass of pyridinones is still needed to guide the rational design of more potent and selective drug candidates. Future research should focus on:
-
Systematic Derivatization: Synthesizing and evaluating a library of this compound derivatives with diverse substitutions at the N-1 position and other positions on the pyridinone ring.
-
Broad-Spectrum Screening: Testing these derivatives against a wider panel of cancer cell lines to identify compounds with selective activity.
-
In Vivo Studies: Advancing the most promising lead compounds to in vivo animal models to evaluate their efficacy and safety.
-
Target Deconvolution: Elucidating the specific intracellular targets of these compounds beyond their iron-chelating properties.
By addressing these key areas, the full therapeutic potential of this compound derivatives as novel anticancer agents can be realized.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide for the Evaluation of 3-Methoxy-2-methyl-1H-pyridin-4-one: Cross-Validation Against Established Therapeutic Agents
Introduction: Unveiling the Potential of 3-Methoxy-2-methyl-1H-pyridin-4-one
This compound is a pyridinone derivative with a chemical structure that suggests a rich potential for therapeutic applications. Its core structure is reminiscent of established pharmacophores, hinting at its possible roles in iron chelation, enzyme inhibition, and as a scaffold for novel anticancer agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the experimental performance of this compound against established alternatives in three key areas: iron chelation therapy, monoamine oxidase B (MAO-B) inhibition for neurodegenerative diseases, and as a precursor for antitumor nucleoside analogues.
This document is structured not as a definitive repository of existing data on this compound, for which public data is sparse, but as a detailed roadmap for its rigorous evaluation. We will present the known performance of market-leading compounds and provide the detailed experimental protocols necessary to generate comparative data, thereby enabling a thorough and objective assessment of this promising molecule.
Part 1: Comparative Analysis in Iron Chelation
Iron is essential for numerous physiological processes, but its excess can be highly toxic, leading to the generation of reactive oxygen species (ROS) and cellular damage. This is a key pathological feature in iron overload disorders like β-thalassemia and in various neurodegenerative diseases.[1] The therapeutic strategy to mitigate this iron toxicity is chelation therapy.
The Benchmark: Deferiprone
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is an orally active, bidentate iron chelator that is structurally similar to this compound.[2][3] It forms a stable 3:1 complex with ferric iron (Fe³⁺), which is then excreted in the urine.[2] A critical measure of an iron chelator's efficacy is its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH 7.4. A higher pFe³⁺ value indicates a stronger affinity for iron.
Comparative Performance Data
The following table summarizes the key iron chelation parameter for Deferiprone, setting the benchmark for our target compound.
| Compound | Type | pFe³⁺ Value | Key Characteristics |
| Deferiprone | Bidentate 3-hydroxypyridin-4-one | 20.6[4] | Orally active, known to chelate cardiac iron.[3][5] |
| This compound | Bidentate 3-methoxy-pyridin-4-one | To Be Determined | Potential for altered lipophilicity and metal binding kinetics due to the 3-methoxy group. |
Experimental Protocol: Determination of pFe³⁺ by Spectrophotometric Titration
This protocol outlines the determination of the iron(III) complex stability constants, which are then used to calculate the pFe³⁺ value.
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (this compound or Deferiprone) of known concentration (e.g., 1 mM) in deionized water, with a small amount of HCl to ensure full protonation.
-
Prepare a stock solution of FeCl₃ (e.g., 10 mM) in dilute HCl to prevent hydrolysis.
-
Prepare a carbonate-free KOH solution (e.g., 0.1 M) for titration.
-
-
Potentiometric Titration for Ligand pKa Values:
-
Titrate a known volume of the ligand solution with the standardized KOH solution.
-
Record the pH at each addition of the titrant using a calibrated pH meter.
-
Calculate the ligand's protonation constants (pKa values) from the titration curve using appropriate software.
-
-
Spectrophotometric Titration for Fe³⁺ Complex Stability Constants:
-
Prepare a series of solutions with a constant concentration of Fe³⁺ and the ligand at different ratios (e.g., 1:1, 1:2, 1:3).
-
Adjust the pH of each solution incrementally with the KOH solution.
-
Record the UV-Vis spectrum at each pH point.
-
Analyze the spectral changes to determine the stoichiometry and stability constants of the Fe³⁺-ligand complexes.
-
-
Calculation of pFe³⁺:
-
The pFe³⁺ is calculated using the determined pKa and stability constants with the following equation: pFe³⁺ = -log[Fe³⁺] at pH 7.4, for a total ligand concentration of 10⁻⁵ M and a total iron concentration of 10⁻⁶ M.[6]
-
Underlying Mechanism: Neuronal Iron Homeostasis
Effective iron chelators for neurodegenerative diseases must cross the blood-brain barrier and modulate the labile iron pool within neurons. The diagram below illustrates the key pathways of iron transport and metabolism in a neuron, highlighting the points of intervention for an iron chelator.
Caption: Neuronal Iron Uptake and the Action of Chelators.
Part 2: Comparative Analysis in MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain.[7] Inhibiting MAO-B increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[8] The efficacy of an MAO-B inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
The Benchmarks: Selegiline and Rasagiline
Selegiline and Rasagiline are potent, irreversible inhibitors of MAO-B widely used in the treatment of Parkinson's disease.[9][10] They serve as excellent benchmarks for evaluating the potential of novel MAO-B inhibitors.
Comparative Performance Data
| Compound | Type | MAO-B IC₅₀ (human brain) | Key Characteristics |
| Selegiline | Irreversible Inhibitor | ~37 nM (potency varies)[10] | Metabolized to amphetamine-like substances.[11] |
| Rasagiline | Irreversible Inhibitor | 14 nM[10] | Not metabolized to amphetamine-like substances.[12] |
| This compound | To Be Determined | To Be Determined | Potential for reversible or irreversible inhibition, novel selectivity profile. |
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and standard biochemical practice to determine the IC₅₀ value of a test compound.[13]
-
Reagents and Materials:
-
Human recombinant MAO-B enzyme.
-
MAO-B substrate (e.g., tyramine).
-
A probe that detects H₂O₂ (a byproduct of the MAO-B reaction), such as Amplex Red.
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Test compound (this compound) and reference inhibitors (Selegiline, Rasagiline) in DMSO.
-
96-well black microplate.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and reference inhibitors in assay buffer.
-
In the microplate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Add the diluted test compounds, reference inhibitors, or vehicle (for control) to the appropriate wells.
-
Add the MAO-B enzyme to all wells except the no-enzyme control.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO-B substrate.
-
Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Underlying Mechanism: The Dopamine Pathway
MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the synaptic cleft and in glial cells, thereby enhancing dopaminergic signaling. This is particularly relevant in the nigrostriatal pathway, which is degenerated in Parkinson's disease.
References
- 1. Brain Iron Metabolism, Redox Balance and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chelation and determination of labile iron in primary hepatocytes by pyridinone fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 8. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential | Rambam Maimonides Medical Journal [rmmj.org.il]
- 13. benchchem.com [benchchem.com]
Comparative analysis of the synthesis routes for 3-Methoxy-2-methyl-1H-pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methoxy-2-methyl-1H-pyridin-4-one
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of 3-hydroxy-4-pyridinones, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds designed as potential antitumor agents and iron-chelating drugs.[1][2] The methoxy group at the 3-position modifies the electronic and lipophilic properties of the pyridinone core, influencing its biological activity and pharmacokinetic profile. An efficient and scalable synthesis of this key intermediate is therefore of paramount importance.
This guide provides a comparative analysis of the documented synthesis routes for this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and supporting data to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: The Classic Pathway from Maltol
The most established and widely cited method for the synthesis of this compound commences with the readily available and naturally derived starting material, maltol (3-hydroxy-2-methyl-4-pyrone). This two-step synthesis is characterized by its straightforward transformations and high-yielding steps.
Causality Behind Experimental Choices
This route leverages the inherent reactivity of the pyrone ring system. The initial step is a classic Williamson ether synthesis to protect the acidic hydroxyl group of maltol as its methyl ether. The choice of a methylating agent like methyl iodide is driven by its high reactivity. The subsequent step involves a ring transformation reaction where the endocyclic oxygen atom of the pyranone is replaced by a nitrogen atom from an ammonia source to form the desired pyridinone ring. This transformation is a well-documented method for converting 4-pyranones into 4-pyridones.[3]
Workflow Diagram
Caption: Synthetic pathway from Maltol to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-3-methoxypyranone [4]
-
To a 250 mL single-necked flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of water and extract with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford 2-methyl-3-methoxypyrone.
-
Yield: 98%
-
Step 2: Synthesis of this compound [4]
-
In a 250 mL single-necked flask, add the 2-methyl-3-methoxypyranone (8.65 g, assuming quantitative yield from the previous step, ~60 mmol) obtained above.
-
Add 60 mL of 25% aqueous ammonia and 50 mL of ethanol.
-
Heat the mixture to 75 °C and reflux for 12 hours.
-
After cooling to room temperature, evaporate the solvent to obtain a brown oily liquid.
-
Recrystallize the crude product from an acetone/ethyl acetate mixture to yield a light yellow solid of this compound.
-
Yield: 75%
-
Data Summary
| Parameter | Step 1: Methylation | Step 2: Ring Transformation | Overall |
| Starting Material | Maltol | 2-Methyl-3-methoxypyranone | Maltol |
| Key Reagents | Methyl Iodide, Acetone | 25% Ammonia, Ethanol | - |
| Reaction Time | 6 hours | 12 hours | 18 hours |
| Yield | 98%[4] | 75%[4] | ~73.5% |
| Purification | Extraction | Recrystallization | - |
Trustworthiness & Self-Validation
The identity and purity of the final product can be confirmed by standard analytical techniques.
-
Mass Spectrometry (GC-MS): m/z top peak at 139, with other significant peaks at 124 and 96.[1]
-
¹³C NMR: Expected signals for the methyl, methoxy, and pyridinone ring carbons.[1]
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H, C=O, and C-O-C functional groups.[1]
Route 2: An Alternative Strategy via a Chlorinated Intermediate
An alternative approach to pyridinone synthesis involves the chemical modification of the pyranone ring prior to the introduction of the nitrogen atom. While a complete, high-yield synthesis of this compound via this distinct route is not as well-documented, a plausible pathway can be constructed based on the synthesis of a key chlorinated intermediate. This route diverges from the primary pathway at the intermediate, 3-methoxy-2-methyl-4-pyrone.
Causality Behind Experimental Choices
This conceptual route explores a different reactivity pattern of the pyrone ring. Instead of a direct nucleophilic attack by ammonia, the 4-carbonyl group is first converted into a more reactive leaving group, a chloride, using a chlorinating agent like phosphorus oxychloride. This 4-chloro-3-methoxy-2-methyl-pyridine can then potentially be hydrolyzed to the desired 4-pyridinone. This strategy is common in heterocyclic chemistry for the synthesis of substituted pyridines.
Workflow Diagram
Caption: Potential alternative synthetic pathway via a chlorinated intermediate.
Detailed Experimental Protocol (Conceptual)
Step 1: Synthesis of 4-Chloro-3-methoxy-2-methyl-pyridine [5][6]
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phosphorus oxychloride (excess) and 3-methoxy-2-methyl-4-pyrone.
-
Slowly heat the mixture to 80-90 °C and maintain for 10 hours.
-
Cool the reaction mixture and treat with DMF to consume excess phosphorus oxychloride.
-
The resulting mixture is carefully hydrolyzed in ice water.
-
The pH is adjusted to 9 with ammonia water, and the product is extracted with chloroform.
-
Distillation of the solvent yields 4-chloro-3-methoxy-2-methyl-pyridine.
-
Reported Yield: High (up to 105.4% mass yield reported, likely due to impurities or different calculation basis)[5]
-
Step 2: Hydrolysis to this compound (Proposed)
A subsequent hydrolysis step would be required to convert the 4-chloro-pyridine derivative to the final 4-pyridinone. This could potentially be achieved by heating with a strong acid or base, although specific conditions for this substrate are not detailed in the reviewed literature.
Comparative Analysis
| Feature | Route 1 (from Maltol) | Route 2 (via Chloro-intermediate) |
| Starting Material | Maltol (readily available, natural origin) | 3-Methoxy-2-methyl-4-pyrone (intermediate from Route 1) |
| Number of Steps | 2 | 2 (from the common intermediate) |
| Reagents & Conditions | Mild to moderate (reflux, 75 °C) | Harsh (excess POCl₃, 80-90 °C) |
| Overall Yield | Good (~73.5%) | Potentially high for the chlorination step, but overall yield is unknown |
| Scalability | Appears readily scalable | Use of excess POCl₃ may pose scalability and waste disposal challenges |
| Safety & Environmental | Uses methyl iodide (toxic). Generates standard organic waste. | Uses phosphorus oxychloride (corrosive and reacts violently with water). Generates acidic wastewater. |
| Maturity of Method | Well-established and documented. | The chlorination step is documented, but the subsequent hydrolysis to the target molecule is not explicitly detailed. |
Conclusion and Expert Recommendation
Based on the available literature, Route 1, starting from maltol, is the unequivocally superior and recommended method for the synthesis of this compound for most laboratory and potential scale-up applications. This route is well-documented, proceeds in high overall yield, and utilizes relatively milder reaction conditions compared to the alternative. The starting material, maltol, is also readily accessible and derived from natural sources.
While the alternative strategy (Route 2) presents an interesting chemical transformation, the use of harsh reagents like phosphorus oxychloride and the lack of a well-defined protocol for the final hydrolysis step make it a less attractive option. The significant safety and environmental concerns associated with the large excess of POCl₃ further detract from its practical applicability.
For researchers requiring a reliable and efficient synthesis of this compound, the two-step procedure from maltol offers a robust and validated pathway.
References
- 1. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 76015-11-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 6. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
Head-to-head comparison of 3-Methoxy-2-methyl-1H-pyridin-4-one with similar heterocyclic compounds
An In-Depth Comparative Analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one and Structurally Related Heterocyclic Compounds
Introduction
The pyridinone scaffold, particularly the 3-hydroxy-4-pyridinone moiety, is a cornerstone in the design of metal-chelating agents, most notably for iron. The clinical success of Deferiprone, an orally active iron chelator, has spurred significant research into related heterocyclic structures for therapeutic applications ranging from managing iron overload disorders to neuroprotection and anticancer therapies.[1][2][3] The efficacy of these compounds is intrinsically linked to their molecular architecture, where subtle modifications can profoundly alter their physicochemical properties, chelation strength, and biological activity.
This guide provides a head-to-head comparison of this compound against three pivotal, structurally related compounds: Deferiprone , the clinical benchmark; Mimosine , a naturally occurring amino acid analog; and 2-Hydroxypyridine-N-oxide (HOPO) , a potent isomeric chelator. By dissecting their synthesis, physicochemical characteristics, and biological functions, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships within this important class of heterocycles. The central thesis of this comparison revolves around the critical role of the 3-position substituent—hydroxyl versus methoxy—in dictating the primary function of these molecules.
Compound Profiles: Structures Under Review
The four compounds selected for this analysis share a core pyridinone or isomeric structure but differ in key functional groups that define their chemical behavior and biological potential.
-
This compound (Subject Compound): The focal point of our analysis, distinguished by a methoxy group at the 3-position.
-
Deferiprone (Clinical Benchmark): A 3-hydroxy-4-pyridinone that is an established oral iron chelator used to treat transfusional iron overload.[4]
-
Mimosine (Natural Product Analog): A non-proteinogenic amino acid containing the 3-hydroxy-4-pyridinone ring, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[5][6]
-
2-Hydroxypyridine-N-oxide (Isomeric Analog): An isomer of hydroxypyridinone, also known as HOPO, which is a powerful chelating agent and a valuable reagent in chemical synthesis.[7][8]
PART 1: A Comparative Analysis of Synthesis and Physicochemical Properties
The utility of a compound in a research or clinical setting begins with its accessibility and fundamental chemical properties. The synthetic routes and resulting physicochemical characteristics of these heterocycles reveal the profound impact of their structural differences.
Synthesis Overview
The synthesis of these pyridinones often starts from readily available precursors. Deferiprone's synthesis is notably efficient, a key factor in its clinical and commercial viability.[9]
-
This compound: Can be prepared from maltol, which is first reacted with iodomethane to yield 2-methyl-3-methoxypyranone. Subsequent reaction with ammonia water leads to the target pyridinone.[10]
-
Deferiprone: A straightforward, one-pot synthesis involves the reaction of maltol with methylamine, which has made it widely accessible for clinical use.[11][12]
-
Mimosine: Can be isolated from natural sources like the Leucaena leucocephala tree or produced through multi-step chemical synthesis.[13][14]
-
2-Hydroxypyridine-N-oxide (HOPO): A common industrial route involves the oxidation of 2-chloropyridine with hydrogen peroxide to form the N-oxide, followed by hydrolysis under alkaline conditions to yield the final product.[15]
Caption: Generalized synthetic workflows for pyridin-4-ones and 2-hydroxypyridine-N-oxide.
Comparative Physicochemical Data
The substitution pattern on the pyridinone ring dictates key properties like melting point, acidity (pKa), and lipophilicity (LogP), which in turn influence solubility, membrane permeability, and biological interactions.
| Property | This compound | Deferiprone | Mimosine | 2-Hydroxypyridine-N-oxide |
| Molecular Formula | C₇H₉NO₂ | C₇H₉NO₂[1] | C₈H₁₀N₂O₄[16] | C₅H₅NO₂[8] |
| Molecular Weight ( g/mol ) | 139.15 | 139.15[1] | 198.18[16] | 111.10[8] |
| Melting Point (°C) | 156-160 | 272-278[1] | ~291 (decomposes)[13] | ~150[17] |
| Key Functional Group | 3-Methoxy | 3-Hydroxy | 3-Hydroxy + Amino Acid | N-Hydroxy (tautomer) |
| Acidity (pKa) | N/A (non-acidic 3-substituent) | ~3.7, ~9.8 | ~2.1, 7.2, 9.2 | ~5.9 |
| LogP (Octanol/Water) | ~0.69[18] | ~0.5[4] | -1.6 (estimated) | ~ -0.4 |
Analysis of Physicochemical Properties:
-
Melting Point: Deferiprone's exceptionally high melting point compared to the others suggests strong intermolecular forces, likely hydrogen bonding, in its crystal lattice.[1]
-
Acidity (pKa): The most critical differentiator is the lack of an acidic proton on the 3-methoxy group of the subject compound. In contrast, the 3-hydroxyl group of Deferiprone and Mimosine is acidic and essential for deprotonation and subsequent metal chelation.[19] This structural change from -OH to -OCH₃ fundamentally alters the compound's ability to act as a traditional chelator.
-
Lipophilicity (LogP): Deferiprone and this compound exhibit moderate lipophilicity, suggesting they can permeate cell membranes.[2][4][18] Mimosine, with its zwitterionic amino acid side chain, is significantly more hydrophilic.
PART 2: Chelation Chemistry and Comparative Biological Activity
The biological function of these compounds is overwhelmingly dictated by their ability to interact with metal ions, particularly iron.
Mechanism of Iron Chelation
The 3-hydroxy-4-pyridinone structure is a classic bidentate chelating motif. Upon deprotonation of the 3-hydroxyl group, the resulting anion, along with the adjacent carbonyl oxygen at position 4, forms a stable five-membered ring with a metal ion. For ferric iron (Fe³⁺), three ligand molecules coordinate with one iron ion to form a stable, neutral 3:1 complex that can be excreted from the body.[1][20]
Caption: Chelation of ferric iron (Fe³⁺) by three molecules of Deferiprone.
Critical Assessment of this compound: Lacking the essential 3-hydroxyl group, This compound cannot function as an iron chelator via the same mechanism as Deferiprone or Mimosine. The methoxy group's oxygen is a poor electron donor, and more importantly, it lacks the acidic proton necessary for coordination with the metal ion. While some weak interaction with the carbonyl oxygen might be possible, it would not form the stable chelate complex required for effective iron sequestration. Therefore, any observed biological activity is unlikely to be related to iron chelation. Its primary utility has been as a synthetic intermediate for creating other derivatives.[21][22]
Comparative Biological Activities
The differing structures lead to a wide array of biological effects, summarized below.
| Biological Activity | This compound | Deferiprone | Mimosine | 2-Hydroxypyridine-N-oxide |
| Iron Chelation | Ineffective | Primary Activity (Orally active)[23] | Effective (Iron/Zinc chelator)[24] | Effective[7] |
| Anticancer | Potential reactant for antitumor agents[21] | Inhibits proliferation, induces apoptosis[2] | Inhibits DNA synthesis, cell cycle arrest[24] | Limited data |
| Neuroprotection | Not reported | Reduces amyloid-β and tau phosphorylation in animal models[3] | Potential via PAK1 inhibition[5] | Not reported |
| Anti-inflammatory | Not reported | Yes[2] | Yes[16] | Not reported |
| Other | Synthetic Intermediate[10] | Cardioprotective[3] | Antiviral, Herbicidal, Antifungal | Peptide synthesis reagent, Fungistatic[25][26] |
PART 3: Experimental Protocols for Comparative Evaluation
Experimental Workflow: From Chelation to Cellular Effect
A logical progression of experiments is essential to build a comprehensive profile of a potential therapeutic agent.
Caption: A logical workflow for the experimental evaluation of heterocyclic chelators.
Protocol 1: Determination of Iron (III) Binding Affinity via UV-Vis Spectrophotometry
Rationale: This experiment provides a direct, quantitative measure of a compound's ability to bind ferric iron in solution. The formation of the iron-ligand complex results in a characteristic color change, which can be measured by spectrophotometry to determine binding stoichiometry and affinity.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each test compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 10 mM stock solution of FeCl₃ in 0.1 M HCl to prevent hydrolysis.
-
Prepare a working buffer (e.g., 100 mM HEPES, pH 7.4).
-
-
Titration:
-
In a quartz cuvette, add 1 mL of the working buffer containing a fixed concentration of the test compound (e.g., 300 µM).
-
Record the baseline UV-Vis spectrum (200-800 nm).
-
Add incremental aliquots of the FeCl₃ solution (e.g., 5-10 µL of a 1 mM solution) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes.
-
Record the UV-Vis spectrum. The formation of the red/brown iron complex with effective chelators like Deferiprone will show a new absorbance peak in the visible range (~450-470 nm).
-
-
Data Analysis:
-
Plot the absorbance at the new peak wavelength against the molar ratio of [Fe³⁺]/[Ligand].
-
The inflection point of the curve will reveal the binding stoichiometry (expected to be 1:3 for Deferiprone).
-
Expected Outcome: Deferiprone, Mimosine, and HOPO will show a strong, dose-dependent increase in absorbance. This compound is expected to show little to no change, confirming its inability to chelate iron.
-
Protocol 2: Cellular Iron Chelation Assessment (Calcein-AM Assay)
Rationale: This assay determines if a compound can permeate the cell membrane and chelate iron from the intracellular labile iron pool (LIP). Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by iron. An effective chelator will enter the cell, bind the iron, and de-quench the calcein, leading to an increase in fluorescence.[27][28]
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., H9c2 cardiomyocytes or K562 erythroleukemia cells) in a 96-well black, clear-bottom plate and grow to ~80% confluency.[27]
-
Dye Loading:
-
Wash cells with Hanks' Balanced Salt Solution (HBSS).
-
Load cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
-
Treatment and Measurement:
-
Add the test compounds at various concentrations (e.g., 1 µM to 100 µM) to the wells. Include a positive control (e.g., 100 µM Deferiprone) and a vehicle control (DMSO).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence kinetically over 1-2 hours (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity over time for each compound concentration.
-
Expected Outcome: Deferiprone will show a rapid, dose-dependent increase in fluorescence. Mimosine and HOPO are also expected to increase fluorescence. This compound is expected to show no change, similar to the vehicle control, confirming its inability to chelate intracellular iron.
-
Discussion and Future Perspectives
This comparative guide illuminates a fundamental principle of medicinal chemistry: structure dictates function. The analysis clearly demonstrates that This compound is not a functional iron chelator. The substitution of the critical 3-hydroxyl group with a methoxy group removes the compound's ability to form the stable coordinate bonds necessary for effective metal sequestration. While it shares the same molecular formula and weight as the potent chelator Deferiprone, its biological potential lies in entirely different applications, likely as a scaffold or intermediate for other bioactive molecules.[21]
In contrast, Deferiprone, Mimosine, and 2-Hydroxypyridine-N-oxide all possess the necessary structural features for metal chelation, which underpins their diverse biological activities.
-
Deferiprone remains the gold standard for a small, orally active iron chelator, with its efficacy directly tied to the 3-hydroxy-4-pyridinone core.[1]
-
Mimosine showcases how nature utilizes this same core, attaching it to an amino acid to create a molecule with complex activities that extend beyond simple chelation to include the inhibition of DNA synthesis.[24]
-
2-Hydroxypyridine-N-oxide demonstrates that potent chelation can be achieved through an isomeric structure, broadening the scope for designing novel chelating agents.[7]
For researchers in drug development, this analysis serves as a crucial reminder of the importance of key functional groups. While this compound may appear structurally similar to a class of potent chelators, its utility is fundamentally different. Future research on this specific compound should focus on its potential as a synthetic building block rather than a direct therapeutic agent for metal-related disorders. The exploration of other derivatives, where the methoxy group might serve as a handle for further functionalization, could be a more fruitful avenue of investigation.
References
- 1. macsenlab.com [macsenlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deferiprone - LKT Labs [lktlabs.com]
- 4. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Chemistry and Biological Activities of Mimosine: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridinol-1-oxide | 822-89-9 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. chemicaljournal.org [chemicaljournal.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. This compound | 76015-11-7 [chemicalbook.com]
- 23. apexbt.com [apexbt.com]
- 24. Mimosine | C8H10N2O4 | CID 440473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. biosynth.com [biosynth.com]
- 26. 2-Hydroxypyridine-N-oxide | 13161-30-3 | FH05522 [biosynth.com]
- 27. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Navigating the Disposal of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step framework for the safe disposal of 3-Methoxy-2-methyl-1H-pyridin-4-one, moving beyond mere compliance to foster a culture of safety and environmental responsibility.
Understanding the Compound: Hazard Profile and Properties
Before any disposal protocol can be established, a thorough understanding of the chemical is paramount. This compound is a solid organic compound with the following key characteristics:
| Property | Value | Source |
| CAS Number | 76015-11-7 | [1][2][3][4] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Appearance | White to off-white solid | |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1][3] |
The primary hazards associated with this compound are its irritant properties.[1] Therefore, all handling and disposal procedures must be designed to minimize direct contact and the generation of dust.
The Core Principle: Waste Minimization
The most effective disposal procedure begins with minimizing waste generation.[5] Before commencing any experimental work, researchers should critically assess the required quantities of this compound and strive to use the smallest practical amount. This not only reduces the disposal burden but also minimizes procurement costs and potential exposure risks.
Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions. Based on the known reactivity of pyridine and its derivatives, this compound should be considered incompatible with:
-
Strong Oxidizing Agents: To prevent vigorous and potentially explosive reactions.
-
Strong Acids: To avoid exothermic reactions.
Experimental Protocol: Waste Collection
-
Container Selection: Utilize a dedicated, properly labeled, and sealable hazardous waste container for all solid waste contaminated with this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: Immediately upon the first addition of waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation start.
-
-
Waste Addition: When adding waste to the container, do so within a chemical fume hood to minimize inhalation exposure.[6] Avoid generating dust.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
Caption: Waste segregation workflow for this compound.
Decontamination of Glassware and Surfaces
Any glassware or laboratory surfaces that come into contact with this compound must be decontaminated.
Experimental Protocol: Decontamination
-
Initial Rinse: Carefully rinse the contaminated item with a suitable organic solvent, such as methanol or ethanol, to dissolve any remaining solid. This rinsing solvent must be collected as hazardous waste.
-
Secondary Wash: Wash the item with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Surface Cleaning: For spills on benchtops or other surfaces, use an absorbent material to collect the solid, then decontaminate the area with a solvent-soaked wipe, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
On-site Treatment: A Cautious Approach
Therefore, it is strongly recommended that no on-site chemical treatment of this compound be attempted without a thoroughly validated and safety-reviewed protocol specific to your institution's capabilities and regulatory approvals.
Final Disposal: The Professional Pathway
The ultimate and most secure method for the disposal of this compound is through a licensed and certified hazardous waste management company.
Procedural Steps for Final Disposal
-
Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
-
Request for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's policies and local regulations, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Documentation: Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately and accompanies the waste container upon pickup.
Caption: Decision tree for the disposal of this compound waste.
Regulatory Compliance: A Non-Negotiable Imperative
All waste disposal activities must be conducted in strict adherence to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the overarching framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with these regulations.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to best practices in chemical waste management is a hallmark of a world-class research organization.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
